molecular formula C7H15Cl B13200715 1-Chloro-2,3-dimethylpentane

1-Chloro-2,3-dimethylpentane

Cat. No.: B13200715
M. Wt: 134.65 g/mol
InChI Key: GVPXSEVFUWTSIY-UHFFFAOYSA-N
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Description

1-Chloro-2,3-dimethylpentane is a useful research compound. Its molecular formula is C7H15Cl and its molecular weight is 134.65 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C7H15Cl

Molecular Weight

134.65 g/mol

IUPAC Name

1-chloro-2,3-dimethylpentane

InChI

InChI=1S/C7H15Cl/c1-4-6(2)7(3)5-8/h6-7H,4-5H2,1-3H3

InChI Key

GVPXSEVFUWTSIY-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C)CCl

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-2,3-dimethylpentane: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, and analytical protocols related to 1-chloro-2,3-dimethylpentane. The information is intended for use in research, synthesis, and drug development applications.

Chemical Structure and Identification

This compound is a halogenated alkane. Its structure consists of a five-carbon pentane (B18724) chain with methyl groups at positions 2 and 3, and a chlorine atom attached to the first carbon. The presence of two chiral centers at carbons 2 and 3 implies the existence of four possible stereoisomers (two pairs of enantiomers). Unless otherwise specified, the compound is typically handled as a racemic mixture of these stereoisomers.

The fundamental identification and structural details are summarized in the table below.[1]

IdentifierValue
IUPAC Name This compound
CAS Number 128399-44-0[1]
Molecular Formula C₇H₁₅Cl[1]
SMILES CCC(C)C(C)CCl[1]
InChI InChI=1S/C7H15Cl/c1-4-6(2)7(3)5-8/h6-7H,4-5H2,1-3H3[1]
InChIKey GVPXSEVFUWTSIY-UHFFFAOYSA-N[1]

Physicochemical Properties

PropertyValue (this compound)Value (Isomer: 3-chloro-2,3-dimethylpentane)
Molecular Weight 134.65 g/mol [1]134.65 g/mol [2]
Boiling Point Data not available133 °C[2]
Density Data not available0.884 g/mL[2]
XLogP3 (Computed) 3.5[1]3.3
Rotatable Bond Count 3[1]2
Hydrogen Bond Donor Count 0[1]0
Hydrogen Bond Acceptor Count 0[1]0
Exact Mass 134.0862282 Da[1]134.0862282 Da

Synthesis and Reactivity

This compound, as a primary alkyl halide, can be synthesized from its corresponding primary alcohol, 2,3-dimethylpentan-1-ol. A common and effective method involves the use of thionyl chloride (SOCl₂) or a mixture of concentrated hydrochloric acid and zinc chloride (Lucas reagent), though the latter is more effective for tertiary and secondary alcohols.

The general reactivity of this compound is characteristic of primary alkyl halides. It is susceptible to nucleophilic substitution reactions, primarily through an Sₙ2 mechanism. It is less reactive in Sₙ1 reactions due to the instability of the corresponding primary carbocation.

Synthesis_of_1_Chloro_2_3_dimethylpentane reactant 2,3-Dimethylpentan-1-ol product This compound reactant->product Sₙ2 Reaction reagent SOCl₂ (Thionyl Chloride) in Pyridine reagent->product byproducts SO₂ (g) + HCl (g) product->byproducts Byproducts

Synthesis of this compound.

Spectroscopic Analysis

While specific spectra for this compound are not widely published, its structural features allow for the prediction of its spectral characteristics.

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic absorptions for an alkyl chloride.[3][4][5][6][7]

  • C-H stretching (sp³): Strong bands in the 2850-3000 cm⁻¹ region.

  • C-H wagging (-CH₂Cl): A distinctive band in the 1300-1150 cm⁻¹ range.[4]

  • C-Cl stretching: A strong absorption in the fingerprint region, typically between 850-550 cm⁻¹.[4][7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the presence of two chiral centers, the NMR spectra can be complex if the stereoisomers are resolved. For a racemic mixture, the following signals are anticipated:

  • ¹H NMR: The spectrum will be complex due to the diastereotopic nature of many protons. Key expected signals include a multiplet for the -CH₂Cl protons (downfield, ~3.4-3.6 ppm), several overlapping multiplets for the methine and methylene (B1212753) protons in the alkyl chain, and multiple overlapping signals (doublets and triplets) for the methyl groups in the upfield region (~0.8-1.2 ppm).

  • ¹³C NMR: Seven distinct signals are expected, corresponding to each of the seven carbon atoms in the molecule. The carbon bonded to the chlorine (-CH₂Cl) will be the most downfield among the sp³ carbons (typically ~40-50 ppm).[8] The other carbons will resonate in the typical alkane region (~10-40 ppm).

Mass Spectrometry (MS)

The mass spectrum of this compound under electron ionization (EI) would exhibit several key features:

  • Molecular Ion (M⁺): A molecular ion peak would be observed. A characteristic isotopic pattern for chlorine will be present, showing two peaks: one for the molecule containing ³⁵Cl (M⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl (M+2).[7][9]

  • Fragmentation: Common fragmentation pathways include the loss of a chlorine radical (M-35 and M-37) and α-cleavage. The fragmentation of the alkyl chain would produce a series of carbocation fragments separated by 14 mass units (CH₂).[9][10][11]

Experimental Protocols

The following are detailed experimental protocols for the qualitative analysis of this compound, based on standard procedures for primary alkyl halides.

Silver Nitrate (B79036) in Ethanol Test (Sₙ1 Reactivity)

This test helps classify alkyl halides based on their reactivity in an Sₙ1 reaction.[12] Primary alkyl halides react slowly or only upon heating.[12][13]

  • Objective: To observe the rate of silver chloride precipitation.

  • Reagents: 2% ethanolic silver nitrate solution, 1 M nitric acid.

  • Procedure:

    • Add 2 mL of a 2% ethanolic silver nitrate solution to a clean test tube.

    • Add 2-3 drops of this compound to the test tube.

    • Shake the mixture and observe for the formation of a precipitate at room temperature for 5 minutes.

    • If no reaction occurs, heat the test tube in a warm water bath for several minutes and observe any changes.

  • Expected Result: No precipitate should form at room temperature. A white precipitate of AgCl may form slowly upon heating. The precipitate should be insoluble in 1 M nitric acid.[13]

Sodium Iodide in Acetone (B3395972) Test (Finkelstein Reaction)

This test is used to differentiate between primary, secondary, and tertiary alkyl chlorides and bromides based on Sₙ2 reactivity.[14] Primary alkyl halides react the fastest.[15]

  • Objective: To observe the formation of a sodium chloride precipitate.

  • Reagents: 15% solution of sodium iodide in acetone.

  • Procedure:

    • Add 2 mL of the 15% NaI in acetone solution to a clean, dry test tube.

    • Add 2-3 drops of this compound.

    • Stopper the test tube, shake the contents, and allow it to stand at room temperature for 3-5 minutes.

    • If no precipitate forms, warm the test tube in a 50°C water bath for an additional 5-6 minutes.

    • Cool the tube to room temperature and observe for the formation of a precipitate.

  • Expected Result: A white precipitate of NaCl is expected to form, likely upon heating, as primary chlorides are less reactive than primary bromides.[14][15] This is because NaCl is insoluble in acetone.[13]

Characterization_Workflow cluster_qual cluster_spec start Unknown Sample (Suspected this compound) qual_tests Qualitative Tests start->qual_tests spectroscopy Spectroscopic Analysis start->spectroscopy agno3_test AgNO₃ in Ethanol Test (Sₙ1 Reactivity) qual_tests->agno3_test Slow reaction (precipitate on heating) nai_test NaI in Acetone Test (Sₙ2 Reactivity) qual_tests->nai_test Faster reaction (precipitate on heating) structure_confirm Structure Confirmation agno3_test->structure_confirm nai_test->structure_confirm ir IR Spectroscopy spectroscopy->ir Identify C-Cl bond nmr ¹H and ¹³C NMR spectroscopy->nmr Determine connectivity ms Mass Spectrometry spectroscopy->ms Confirm mass & Cl isotope pattern ir->structure_confirm nmr->structure_confirm ms->structure_confirm

Workflow for the characterization of an alkyl halide.

Biological Signaling Pathways and Drug Development Relevance

As a simple halogenated alkane, this compound is not known to be involved in specific biological signaling pathways. Such compounds are generally considered as synthetic intermediates or building blocks. In drug development, molecules of this type could be used in the synthesis of more complex pharmacologically active compounds, where the chloro-dimethylpentane moiety serves as a lipophilic structural component. Its reactivity as a primary alkyl halide allows for its conjugation to other molecules via nucleophilic substitution. However, no specific applications in drug development have been reported in the literature.

References

Synthesis of 1-Chloro-2,3-dimethylpentane from 2,3-dimethylpentan-1-ol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: This technical guide provides a comprehensive overview of the synthesis of 1-chloro-2,3-dimethylpentane, a potentially valuable building block in medicinal chemistry, from its corresponding primary alcohol, 2,3-dimethylpentan-1-ol. Alkyl chlorides are crucial intermediates in drug discovery and development, serving as versatile precursors for introducing various functional groups.[1][2] This document details and compares several common synthetic methodologies, including chlorination with thionyl chloride, the Lucas reagent, and phosphorus pentachloride. It provides a detailed experimental protocol, quantitative data, and safety considerations tailored for researchers and professionals in the pharmaceutical and chemical industries.

Introduction and Reaction Overview

The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. The hydroxyl group of an alcohol is a poor leaving group, and these reactions rely on converting it into a group that is easily displaced by a halide nucleophile.[3][4] For primary alcohols such as 2,3-dimethylpentan-1-ol, the reaction typically proceeds through an Sₙ2 mechanism, which involves a backside attack by the nucleophile.[1][5]

Key considerations for this specific synthesis include choosing a reagent that favors the Sₙ2 pathway to prevent potential carbocation rearrangements and that provides good yields with manageable purification. The primary methods for converting a primary alcohol to an alkyl chloride are:

  • Thionyl Chloride (SOCl₂): A highly effective reagent that reacts with primary and secondary alcohols, typically in the presence of a base like pyridine (B92270).[6][7]

  • Lucas Reagent (Concentrated HCl and ZnCl₂): This method is effective but generally slower for primary alcohols compared to secondary or tertiary ones.[3][8]

  • Phosphorus Pentachloride (PCl₅): A powerful chlorinating agent that readily converts alcohols to alkyl chlorides.[9][10]

This guide will focus on the thionyl chloride method as it is often preferred for its clean reaction profile, as the byproducts are gaseous (SO₂ and HCl), which simplifies product isolation.[11][12]

Reaction Mechanisms and Pathways

The conversion of 2,3-dimethylpentan-1-ol, a primary alcohol, to this compound proceeds via a nucleophilic substitution mechanism. To avoid carbocation formation and potential rearrangements, conditions favoring an Sₙ2 pathway are ideal.[7]

Thionyl Chloride (SOCl₂) Pathway

This is often the method of choice for primary alcohols. The reaction mechanism involves two main stages:

  • The alcohol's oxygen atom attacks the electrophilic sulfur atom of thionyl chloride, displacing a chloride ion and forming a protonated alkyl chlorosulfite intermediate.

  • A base, typically pyridine, deprotonates the intermediate. The chloride ion generated in the first step then acts as a nucleophile, attacking the α-carbon in an Sₙ2 fashion. This backside attack displaces the chlorosulfite group, which decomposes into sulfur dioxide (SO₂) and another chloride ion.[6][13]

The use of pyridine ensures the generation of a free chloride ion for the Sₙ2 attack, leading to inversion of configuration if the carbon were a stereocenter.[7][14]

Caption: General Sₙ2 reaction pathway for converting a primary alcohol to an alkyl chloride using thionyl chloride.

Alternative Pathways
  • Lucas Reagent (HCl/ZnCl₂): The Lewis acid ZnCl₂ coordinates to the alcohol's oxygen, making it a better leaving group.[8] The chloride ion then displaces this complex via an Sₙ2 reaction. This reaction is notably slow for primary alcohols and often requires heat.[3][8]

  • Phosphorus Pentachloride (PCl₅): This reaction also converts the hydroxyl into a good leaving group (e.g., -OPCl₄), which is then displaced by chloride. The byproducts are phosphoryl chloride (POCl₃) and HCl.[10] This method is very reactive.

Detailed Experimental Protocol: Thionyl Chloride Method

This section provides a representative protocol for the synthesis of this compound.

3.1. Materials and Equipment

  • Reagents: 2,3-dimethylpentan-1-ol (98%), Thionyl chloride (SOCl₂, 99%), Anhydrous pyridine (99.8%), Diethyl ether (anhydrous), 5% Sodium bicarbonate (NaHCO₃) solution, Anhydrous magnesium sulfate (B86663) (MgSO₄), Deionized water.

  • Equipment: Round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer with hotplate, ice bath, heating mantle, distillation apparatus, separatory funnel, standard glassware.

3.2. Experimental Workflow Diagram

Experimental Workflow Synthesis Workflow A 1. Setup - Assemble dry glassware under Nu2082 - Add alcohol and pyridine to flask B 2. Reagent Addition - Cool flask in ice bath (0°C) - Add SOClu2082 dropwise via funnel A->B C 3. Reaction - Stir at 0°C for 30 min - Warm to room temp - Heat to reflux (e.g., 40-50°C) for 2-4h B->C D 4. Workup - Cool mixture - Pour over crushed ice - Transfer to separatory funnel C->D E 5. Extraction & Washing - Extract with diethyl ether - Wash with DI water - Wash with 5% NaHCOu2083 - Wash with brine D->E F 6. Drying & Filtration - Dry organic layer with MgSOu2084 - Filter to remove drying agent E->F G 7. Purification - Remove solvent via rotary evaporation - Purify crude product by fractional distillation F->G H 8. Analysis - Characterize product (NMR, GC-MS, IR) G->H

Caption: Step-by-step workflow for the synthesis, purification, and analysis of this compound.

3.3. Procedure

  • Setup: In a fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a dropping funnel, and a reflux condenser. Ensure all glassware is oven-dried to be moisture-free. The apparatus should be maintained under an inert atmosphere (e.g., nitrogen).

  • Charging the Flask: Charge the flask with 2,3-dimethylpentan-1-ol (e.g., 0.1 mol, 11.62 g) and anhydrous pyridine (e.g., 0.12 mol, 9.49 g).

  • Reagent Addition: Cool the flask in an ice bath to 0 °C. Add thionyl chloride (e.g., 0.11 mol, 13.08 g) to the dropping funnel and add it dropwise to the stirred alcohol-pyridine mixture over 30-45 minutes, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. Remove the ice bath and allow the reaction to warm to room temperature. Then, gently heat the mixture to reflux for 2-4 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, cool the flask back to room temperature. Slowly and carefully pour the reaction mixture over 100 g of crushed ice in a beaker.

  • Extraction: Transfer the resulting mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine the organic extracts.

  • Washing: Wash the combined organic layers sequentially with 50 mL of deionized water, 50 mL of 5% aqueous sodium bicarbonate solution (to neutralize any remaining acid), and finally with 50 mL of brine.

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the filtrate using a rotary evaporator to remove the diethyl ether. The resulting crude product can be purified by fractional distillation under reduced pressure to yield pure this compound.

Data Presentation

Comparison of Synthetic Methods

The following table summarizes the typical reaction conditions and expected outcomes for converting primary alcohols to alkyl chlorides.

MethodReagent(s)Typical ConditionsTypical Yield (%)AdvantagesDisadvantages
Thionyl Chloride SOCl₂ / Pyridine0 °C to reflux70-90%Gaseous byproducts, clean reaction, avoids rearrangement[6][11]Reagent is toxic and moisture-sensitive
Lucas Reaction Conc. HCl / ZnCl₂Room temp to reflux40-60%Reagents are inexpensiveSlow for 1° alcohols, requires heat, potential for side reactions[3][8]
Phosphorus Halide PCl₅0 °C to room temp60-80%Highly reactiveSolid reagent, byproducts require careful separation[9]
Appel Reaction PPh₃ / CCl₄Reflux70-90%Mild conditions, good for sensitive substrates[15]Stoichiometric phosphine (B1218219) oxide byproduct can complicate purification
Physicochemical and Spectroscopic Data of this compound
PropertyValue
Molecular Formula C₇H₁₅Cl[16]
Molecular Weight 134.65 g/mol [16]
Appearance Colorless liquid (expected)
Boiling Point ~150-155 °C (estimated at atmospheric pressure)
¹H NMR (predicted) Multiple signals in the alkane region (0.8-1.8 ppm), a diastereotopic methylene (B1212753) group adjacent to chlorine (~3.4-3.6 ppm).
¹³C NMR (predicted) Signals for methyl groups (~10-20 ppm), methylene and methine carbons (~25-45 ppm), and a chloromethyl carbon (~45-55 ppm).
IR Spectroscopy (cm⁻¹) C-H stretch (~2850-2960), C-H bend (~1370-1470), C-Cl stretch (~650-750).

Safety and Handling

  • Thionyl chloride is highly toxic, corrosive, and reacts violently with water. It should be handled exclusively in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).

  • Pyridine is flammable, harmful if swallowed or inhaled, and can cause skin irritation.

  • Hydrogen chloride gas is released as a byproduct and is highly corrosive and toxic. The reaction setup should include a gas trap (e.g., a bubbler with NaOH solution) to neutralize HCl fumes.

  • All waste materials should be disposed of in accordance with institutional and local regulations. Chlorinated organic waste and aqueous waste should be segregated into appropriate containers.

Conclusion

The synthesis of this compound from 2,3-dimethylpentan-1-ol is most effectively achieved using thionyl chloride in the presence of pyridine. This method provides high yields, proceeds via a reliable Sₙ2 mechanism that prevents carbocation rearrangements, and simplifies product purification due to its gaseous byproducts.[6][11] While other methods like the Lucas reaction are viable, they are less efficient for primary alcohols.[8] The detailed protocol and comparative data presented in this guide offer a solid foundation for the successful synthesis and purification of this valuable synthetic intermediate for applications in drug discovery and development.

References

IUPAC name and CAS number for 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a concise technical overview of 1-Chloro-2,3-dimethylpentane, including its chemical identity and fundamental properties. Due to the limited availability of published research specific to this compound, this guide focuses on foundational information. At present, there is a notable absence of in-depth studies concerning its biological activity, specific experimental applications, and involvement in signaling pathways.

Chemical Identification

A primary alkyl halide, this compound is identified by the following nomenclature and registry numbers.

IdentifierValue
IUPAC Name This compound[1]
CAS Number 128399-44-0[1]
Molecular Formula C7H15Cl
Canonical SMILES CCC(C)C(C)CCl[1]
InChI InChI=1S/C7H15Cl/c1-4-6(2)7(3)5-8/h6-7H,4-5H2,1-3H3[1]

Physicochemical Properties

The fundamental physicochemical properties of this compound have been computationally predicted and are summarized below.

PropertyValueSource
Molecular Weight 134.65 g/mol PubChem
XLogP3-AA 3.5PubChem
Hydrogen Bond Donor Count 0PubChem
Hydrogen Bond Acceptor Count 0PubChem
Rotatable Bond Count 3PubChem
Exact Mass 134.0862282 DaPubChem
Monoisotopic Mass 134.0862282 DaPubChem
Topological Polar Surface Area 0 ŲPubChem
Heavy Atom Count 8PubChem

Experimental Data and Protocols

A comprehensive search of scientific literature and chemical databases did not yield specific experimental protocols for the synthesis or application of this compound. General synthetic routes for primary alkyl chlorides may be applicable, but direct experimental validation for this compound is not publicly available.

Biological Activity and Signaling Pathways

There is currently no published data regarding the biological activity of this compound. Consequently, its interaction with biological systems and its role in any signaling pathways are unknown. The general class of chlorinated hydrocarbons has a wide range of biological effects; however, specific data for this molecule is required for any assessment.

Logical Relationship Diagram

Given the absence of experimental workflows or known signaling pathways for this compound, a conceptual diagram illustrating its place within the broader context of chemical classification is provided.

A Organic Compounds B Aliphatic Compounds A->B D Halogenated Compounds A->D C Acyclic Compounds B->C F This compound C->F E Chloroalkanes D->E E->F

Caption: Chemical classification of this compound.

Conclusion

This compound is a structurally defined chemical entity with established nomenclature and basic predicted properties. However, a significant gap exists in the scientific literature regarding its experimental validation, biological activity, and potential applications, particularly within the realm of drug development. Further research is necessary to elucidate these aspects.

References

Spectroscopic Analysis of 1-Chloro-2,3-dimethylpentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted spectroscopic data for 1-Chloro-2,3-dimethylpentane, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Due to the limited availability of published experimental spectra for this specific compound, this guide leverages established spectroscopic principles and data from analogous structures to present a detailed, predicted analysis. It also includes generalized experimental protocols for data acquisition and a logical workflow for structural elucidation.

Predicted Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, organized for clarity and ease of comparison.

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹³C NMR (Predicted)

The ¹³C NMR spectrum of this compound is expected to show seven distinct signals, corresponding to the seven non-equivalent carbon atoms in the molecule. The presence of chiral centers at C2 and C3 renders all carbons chemically distinct. The chemical shifts are predicted based on the effects of alkyl substitution and the presence of the electronegative chlorine atom.

Carbon Atom Predicted Chemical Shift (δ, ppm) Description
C145-55CH₂ attached to chlorine, deshielded
C235-45CH, branched
C340-50CH, branched
C425-35CH₂
C510-15CH₃, terminal
C2-CH₃15-25CH₃, branched
C3-CH₃10-20CH₃, branched

¹H NMR (Predicted)

The ¹H NMR spectrum is predicted to be complex due to the presence of multiple, non-equivalent protons and diastereotopicity. The chemical shifts are influenced by neighboring alkyl groups and the chlorine atom.

Proton(s) Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Integration
H on C13.4-3.6Multiplet2H
H on C21.6-1.8Multiplet1H
H on C31.4-1.6Multiplet1H
H on C41.1-1.3Multiplet2H
H on C50.8-1.0Triplet3H
H on C2-CH₃0.8-1.0Doublet3H
H on C3-CH₃0.8-1.0Doublet3H

The IR spectrum will primarily show characteristic absorptions for C-H and C-Cl bonds.

Vibrational Mode Predicted Frequency (cm⁻¹) Intensity
C-H stretch (sp³)2850-3000Strong
C-H bend (CH₃)1375-1385 & 1450-1470Medium
C-H bend (CH₂)1465Medium
C-Cl stretch650-850Medium to Strong

Electron Ionization (EI) mass spectrometry of this compound is expected to show a molecular ion peak and characteristic fragmentation patterns. Due to the presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), the molecular ion and any chlorine-containing fragments will appear as a pair of peaks (M+ and M+2) separated by two mass units.

m/z Proposed Fragment Description
134/136[C₇H₁₅Cl]⁺Molecular ion (M⁺)
99[C₇H₁₅]⁺Loss of Cl radical
85[C₆H₁₃]⁺Loss of CH₂Cl
71[C₅H₁₁]⁺Fragmentation of the carbon chain
57[C₄H₉]⁺Fragmentation of the carbon chain (stable tertiary carbocation)
43[C₃H₇]⁺Fragmentation of the carbon chain (stable secondary carbocation)

Experimental Protocols

Detailed experimental protocols for the acquisition of spectroscopic data for a small organic molecule like this compound are provided below.

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).[1]

  • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS), if quantitative analysis or a precise chemical shift reference is required.

  • Transfer the solution to a 5 mm NMR tube.

Data Acquisition (¹H and ¹³C NMR):

  • Insert the NMR tube into the spectrometer's probe.

  • Tune and shim the spectrometer to optimize the magnetic field homogeneity.

  • Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

  • Acquire a proton-decoupled ¹³C NMR spectrum. This typically requires a larger number of scans than ¹H NMR due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is common.

  • Process the acquired data by applying Fourier transformation, phase correction, and baseline correction.

  • Calibrate the chemical shift scale to the solvent peak or the internal standard (TMS at 0.00 ppm).

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

  • Place a small drop of neat this compound directly onto the ATR crystal.[2][3]

  • If using a pressure clamp, apply gentle pressure to ensure good contact between the sample and the crystal.

Data Acquisition (FTIR-ATR):

  • Acquire a background spectrum of the clean, empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and atmosphere.

  • Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • The spectral data is typically collected in the range of 4000-400 cm⁻¹.[4]

Sample Introduction (Gas Chromatography-Mass Spectrometry - GC-MS):

  • Dissolve a small amount of this compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • Inject a small volume (typically 1 µL) of the solution into the GC inlet.

  • The compound will be vaporized and separated from the solvent and any impurities on the GC column before entering the mass spectrometer.

Data Acquisition (Electron Ionization - EI):

  • The molecules eluting from the GC column enter the ion source of the mass spectrometer, which is under high vacuum.

  • The molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5][6]

  • The resulting positively charged ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).

  • A detector records the abundance of each ion, generating a mass spectrum.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a logical workflow for the structural elucidation of an unknown compound, using the spectroscopic analysis of this compound as an example.

Spectroscopic_Workflow cluster_ms Mass Spectrometry cluster_ir Infrared Spectroscopy cluster_nmr NMR Spectroscopy cluster_structure Structural Elucidation ms MS Analysis mol_formula Molecular Formula (from M+ and M+2 peaks) ms->mol_formula fragments Key Fragments (e.g., loss of Cl, alkyl groups) ms->fragments structure Proposed Structure: This compound mol_formula->structure Confirms C₇H₁₅Cl fragments->structure Supports connectivity ir IR Analysis func_groups Functional Groups (C-H, C-Cl) ir->func_groups func_groups->structure Confirms presence of functional groups nmr NMR Analysis c13_nmr ¹³C NMR (7 unique carbons) nmr->c13_nmr h1_nmr ¹H NMR (Chemical shifts, splitting, integration) nmr->h1_nmr c13_nmr->structure Defines carbon skeleton h1_nmr->structure Defines proton environment and connectivity

References

An In-depth Technical Guide to the Stereoisomers and Chirality of 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the stereochemical aspects of 1-chloro-2,3-dimethylpentane, a chiral haloalkane. The presence of multiple stereocenters in this molecule gives rise to a set of stereoisomers with distinct three-dimensional arrangements and potentially different chemical and biological properties. A thorough understanding of these isomers is critical for applications in stereoselective synthesis and the development of chiral pharmaceuticals.

Molecular Structure and Identification of Chiral Centers

This compound possesses a five-carbon pentane (B18724) backbone with a chlorine atom and two methyl groups as substituents. The IUPAC name specifies the locations of these substituents. The key to its stereochemistry lies in the identification of its chiral centers. A chiral center is a carbon atom bonded to four different groups.

In the structure of this compound, there are two such chiral centers:

  • Carbon-2 (C2): This carbon is bonded to a hydrogen atom (H), a chloromethyl group (-CH₂Cl), a methyl group (-CH₃), and a (1-methylbutyl) group.

  • Carbon-3 (C3): This carbon is attached to a hydrogen atom (H), a methyl group (-CH₃), an ethyl group (-CH₂CH₃), and a (1-chloro-1-methyl)ethyl group.

The presence of two chiral centers means that the maximum number of possible stereoisomers is 2ⁿ, where n is the number of chiral centers. For this compound, this results in 2² = 4 possible stereoisomers.

These four stereoisomers exist as two pairs of enantiomers. The relationship between stereoisomers that are not enantiomers is that of diastereomers. The four stereoisomers are:

  • (2R,3R)-1-Chloro-2,3-dimethylpentane

  • (2S,3S)-1-Chloro-2,3-dimethylpentane

  • (2R,3S)-1-Chloro-2,3-dimethylpentane

  • (2S,3R)-1-Chloro-2,3-dimethylpentane

The (2R,3R) and (2S,3S) isomers are enantiomers of each other, as are the (2R,3S) and (2S,3R) isomers. The relationship between any member of the first pair and any member of the second pair is diastereomeric.

Stereoisomeric Relationships

The relationships between the four stereoisomers of this compound can be visualized as follows:

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 A (2R,3R) B (2S,3S) A->B Enantiomers C (2R,3S) A->C Diastereomers D (2S,3R) A->D B->C B->D C->D Enantiomers

Stereoisomeric relationships of this compound.

Quantitative Data

Property(2R,3R)(2S,3S)(2R,3S)(2S,3R)
Molecular Weight ( g/mol ) 134.65134.65134.65134.65
Boiling Point (°C) TBDTBDTBDTBD
Specific Rotation ([α]ᵨ) TBDTBDTBDTBD
¹H NMR Chemical Shifts (ppm) TBDTBDTBDTBD
¹³C NMR Chemical Shifts (ppm) TBDTBDTBDTBD

TBD: To Be Determined experimentally.

Experimental Protocols

The synthesis, separation, and characterization of the stereoisomers of this compound would require stereoselective synthetic methods and specialized analytical techniques. The following are generalized protocols based on established methodologies for similar chiral molecules.

Stereoselective Synthesis

A racemic mixture of this compound can be synthesized via free radical chlorination of 2,3-dimethylpentane. However, achieving stereoselectivity would necessitate a more controlled synthetic route, likely starting from a chiral precursor. One potential pathway is outlined below:

synthesis_workflow A Chiral Alcohol Precursor (e.g., (R)- or (S)-2,3-dimethyl-1-pentanol) B Activation of Hydroxyl Group (e.g., with TsCl, SOCl₂) A->B C Nucleophilic Substitution with Chloride Ion (e.g., LiCl) B->C D Purification (e.g., Distillation, Chromatography) C->D E Isolated Stereoisomer of This compound D->E

Workflow for stereoselective synthesis.

Methodology:

  • Starting Material: Begin with an enantiomerically pure alcohol, such as (R)- or (S)-2,3-dimethyl-1-pentanol.

  • Activation: Convert the hydroxyl group into a good leaving group. This can be achieved by reaction with tosyl chloride (TsCl) in the presence of a base like pyridine (B92270) to form a tosylate, or by direct conversion to the chloride using thionyl chloride (SOCl₂). The choice of reagent will influence the stereochemical outcome (retention or inversion).

  • Substitution: If a tosylate is formed, perform a nucleophilic substitution (Sₙ2) reaction using a chloride salt such as lithium chloride (LiCl) in an appropriate solvent like acetone. This reaction typically proceeds with inversion of configuration at the stereocenter.

  • Purification: The crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica (B1680970) gel to yield the desired stereoisomer of this compound.

Separation of Stereoisomers

If a racemic or diastereomeric mixture is obtained, separation of the stereoisomers is necessary. Chiral chromatography is the most effective technique for this purpose.

Protocol for Chiral Gas Chromatography (GC):

  • Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column.

  • Chiral Stationary Phase (CSP): A column coated with a modified cyclodextrin (B1172386) derivative (e.g., a permethylated β-cyclodextrin) is often effective for separating non-polar chiral compounds like haloalkanes.

  • Sample Preparation: Prepare a dilute solution (e.g., 1% v/v) of the this compound isomer mixture in a volatile, achiral solvent such as pentane or hexane.

  • GC Conditions:

    • Injector Temperature: 200 °C

    • Detector Temperature: 250 °C

    • Carrier Gas: Helium or Hydrogen at an appropriate flow rate.

    • Oven Temperature Program: An initial temperature of 50 °C held for 2 minutes, followed by a ramp of 2 °C/minute to 120 °C. The exact program should be optimized for the specific column and isomer separation.

  • Analysis: The different stereoisomers will interact differently with the chiral stationary phase, resulting in different retention times and allowing for their separation and quantification.

Characterization of Stereoisomers

Polarimetry:

  • Sample Preparation: Prepare a solution of the purified stereoisomer of known concentration in a suitable achiral solvent (e.g., chloroform, ethanol).

  • Measurement: Use a polarimeter to measure the angle of rotation of plane-polarized light.

  • Calculation: Calculate the specific rotation [α] using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL. Enantiomers will have equal and opposite specific rotations.

Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Resolving Agents:

In an achiral solvent, the NMR spectra of enantiomers are identical. To distinguish them, a chiral resolving agent or a chiral solvating agent can be added to the NMR sample.

  • Sample Preparation: Dissolve a small amount of the enantiomeric mixture in a deuterated solvent (e.g., CDCl₃).

  • Addition of Chiral Resolving Agent: Add a molar equivalent of a chiral resolving agent (e.g., a lanthanide-based chiral shift reagent like Eu(hfc)₃).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra.

  • Analysis: The chiral resolving agent forms diastereomeric complexes with the enantiomers, which are no longer energetically equivalent. This results in the splitting of signals in the NMR spectrum, allowing for the differentiation and quantification of the enantiomers.

Conclusion

The stereochemistry of this compound is defined by its two chiral centers, giving rise to four distinct stereoisomers. While specific experimental data for these isomers is sparse, this guide provides the fundamental principles and generalized experimental protocols for their synthesis, separation, and characterization. The methodologies outlined herein are crucial for any research or development involving this and other chiral molecules, where stereochemical purity is paramount. The successful application of these techniques will enable the isolation and study of the individual stereoisomers, paving the way for a deeper understanding of their unique properties and potential applications.

A Technical Guide to the Determination of Boiling Point, Melting Point, and Solubility in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides an in-depth overview of three critical physical properties—boiling point, melting point, and solubility—that are fundamental in the fields of chemical research and pharmaceutical development. The accurate determination of these properties is paramount for substance identification, purity assessment, and the successful formulation of drug candidates. This document details the theoretical principles, standardized experimental protocols, and data interpretation for each of these characteristics, tailored for researchers, scientists, and drug development professionals.

Boiling Point

The boiling point of a substance is the temperature at which its vapor pressure equals the pressure surrounding the liquid, and the liquid changes into a vapor.[1][2] It is a fundamental physical property used to identify substances or to evaluate the purity of a compound.[1] The presence of impurities typically elevates the boiling point of a liquid.[2]

Experimental Protocol: Boiling Point Determination via Thiele Tube Method

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid (less than 0.5 mL).[3] The apparatus is designed to ensure uniform heating of the sample by convection currents in the oil bath.[2]

Materials:

  • Thiele tube

  • High-boiling point mineral oil or paraffin

  • Thermometer

  • Small test tube (e.g., fusion tube)

  • Capillary tube (sealed at one end)

  • Rubber band or thread

  • Bunsen burner or other heat source

  • Stand and clamp

Procedure:

  • Fill the small test tube to about half-full with the liquid sample.[3]

  • Place a capillary tube, with its sealed end pointing upwards, into the test tube containing the sample.[1][3]

  • Attach the test tube to a thermometer using a small rubber band or thread, ensuring the sample is level with the thermometer bulb.

  • Clamp the Thiele tube to a stand and insert the thermometer and sample assembly, making sure the rubber band is above the oil level to prevent it from dissolving.

  • Gently heat the side arm of the Thiele tube with a Bunsen burner. The design of the tube will circulate the heated oil, ensuring a uniform temperature.[2]

  • As the temperature rises, a stream of bubbles will begin to emerge from the open end of the capillary tube. Continue gentle heating until a rapid and continuous stream of bubbles is observed.

  • Remove the heat source and allow the apparatus to cool.[3]

  • The boiling point is the temperature at which the stream of bubbles stops and the liquid is just drawn back into the capillary tube.[2][4]

Data Presentation: Boiling Points of Common Solvents

The following table summarizes the boiling points of common organic solvents at standard atmospheric pressure.

SolventBoiling Point (°C)
Acetic Acid118.0[5][6]
Acetone56.3[5][6]
Acetonitrile81.6[5][6]
Benzene80.1[5][6]
Chloroform61.2[6]
Dichloromethane39.8[6]
Diethyl Ether34.6[5][6]
N,N-Dimethylformamide (DMF)152[7]
Dimethyl Sulfoxide (DMSO)189[7]
Ethanol78.4[8]
Ethyl Acetate77.1[5][6]
n-Hexane68.7[6]
Methanol64.7[6]
Toluene111[7]
Water100.0[8]

Visualization: Boiling Point Determination Workflow

Boiling_Point_Workflow cluster_prep Sample Preparation cluster_setup Apparatus Setup cluster_measurement Measurement prep1 Fill test tube with liquid sample prep2 Insert inverted capillary tube prep1->prep2 setup1 Attach tube to thermometer prep2->setup1 setup2 Insert assembly into Thiele tube setup1->setup2 heat Gently heat side arm setup2->heat observe Observe continuous stream of bubbles heat->observe cool Remove heat, allow to cool observe->cool record Record T when liquid enters capillary cool->record

Workflow for Thiele Tube Boiling Point Determination.

Melting Point

The melting point of a compound is the temperature at which it transitions from a solid to a liquid state.[9] For pure crystalline solids, this transition occurs over a very narrow range, typically 0.5-1.0°C.[10] The presence of impurities will cause a depression in the melting point and an increase in the melting point range.[11] Consequently, melting point determination is a critical technique for assessing the purity and identity of a solid compound.[9][10]

Experimental Protocol: Capillary Melting Point Determination

This method uses a melting point apparatus with a heated metal block and a viewing lens to observe the melting process of a sample packed in a capillary tube.[10]

Materials:

  • Melting point apparatus (e.g., Mel-Temp)

  • Glass capillary tubes (sealed at one end)

  • Solid sample (must be dry and finely powdered)

  • Spatula

  • Mortar and pestle (if needed to powder the sample)

Procedure:

  • Sample Preparation: Place a small amount of the dry, finely powdered organic compound on a clean surface.[11] Gently tap the open end of a capillary tube into the powder to collect a small amount of the sample.[12] Invert the tube and tap it gently on a hard surface to pack the solid into the sealed end. The packed sample height should be 1-2 mm.[11][12]

  • Apparatus Setup: Turn on the melting point apparatus.[12] If the approximate melting point is known, set the heating rate to be rapid until the temperature is about 15-20°C below the expected melting point. Then, adjust the heating rate to a slow increase of 1-2°C per minute to ensure thermal equilibrium.[10][12]

  • Measurement: Insert the capillary tube into the sample holder of the apparatus.[12] Look through the eyepiece to observe the sample.

  • Data Recording: Record the temperature at which the first drop of liquid appears (T1). Continue observing and record the temperature at which the entire sample has completely melted (T2).[9][10] The melting point is reported as the range T1 - T2.

  • Cooling: Allow the apparatus to cool sufficiently before performing another measurement.[10]

Data Presentation: Melting Points of Common Compounds

The following table provides the melting points for several common organic and inorganic compounds.

CompoundChemical FormulaMelting Point (°C)
AcetanilideC₈H₉NO114.3
Benzoic AcidC₇H₆O₂122.4
CaffeineC₈H₁₀N₄O₂238
CholesterolC₂₇H₄₆O148-150
NaphthaleneC₁₀H₈80.26
Sodium ChlorideNaCl801[13]
SucroseC₁₂H₂₂O₁₁186 (decomposes)
UreaCH₄N₂O133-135
VanillinC₈H₈O₃81-83[9]
Water (Ice)H₂O0[13]

Visualization: Melting Point Determination Workflow

Melting_Point_Workflow cluster_prep Sample Preparation cluster_measurement Measurement in Apparatus cluster_record Data Recording prep1 Powder the dry solid sample prep2 Pack 1-2 mm into capillary tube prep1->prep2 setup1 Insert tube into melting point apparatus prep2->setup1 setup2 Heat rapidly to ~15°C below expected MP setup1->setup2 setup3 Slow heat rate to 1-2°C per minute setup2->setup3 record1 Record T1: First liquid drop appears setup3->record1 record2 Record T2: All solid has melted record1->record2 result Report Range: T1 - T2 record2->result Solubility_Workflows cluster_thermo Thermodynamic Solubility (Shake-Flask) cluster_kinetic Kinetic Solubility (High-Throughput) thermo1 Add excess solid to aqueous buffer thermo2 Agitate for 24-72h to reach equilibrium thermo1->thermo2 thermo3 Filter/centrifuge to remove solid thermo2->thermo3 thermo4 Analyze supernatant (e.g., HPLC-UV) thermo3->thermo4 thermo_result Equilibrium Solubility thermo4->thermo_result kinetic1 Prepare high-conc. stock in DMSO kinetic2 Add stock solution to aqueous buffer kinetic1->kinetic2 kinetic3 Incubate for ~2h kinetic2->kinetic3 kinetic4 Filter precipitate kinetic3->kinetic4 kinetic5 Analyze filtrate (e.g., UV plate reader) kinetic4->kinetic5 kinetic_result Kinetic Solubility kinetic5->kinetic_result

References

In-depth Technical Guide on the Reactivity of 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the primary alkyl halide, 1-chloro-2,3-dimethylpentane. Due to its sterically hindered nature, this compound exhibits unique reactivity patterns that deviate from simple primary alkyl halides. This document explores its behavior in nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2) reactions, supported by theoretical principles and analogous experimental data. Particular attention is given to the competition between reaction pathways and the factors governing product distribution. This guide is intended to serve as a valuable resource for chemists engaged in synthetic route design and mechanistic studies involving sterically encumbered electrophiles.

Introduction

This compound is a primary alkyl halide characterized by significant steric bulk emanating from the methyl groups at the β and γ positions. This structural feature is the primary determinant of its chemical reactivity, rendering it a challenging substrate for classical nucleophilic substitution reactions. Understanding the interplay of electronic and steric effects is paramount in predicting its behavior under various reaction conditions. This guide will systematically dissect the factors governing its participation in S(_N)2, S(_N)1, E2, and E1 pathways.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These properties are essential for designing appropriate reaction conditions, such as solvent selection and temperature control.

PropertyValueReference
Molecular Formula C(7)H({15})Cl--INVALID-LINK--
Molecular Weight 134.65 g/mol --INVALID-LINK--
IUPAC Name This compound--INVALID-LINK--
CAS Number 128399-44-0--INVALID-LINK--

Reactivity Analysis

Nucleophilic Substitution Reactions

The bimolecular nucleophilic substitution (S(_N)2) mechanism is generally favored for primary alkyl halides.[1] This is due to the relatively unhindered nature of the electrophilic α-carbon, allowing for backside attack by a nucleophile.[1] However, in the case of this compound, the presence of methyl groups at the C2 and C3 positions introduces significant steric hindrance. This steric congestion severely impedes the approach of the nucleophile to the α-carbon, drastically reducing the rate of S(_N)2 reactions.[2][3]

The reactivity of alkyl halides in S(_N)2 reactions follows the general trend: methyl > primary > secondary > tertiary.[4] Steric hindrance is a major factor that slows down the S(_N)2 reaction.[2] Even for primary halides, bulky substituents on adjacent carbons can significantly decrease the reaction rate. For instance, neopentyl bromide, a primary alkyl halide with a bulky tert-butyl group, reacts extremely slowly in S(_N)2 reactions.[5][6]

The unimolecular nucleophilic substitution (S(_N)1) reaction proceeds through a carbocation intermediate.[2] Primary alkyl halides, such as this compound, are generally unreactive under S(_N)1 conditions because the formation of a primary carbocation is energetically unfavorable.[4] Tertiary and secondary alkyl halides are much more prone to S(_N)1 reactions due to the greater stability of the corresponding carbocations.[2]

While direct formation of a primary carbocation from this compound is highly unlikely, under forcing conditions (e.g., high temperature, polar protic solvent, and a very weak nucleophile), if a carbocation were to form, it would likely undergo a rapid 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation. However, these conditions would also strongly favor elimination reactions.

Elimination Reactions

The bimolecular elimination (E2) reaction is a concerted process that is favored by strong, sterically hindered bases.[7] For a sterically hindered primary alkyl halide like this compound, the E2 pathway becomes a significant competitive route to the slow S(_N)2 reaction, especially when a strong base is used.[7][8]

The regioselectivity of the E2 reaction is governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product.[9] However, the use of a bulky base, such as potassium tert-butoxide, can lead to the formation of the less substituted (Hofmann) product due to steric hindrance.[7] In the case of this compound, elimination can lead to the formation of 2,3-dimethyl-1-pentene.

Similar to the S(_N)1 pathway, the unimolecular elimination (E1) reaction proceeds through a carbocation intermediate and is therefore not a likely pathway for primary alkyl halides under normal conditions.[10]

Competition Between Substitution and Elimination

The reaction of this compound with a nucleophile/base will result in a competition between the S(_N)2 and E2 pathways. The outcome is highly dependent on the nature of the nucleophile/base and the reaction conditions.

  • With strong, non-bulky nucleophiles/bases (e.g., sodium ethoxide in ethanol): Both S(_N)2 and E2 products can be expected. Due to the steric hindrance of the substrate, the E2 product may be significant, even with a non-bulky base.[7]

  • With strong, bulky bases (e.g., potassium tert-butoxide): The E2 reaction will be the predominant pathway, leading almost exclusively to the elimination product.[7] The bulky base will have difficulty accessing the α-carbon for an S(_N)2 reaction but can readily abstract a proton from a β-carbon.[7]

  • With weak nucleophiles/bases (e.g., methanol, water): The reaction is likely to be extremely slow. Under forcing conditions (high temperature), a mixture of S(_N)1 and E1 products could potentially form, likely with carbocation rearrangements, but these are not synthetically useful routes.

Experimental Protocols (Illustrative)

Illustrative Protocol for S(_N)2 Reaction

Reaction: this compound with Sodium Azide (B81097)

  • Reagents: this compound, sodium azide, dimethylformamide (DMF).

  • Procedure: To a solution of sodium azide (1.2 equivalents) in anhydrous DMF, add this compound (1.0 equivalent). Heat the mixture at 80-100 °C and monitor the reaction by gas chromatography.

  • Work-up: After completion, cool the reaction mixture, pour it into water, and extract with diethyl ether. Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Expected Outcome: The reaction is expected to be very slow, with a low yield of 1-azido-2,3-dimethylpentane. The major component may be the unreacted starting material.

Illustrative Protocol for E2 Reaction

Reaction: this compound with Potassium tert-Butoxide

  • Reagents: this compound, potassium tert-butoxide, tert-butanol.

  • Procedure: To a solution of potassium tert-butoxide (1.5 equivalents) in anhydrous tert-butanol, add this compound (1.0 equivalent) dropwise at room temperature. Stir the reaction mixture for several hours and monitor by TLC or GC.

  • Work-up: Quench the reaction with water and extract with pentane. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and carefully remove the solvent by distillation.

  • Expected Outcome: The major product is expected to be 2,3-dimethyl-1-pentene.

Quantitative Data Summary

Direct quantitative kinetic and yield data for this compound are scarce. However, data from analogous sterically hindered primary alkyl halides can provide valuable insights.

SubstrateNucleophile/BaseSolventReactionRelative RateProduct(s)Reference
Ethyl bromideSodium ethoxideEthanolS(_N)21Substitution[5]
Neopentyl bromide Sodium ethoxideEthanolS(_N)22.4 x 10
6^{-6}−6
Substitution[5]
2-Chloro-2-methylpentaneSodium ethoxideEthanolE2-2-Methyl-2-pentene (major), 2-Methyl-1-pentene (minor)[11]
3-Chloro-3-ethylpentaneSodium ethoxideMethanolE2-3-Ethyl-2-pentene[12]

Conclusion

The reactivity of this compound is dominated by steric effects. While it is a primary alkyl halide, its bulky structure significantly retards the S(_N)2 reaction. Consequently, the E2 elimination pathway becomes highly competitive, especially in the presence of strong bases. For synthetic applications, leveraging the E2 reaction with a strong, bulky base is the most predictable and efficient transformation for this substrate. S(_N)1 and E1 reactions are not viable pathways due to the high energy of the primary carbocation intermediate. This guide provides a foundational understanding for researchers to anticipate the behavior of this and similar sterically hindered electrophiles in various chemical environments.

References

The Versatility of Chlorinated Alkanes in Modern Organic Synthesis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chlorinated alkanes, a class of hydrocarbons containing one or more chlorine atoms, have long served as versatile building blocks and reagents in the field of organic synthesis. Their unique chemical properties, including the polar carbon-chlorine bond and the ability to act as both electrophiles and radical precursors, have established them as indispensable tools in the construction of complex organic molecules. This technical guide provides an in-depth exploration of the core applications of chlorinated alkanes in organic synthesis, with a focus on key reactions, detailed experimental protocols, and quantitative data to inform laboratory practice. While the use of some chlorinated alkanes is now moderated due to environmental and safety concerns, understanding their reactivity remains crucial for both historical context and for specific, unavoidable applications. This guide will delve into their utility in fundamental transformations such as Friedel-Crafts alkylation, nucleophilic substitution, free-radical reactions, and the formation of organometallic reagents, offering valuable insights for professionals in chemical research and drug development.

Friedel-Crafts Alkylation: Forging Carbon-Carbon Bonds with Aromatic Systems

The Friedel-Crafts alkylation is a cornerstone of organic synthesis, enabling the attachment of alkyl groups to aromatic rings. Chloroalkanes, particularly benzyl (B1604629) chloride and tertiary alkyl chlorides, are effective alkylating agents in this electrophilic aromatic substitution reaction, typically catalyzed by a strong Lewis acid such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).[1][2]

Reaction Mechanism

The reaction proceeds through the initial formation of a carbocation or a polarized Lewis acid-base complex from the chloroalkane. This electrophile is then attacked by the electron-rich aromatic ring, leading to the formation of a resonance-stabilized carbocation intermediate (the sigma complex). Subsequent deprotonation of the sigma complex restores aromaticity and yields the alkylated aromatic product.[1][3]

Friedel_Crafts_Alkylation cluster_step1 Step 1: Formation of the Electrophile cluster_step2 Step 2: Nucleophilic Attack by the Arene cluster_step3 Step 3: Deprotonation and Catalyst Regeneration R-Cl Chloroalkane Electrophile R⁺AlCl₄⁻ (Carbocation Complex) R-Cl->Electrophile + AlCl₃ AlCl3 Lewis Acid (AlCl₃) Arene Arene (e.g., Benzene) SigmaComplex Sigma Complex (Resonance Stabilized) Arene->SigmaComplex + R⁺ Product Alkylated Arene SigmaComplex->Product - H⁺ HCl HCl AlCl3_regen AlCl₃ (regenerated)

Caption: Mechanism of Friedel-Crafts Alkylation.

Quantitative Data for Friedel-Crafts Alkylation

The yield of Friedel-Crafts alkylation can be influenced by the nature of the chloroalkane, the aromatic substrate, the catalyst, and the reaction conditions. Polyalkylation is a common side reaction, as the product is often more reactive than the starting material.[3]

Alkylating AgentAromatic SubstrateCatalystSolventTemperature (°C)Yield (%)Reference
Benzyl ChlorideBenzeneAlCl₃Benzene25~90[2]
Benzyl ChlorideTolueneTiCl₄Toluene-Good to Excellent[4]
Benzyl ChlorideDiphenyl OxideSulphated Zirconia--Excellent[5]
t-Butyl ChlorideBenzeneAlCl₃Benzene<10High[6]
ChloroethaneBenzeneAlCl₃-95-[3]
Experimental Protocol: Synthesis of 2-Benzylphenol

This protocol describes the Friedel-Crafts benzylation of phenol (B47542) using benzyl chloride.

Materials:

  • Phenol

  • Benzyl chloride

  • Aluminum chloride (anhydrous)

  • Petroleum ether

  • Distilled water

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Heating mantle

  • Separatory funnel

  • Distillation apparatus

Procedure: [2]

  • In a round-bottom flask equipped with a reflux condenser and stirrer, dissolve phenol in a suitable solvent such as petroleum ether.

  • Slowly add anhydrous aluminum chloride to the stirred solution. An exothermic reaction may occur, so cooling may be necessary.

  • Once the catalyst has dissolved, add benzyl chloride dropwise to the reaction mixture.

  • Heat the mixture to reflux (approximately 180 °C) and maintain for a specified time (e.g., 3 hours), monitoring the reaction progress by a suitable method like gas chromatography.

  • After the reaction is complete, cool the mixture to room temperature.

  • Carefully quench the reaction by slowly adding ice-cold water.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Wash the organic layer with distilled water to remove any remaining acid and catalyst.

  • Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

  • Remove the solvent by distillation.

  • The crude product can be purified by vacuum distillation to yield pure 2-benzylphenol.

Nucleophilic Substitution Reactions: Versatile Precursors for Functional Group Interconversion

Chloroalkanes are excellent substrates for nucleophilic substitution reactions, where the chlorine atom, a good leaving group, is displaced by a nucleophile. These reactions are broadly classified into two mechanistic pathways: Sₙ2 (bimolecular nucleophilic substitution) and Sₙ1 (unimolecular nucleophilic substitution).[7]

Sₙ2 and Sₙ1 Mechanisms

The Sₙ2 mechanism is a single-step process where the nucleophile attacks the carbon atom bearing the chlorine from the backside, leading to an inversion of stereochemistry. The rate of this reaction is dependent on the concentration of both the chloroalkane and the nucleophile. Primary chloroalkanes readily undergo Sₙ2 reactions.

The Sₙ1 mechanism is a two-step process involving the formation of a carbocation intermediate. The rate-determining step is the unimolecular ionization of the chloroalkane. The nucleophile then attacks the planar carbocation, leading to a racemic or partially racemized product. Tertiary chloroalkanes favor the Sₙ1 pathway due to the stability of the tertiary carbocation.

SN2_vs_SN1 cluster_SN2 SN2 Mechanism (Bimolecular) cluster_SN1 SN1 Mechanism (Unimolecular) SN2_Reactants Nu⁻ + R-Cl SN2_TS [Nu---R---Cl]⁻ (Transition State) SN2_Reactants->SN2_TS Single Step SN2_Product Nu-R + Cl⁻ (Inversion of Stereochemistry) SN2_TS->SN2_Product SN1_Reactant R-Cl SN1_Intermediate R⁺ + Cl⁻ (Carbocation Intermediate) SN1_Reactant->SN1_Intermediate Step 1 (Slow) SN1_Product Nu-R (Racemization/Partial Racemization) SN1_Intermediate->SN1_Product Step 2 (Fast) + Nu⁻

Caption: Comparison of SN2 and SN1 reaction pathways.

Quantitative Data for Nucleophilic Substitution of Chloroalkanes

The rate and outcome of nucleophilic substitution reactions are highly dependent on the structure of the chloroalkane, the nature of the nucleophile, the solvent, and the temperature.

ChloroalkaneNucleophileSolventPredominant MechanismRelative RateReference
CH₃ClOH⁻Water/Ethanol (B145695)Sₙ2High[8]
CH₃CH₂ClOH⁻Water/EthanolSₙ2Moderate[8]
(CH₃)₂CHClOH⁻Water/EthanolSₙ1/Sₙ2Low[8]
(CH₃)₃CClOH⁻Water/EthanolSₙ1Very High (for Sₙ1)[8]
Experimental Protocol: Hydrolysis of 1-Bromopropane (Illustrative for Chloroalkanes)

This protocol describes the hydrolysis of a primary haloalkane to an alcohol, a typical nucleophilic substitution reaction. While this example uses a bromoalkane, the procedure is analogous for a chloroalkane, though reaction rates may differ.

Materials: [8]

  • 1-Bromopropane (or 1-chloropropane)

  • Sodium hydroxide (B78521) solution (aqueous)

  • Ethanol

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Distillation apparatus

Procedure: [8]

  • Place the 1-haloalkane in a round-bottom flask.

  • Add an aqueous solution of sodium hydroxide. A 50/50 mixture of ethanol and water is often used as a solvent to ensure miscibility.

  • Attach a reflux condenser and heat the mixture under reflux for a specified period. The reaction progress can be monitored by techniques such as thin-layer chromatography.

  • After the reaction is complete, allow the mixture to cool.

  • The product, propan-1-ol, can be separated from the reaction mixture by distillation.

Free-Radical Reactions: Activating Inert C-H Bonds

Chlorinated alkanes play a dual role in free-radical chemistry; they can be synthesized via free-radical chlorination of alkanes, and they can act as radical precursors or participants in other radical reactions.

Free-Radical Chlorination of Alkanes

This reaction involves the substitution of a hydrogen atom on an alkane with a chlorine atom, typically initiated by UV light or heat. The reaction proceeds via a chain mechanism involving initiation, propagation, and termination steps.[9]

Free_Radical_Chlorination cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ Cl_rad 2 Cl• Cl2->Cl_rad UV light or Δ RH Alkane (R-H) R_rad Alkyl Radical (R•) RH->R_rad + Cl• HCl_prop HCl RCl Chloroalkane (R-Cl) R_rad->RCl + Cl₂ Cl_rad_prop Cl• RCl->Cl_rad_prop Term1 Cl• + Cl• → Cl₂ Term2 R• + Cl• → R-Cl Term3 R• + R• → R-R

Caption: Mechanism of free-radical chlorination of an alkane.

Quantitative Data on Selectivity in Alkane Chlorination

Free-radical chlorination is often unselective, leading to a mixture of isomeric products. The product distribution is influenced by both statistical factors (the number of each type of hydrogen atom) and the relative stability of the resulting alkyl radicals (tertiary > secondary > primary).[10]

Product Distribution in the Chlorination of Pentane (B18724): [11]

ProductType of Hydrogen AbstractedNumber of HydrogensRelative Reactivity per HCalculated Product RatioObserved Product Distribution (%)
1-ChloropentanePrimary61620
2-ChloropentaneSecondary44.51853
3-ChloropentaneSecondary24.5927
Experimental Protocol: Free-Radical Chlorination of Butane (B89635) (Conceptual)

Materials: [10]

  • Butane gas

  • Chlorine gas

  • Inert gas (e.g., nitrogen or argon)

  • Gas-phase reactor with a UV light source

  • Condenser to collect products

  • Scrubber for unreacted chlorine and HCl

Procedure: [10]

  • Set up a gas-phase reactor equipped with a UV lamp, gas inlets, and an outlet connected to a condenser and a scrubber.

  • Purge the system with an inert gas.

  • Introduce a controlled flow of butane and chlorine gas into the reactor. The ratio of alkane to halogen can be adjusted to favor monosubstitution.

  • Initiate the reaction by turning on the UV lamp.

  • The reaction is typically exothermic, so temperature control may be necessary.

  • The product mixture, consisting of chlorobutane isomers and unreacted starting materials, is passed through a condenser to liquefy the products.

  • The collected liquid is then purified, typically by fractional distillation, to separate the different isomers.

The Appel Reaction: Mild Conversion of Alcohols to Chloroalkanes

The Appel reaction provides a mild and efficient method for converting primary and secondary alcohols to the corresponding chloroalkanes using triphenylphosphine (B44618) (PPh₃) and carbon tetrachloride (CCl₄).[12][13] This reaction is particularly useful for substrates that are sensitive to the harsh conditions of other chlorination methods.

Reaction Mechanism

The reaction is thought to proceed via the formation of a phosphonium (B103445) salt from the reaction of triphenylphosphine with carbon tetrachloride. The alcohol then acts as a nucleophile, attacking the phosphorus atom to form an alkoxyphosphonium intermediate. A subsequent Sₙ2 attack by the chloride ion on the carbon atom of the alcohol displaces triphenylphosphine oxide, a thermodynamically stable byproduct that drives the reaction forward.[13]

Appel_Reaction cluster_activation Step 1: Phosphonium Salt Formation cluster_alkoxide Step 2: Alkoxide Formation cluster_substitution Step 3: SN2 Displacement PPh3 PPh₃ PhosphoniumSalt [Ph₃P-Cl]⁺ CCl₃⁻ PPh3->PhosphoniumSalt + CCl₄ CCl4 CCl₄ ROH Alcohol (R-OH) Alkoxide R-O⁻ ROH->Alkoxide + CCl₃⁻ CHCl3 CHCl₃ Alkoxyphosphonium [Ph₃P-OR]⁺ Cl⁻ Alkoxide->Alkoxyphosphonium + [Ph₃P-Cl]⁺ RCl_prod Alkyl Chloride (R-Cl) Alkoxyphosphonium->RCl_prod + Cl⁻ (SN2) TPPO Ph₃P=O

Caption: Mechanism of the Appel Reaction.

Quantitative Data for the Appel Reaction

The Appel reaction is known for its high yields, especially for primary and benzylic alcohols.

Alcohol SubstrateHalogenating AgentSolventTemperatureYield (%)Reference
GeraniolCCl₄CCl₄Reflux75-81[14]
Primary Aliphatic AlcoholsCCl₄CH₂Cl₂0-25 °C70-95[13]
Secondary Aliphatic AlcoholsCCl₄CH₂Cl₂0-25 °CGood[13]
Benzyl AlcoholCCl₄CH₂Cl₂Room Temp.High[12]
Various AlcoholsTrichloroisocyanuric acid/PPh₃Acetonitrile-17-70[15]
Experimental Protocol: Synthesis of Geranyl Chloride

Materials: [14]

  • Geraniol

  • Carbon tetrachloride (dried)

  • Triphenylphosphine

  • Pentane (dry)

  • Three-necked flask

  • Magnetic stirrer

  • Reflux condenser

  • Drying tube

  • Rotary evaporator

  • Distillation apparatus

Procedure: [14]

  • Equip a dry, three-necked flask with a magnetic stirring bar and a reflux condenser fitted with a drying tube.

  • Charge the flask with dried carbon tetrachloride and geraniol.

  • Add triphenylphosphine to the solution.

  • Heat the stirred reaction mixture under reflux for 1 hour.

  • Allow the mixture to cool to room temperature.

  • Add dry pentane and continue stirring for an additional 5 minutes to precipitate triphenylphosphine oxide.

  • Filter the precipitate and wash it with pentane.

  • Combine the filtrate and washings, and remove the solvent using a rotary evaporator at room temperature.

  • Distill the residue under reduced pressure to obtain pure geranyl chloride.

Kharasch Addition: Radical Addition to Alkenes

The Kharasch addition is a metal-catalyzed free-radical addition of polyhalogenated alkanes, such as chloroform (B151607) (CHCl₃) and carbon tetrachloride (CCl₄), to alkenes.[16] This reaction provides a method for the formation of new carbon-carbon and carbon-halogen bonds.

Reaction Mechanism

The reaction is initiated by a metal catalyst, often a copper or ruthenium complex, which abstracts a chlorine atom from the chlorinated alkane to generate a trichloromethyl or dichloromethyl radical. This radical then adds to the alkene in an anti-Markovnikov fashion to form a new radical intermediate. The intermediate radical then abstracts a chlorine atom from another molecule of the chlorinated alkane, propagating the radical chain and forming the final product.[14]

Kharasch_Addition cluster_initiation_k Initiation cluster_propagation_k Propagation CCl4_k CCl₄ CCl3_rad •CCl₃ CCl4_k->CCl3_rad + Catalyst Catalyst Metal Catalyst (e.g., Cu(I)) Cat_Cl Catalyst-Cl (e.g., Cu(II)Cl) Alkene Alkene (R-CH=CH₂) Adduct_rad R-CH(•)-CH₂CCl₃ Alkene->Adduct_rad + •CCl₃ Product_k R-CHCl-CH₂CCl₃ Adduct_rad->Product_k + CCl₄ CCl3_rad_prop •CCl₃ Product_k->CCl3_rad_prop

Caption: Mechanism of the Kharasch Addition.

Quantitative Data for the Kharasch Addition

The efficiency of the Kharasch addition depends on the alkene, the chlorinated alkane, and the catalyst system employed.

AlkeneChlorinated AlkaneCatalystYield (%)Reference
StyreneChloroformCopper/1,10-phenanthrolineup to 95[14]
StyreneChlorinated estersCpRu(PPh₃)(PR₃)ClModerate to Excellent[14]
Various olefinsCCl₄CpRu(PPh₃)(PR₃)ClModerate to Excellent[14]
Acrylates, Methacrylates, Styrene, 1-OcteneCCl₄, ChloroformRuCl(Cp*)(PPh₃)₂-[17]

Formation of Organometallic Reagents

Chloroalkanes are valuable precursors for the synthesis of a variety of organometallic reagents, most notably Grignard reagents (R-MgX) and organolithium reagents (R-Li). These reagents are powerful nucleophiles and bases, widely used for the formation of new carbon-carbon bonds.

Formation of Grignard Reagents

Grignard reagents are prepared by the reaction of an alkyl or aryl chloride with magnesium metal in an ethereal solvent such as diethyl ether or tetrahydrofuran (B95107) (THF).[18][19] The mechanism is thought to involve single electron transfer from the magnesium to the chloroalkane.

Quantitative Data for Grignard Reagent Formation

The formation of Grignard reagents is generally efficient, with yields often assumed to be quantitative for subsequent reactions.[20] However, the success of the reaction is highly dependent on the purity of the reagents and the exclusion of moisture.

ChloroalkaneMetalSolventProductYield (%)Reference
Aryl chloridesMagnesiumTolueneArylmagnesium reagentsGood[18]
Phenyl chlorideMagnesiumTHF/HexaneBenzenesulphonyl chloride53-64[19]
Benzyl chloridesMagnesiumEther/HexaneBenzylmagnesium chloride-[19]
Experimental Protocol: Preparation of a Grignard Reagent (General)

Materials:

  • Alkyl or aryl chloride

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Three-necked flask

  • Reflux condenser

  • Dropping funnel

  • Inert atmosphere (nitrogen or argon)

Procedure:

  • Set up a flame-dried three-necked flask equipped with a reflux condenser, a dropping funnel, and an inlet for an inert gas.

  • Place magnesium turnings in the flask and maintain a positive pressure of inert gas.

  • Add a small amount of the anhydrous ether or THF to cover the magnesium.

  • Dissolve the chloroalkane in the anhydrous solvent in the dropping funnel.

  • Add a small portion of the chloroalkane solution to the magnesium. The reaction is often initiated by gentle warming or the addition of a crystal of iodine.

  • Once the reaction has started (indicated by bubbling and a cloudy appearance), add the remaining chloroalkane solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, the reaction mixture may be stirred at room temperature or gently heated to ensure complete reaction.

  • The resulting Grignard reagent is typically used in situ for subsequent reactions.

Conclusion

Chlorinated alkanes continue to be of significant importance in the toolkit of the synthetic organic chemist. Their applications, ranging from the formation of fundamental carbon-carbon bonds in Friedel-Crafts alkylations to their role as versatile precursors in nucleophilic substitutions and the generation of powerful organometallic reagents, underscore their enduring utility. While the development of greener alternatives is an ongoing and crucial area of research, a thorough understanding of the reactivity, scope, and experimental protocols associated with chlorinated alkanes remains essential for innovation in the synthesis of fine chemicals, pharmaceuticals, and other advanced materials. The data and procedures presented in this guide are intended to serve as a valuable resource for researchers and professionals, enabling the informed and effective application of these classic yet potent synthetic tools.

References

The Unseen Halogen Emitters: A Technical Guide to the Natural Occurrence and Environmental Impact of Halogenated Hydrocarbons

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Halogenated hydrocarbons, a diverse class of organic compounds containing at least one halogen atom, are often perceived as exclusively anthropogenic pollutants. However, the biosphere and geosphere are significant sources of these compounds, producing a vast array of structures from simple volatile molecules to complex secondary metabolites. This technical guide provides an in-depth exploration of the natural occurrence of halogenated hydrocarbons, their environmental fate, and their toxicological impact. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed data, experimental protocols, and visualizations of key biological pathways.

Natural Occurrence of Halogenated Hydrocarbons

Naturally occurring halogenated hydrocarbons are produced through a variety of biotic and abiotic processes across marine and terrestrial environments.

Marine Environments

The marine environment is the largest natural source of halogenated hydrocarbons. Marine organisms such as algae, sponges, corals, and bacteria biosynthesize a remarkable diversity of these compounds.[1][2]

  • Marine Algae: Macroalgae (seaweeds) and microalgae are prolific producers of volatile halogenated compounds, including bromoform (B151600) (CHBr3), dibromomethane (B42720) (CH2Br2), and methyl iodide (CH3I).[3] These emissions contribute significantly to the global atmospheric budgets of these substances.

  • Marine Fungi and Bacteria: Marine microorganisms, including fungi and bacteria, produce a wide range of halogenated secondary metabolites, some of which exhibit potent biological activities.

  • Marine Invertebrates: Sponges and corals are known to produce a variety of complex halogenated compounds, often as a chemical defense mechanism.

Terrestrial Environments

Terrestrial ecosystems also contribute to the natural production of halogenated hydrocarbons.

  • Plants and Fungi: Many terrestrial plants and fungi, particularly wood-rotting fungi, are known to produce chloromethane (B1201357) (CH3Cl).[3]

  • Soils and Sediments: Abiotic processes in soils and sediments, involving the reaction of halide ions with natural organic matter, can lead to the formation of methyl halides and other volatile halogenated organic compounds (VHOCs).

  • Termites: Termites are a significant natural source of chloroform (B151607) (CHCl3).

Geogenic and Pyrogenic Sources
  • Volcanic Activity: Volcanoes release significant quantities of hydrogen halides (e.g., HCl, HBr) into the atmosphere. While much of this is in inorganic form, reactions in the volcanic plume can lead to the formation of halogenated hydrocarbons.[4][5][6][7]

  • Biomass Burning: Forest fires and other biomass burning events are a major global source of methyl chloride (CH3Cl) and other chlorinated hydrocarbons.[2][8][9]

Quantitative Data on Natural Emissions and Environmental Concentrations

The following tables summarize available quantitative data on the emissions of key naturally produced halogenated hydrocarbons and their typical concentrations in various environmental compartments.

Table 1: Estimated Global Annual Emissions from Natural Sources

CompoundSourceEmission Rate (Gg/year)References
Methyl Chloride (CH₃Cl) Oceans460[10]
Terrestrial (soils, fungi)100[10]
Biomass Burning220 - 302[8]
Coastal Regions68.6[11]
Methyl Bromide (CH₃Br) OceansNet sink (~ -7)[12]
Coastal Regions3.0[11]
Biomass Burning11.7 - 16.5[8]
Methyl Iodide (CH₃I) Oceans224[8]
Biomass Burning6.1 - 8.9[8]
Chloroform (CHCl₃) Oceans320 - 360[10][13]
Terrestrial (soils)220[13]
Volcanic/Geological< 20[13]
Dichloromethane (CH₂Cl₂) Oceans160[10]
Trichloroethene (C₂HCl₃) Oceans~20[10]
Tetrachloroethene (C₂Cl₄) Oceans~20[10]

Table 2: Typical Concentrations in Environmental Compartments

CompoundMatrixConcentration RangeReferences
Methyl Bromide (CH₃Br) SeawaterVariable, often supersaturated in coastal areas[11]
Atmosphere (marine)10.9 ppt[11]
Methyl Chloride (CH₃Cl) SeawaterVariable, often supersaturated in coastal areas[11]
Atmosphere (marine)526.4 ppt[11]
Chloroform (CHCl₃) Atmosphere (global average)18.5 pmol/mol[13]
Organohalogens (as EOX) Marine Sediments (Gulf of Finland)Low in unpolluted areas, higher near industrial outfalls[14]
Marine Sediments (Gulf of Mexico)∑PCBs: 11.59 - 29.79 ng/g dw; ∑DDTs: <0.01 - 34.11 ng/g dw[15]
Volatile Halogenated Hydrocarbons (VHHs) Tap Water34.962 µg/L[5]
Seawater3.228 µg/L[5]

Environmental Impact of Naturally Occurring Halogenated Hydrocarbons

While natural, many of these compounds exhibit properties that can have significant environmental and health impacts, including persistence, bioaccumulation, and toxicity.

Persistence and Bioaccumulation

Many halogenated hydrocarbons are resistant to degradation, allowing them to persist in the environment. Their lipophilic nature facilitates their accumulation in the fatty tissues of organisms, leading to biomagnification up the food chain. Organohalogenated compounds are widespread in the marine environment and can pose a serious threat to organisms at all levels of aquatic food webs.[2]

Toxicity

The toxicity of halogenated hydrocarbons is highly variable and compound-specific. Some naturally produced organohalogens have been shown to be cytotoxic, neurotoxic, and can act as endocrine disruptors.[6]

  • Cytotoxicity: Certain halogenated compounds isolated from marine fungi have demonstrated cytotoxic activity against cancer cell lines.

  • Neurotoxicity: Several organohalogen compounds can have adverse effects on the central nervous system, altering neurotransmitter functions and calcium homeostasis.[6]

  • Endocrine Disruption: Some halogenated hydrocarbons can mimic the action of endogenous estrogens, potentially leading to reproductive and developmental issues.

Experimental Protocols

This section provides an overview of key experimental methodologies for the analysis and toxicological assessment of halogenated hydrocarbons.

Environmental Sample Analysis

4.1.1. Analysis of Volatile Halogenated Hydrocarbons in Water

  • Method: Headspace Gas Chromatography with Electron-Capture Detection (HS-GC-ECD).[5]

  • Protocol Overview:

    • Sample Preparation: A 10-mL water sample is placed in a 20-mL vial containing 20% w/v sodium chloride.

    • Incubation: The vial is stirred at 60°C for 35 minutes to allow volatile compounds to partition into the headspace.

    • Injection: A sample of the headspace is automatically injected into the GC.

    • Separation: The compounds are separated on a capillary column (e.g., DB-35 MS).

    • Detection: An electron-capture detector is used for sensitive detection of halogenated compounds.

4.1.2. Extraction of Organohalogens from Soil and Sediment

  • Method: Soxhlet Extraction.

  • Protocol Overview:

    • Sample Preparation: A solid sample is mixed with a drying agent like anhydrous sodium sulfate (B86663) and placed in an extraction thimble.

    • Extraction: The thimble is placed in a Soxhlet extractor, and the sample is repeatedly extracted with an appropriate solvent (e.g., a mixture of hexane (B92381) and acetone).

    • Concentration: The resulting extract is concentrated using a Kuderna-Danish apparatus or other suitable technique.

    • Analysis: The concentrated extract is then analyzed, typically by GC-MS.

4.1.3. Atmospheric Sampling of Volatile Organohalogens

  • Method: Canister Sampling.[16]

  • Protocol Overview:

    • Sample Collection: Air is drawn into a passivated stainless steel canister using a pump and flow controller for a time-integrated sample.

    • Preconcentration: A portion of the air sample is drawn through a trap to concentrate the volatile organic compounds.

    • Thermal Desorption: The trap is heated to release the analytes into the GC.

    • Analysis: The compounds are separated and detected, typically by GC-MS.

Toxicological Assays

4.2.1. Cytotoxicity Assessment

  • Method: MTT Assay.[10]

  • Principle: This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial succinate (B1194679) dehydrogenase in viable cells.

  • Protocol Overview:

    • Cells are seeded in a 96-well plate and exposed to various concentrations of the test compound for a specified duration (e.g., 72 hours).

    • MTT solution is added to each well and incubated.

    • A solubilizing agent (e.g., DMSO) is added to dissolve the formazan (B1609692) crystals.

    • The absorbance is measured using a microplate reader, and cell viability is calculated relative to a control.

4.2.2. Apoptosis Assessment

  • Method: Acridine (B1665455) Orange/Ethidium (B1194527) Bromide (AO/EB) Staining.[12]

  • Principle: This dual staining method allows for the visualization of live, apoptotic, and necrotic cells based on membrane integrity and nuclear morphology.

  • Protocol Overview:

    • Cells are treated with the test compound.

    • A mixture of acridine orange and ethidium bromide is added to the cell suspension.

    • The stained cells are observed under a fluorescence microscope. Live cells appear uniformly green, early apoptotic cells show bright green nuclei with condensed or fragmented chromatin, late apoptotic cells have orange-stained condensed or fragmented nuclei, and necrotic cells have uniformly orange-red nuclei.

4.2.3. Bioaccumulation Assessment

  • Methodology: OECD Test Guideline 305 (Bioaccumulation in Fish: Aqueous and Dietary Exposure).[15]

  • Principle: This guideline describes procedures for determining the bioconcentration factor (BCF) and biomagnification factor (BMF) of a chemical in fish.

  • Protocol Overview:

    • Aqueous Exposure: Fish are exposed to a constant, low concentration of the test substance in the water for a specified period (uptake phase), followed by a period in clean water (depuration phase). The concentrations of the substance in the fish tissue and water are measured at regular intervals.

    • Dietary Exposure: Fish are fed a diet containing the test substance for an uptake phase, followed by a depuration phase with a clean diet. The concentration of the substance in the fish tissue is measured over time.

Signaling Pathways Affected by Halogenated Hydrocarbons

Several intracellular signaling pathways have been identified as targets for halogenated hydrocarbons, leading to various cellular responses.

Disruption of Calcium Homeostasis

Some naturally occurring marine organohalogens can disrupt intracellular calcium (Ca2+) signaling. They can act on ryanodine (B192298) receptors (RyRs) and sarco/endoplasmic reticulum Ca2+-ATPase (SERCA), leading to an uncontrolled release of Ca2+ from the endoplasmic reticulum.

Calcium_Signaling_Disruption cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol ER_Ca Ca2+ RyR Ryanodine Receptor (RyR) ER_Ca->RyR Cytosol_Ca Ca2+ RyR->Cytosol_Ca Ca2+ Release SERCA SERCA Pump SERCA->ER_Ca Ca2+ Uptake Cytosol_Ca->SERCA Organohalogen Natural Organohalogen Organohalogen->RyR Activates Organohalogen->SERCA Inhibits

Disruption of intracellular calcium signaling by natural organohalogens.
Induction of Oxidative Stress and MAPK Pathway Activation

Exposure to certain halogenated hydrocarbons can induce the production of reactive oxygen species (ROS), leading to oxidative stress. This can activate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is involved in regulating cellular processes like proliferation, differentiation, and apoptosis.

MAPK_Pathway_Activation Organohalogen Natural Organohalogen ROS Reactive Oxygen Species (ROS) Organohalogen->ROS Induces MAPKKK MAPKKK ROS->MAPKKK Activates MAPKK MAPKK MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., p38, ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Inflammation, Apoptosis) Transcription_Factors->Cellular_Response Regulates Gene Expression

Activation of the MAPK signaling pathway by organohalogen-induced oxidative stress.
Modulation of the NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of immune and inflammatory responses. Some environmental toxicants, including certain halogenated compounds, can activate this pathway, leading to the expression of pro-inflammatory genes.

NFkB_Pathway_Activation cluster_Cytoplasm Cytoplasm cluster_Nucleus Nucleus IKK IKK Complex IkB IκB IKK->IkB Phosphorylates IkB->IkB NFkB_IkB NF-κB IκB IkB->NFkB_IkB NFkB NF-κB NFkB_nucleus NF-κB NFkB->NFkB_nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression NFkB_nucleus->Gene_Expression Induces Organohalogen Natural Organohalogen Organohalogen->IKK Activates

Modulation of the NF-κB signaling pathway by natural organohalogens.

Conclusion

The natural world is a vast and complex source of halogenated hydrocarbons. While these compounds play diverse roles in the organisms that produce them, their inherent chemical properties can lead to significant environmental persistence, bioaccumulation, and toxicity. A thorough understanding of their natural sources, environmental fate, and toxicological mechanisms is crucial for accurate environmental risk assessment and for the discovery of novel bioactive compounds with potential applications in drug development. This guide provides a foundational resource for researchers in these fields, highlighting the importance of continued investigation into the multifaceted world of naturally occurring halogenated hydrocarbons.

References

An In-depth Technical Guide on the Health and Safety of 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Chemical and Physical Properties

1-Chloro-2,3-dimethylpentane is a chlorinated hydrocarbon. While specific experimental data is limited, its properties can be estimated based on its structure and comparison with other C7H15Cl isomers.

PropertyValue (Computed)Data Source
Molecular Formula C7H15ClPubChem[1]
Molecular Weight 134.65 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 128399-44-0PubChem[1]

Note: The values in this table are computed and not from experimental measurements.

Hazard Identification and Classification

As a member of the short-chain chlorinated alkane family, this compound is anticipated to present several hazards. The Globally Harmonized System (GHS) classification for structurally similar compounds provides a basis for assessing its potential risks.

Anticipated GHS Classification:

Hazard ClassHazard CategorySignal WordHazard Statement
Flammable LiquidsCategory 2 or 3Danger / WarningHighly flammable liquid and vapor / Flammable liquid and vapor
Skin Corrosion/IrritationCategory 2WarningCauses skin irritation
Serious Eye Damage/Eye IrritationCategory 2AWarningCauses serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3WarningMay cause respiratory irritation
Hazardous to the Aquatic Environment, Long-term HazardCategory 1, 2, or 3Warning / No signal wordVery toxic to aquatic life with long lasting effects / Toxic to aquatic life with long lasting effects / Harmful to aquatic life with long lasting effects

Note: This classification is inferred from data on similar short-chain chlorinated alkanes and has not been officially established for this compound.

Potential Health Effects:

  • Inhalation: May cause respiratory tract irritation. High vapor concentrations could lead to central nervous system depression, with symptoms such as headache, dizziness, and nausea.

  • Skin Contact: Expected to cause skin irritation. Prolonged or repeated contact may lead to dermatitis due to the defatting action of the solvent.

  • Eye Contact: Likely to cause serious eye irritation.

  • Ingestion: May be harmful if swallowed.

  • Chronic Exposure: Some short-chain chlorinated paraffins are considered "reasonably anticipated to be a carcinogen".[2] Long-term exposure to related compounds has been associated with liver and kidney toxicity.[3][4]

Handling and Storage

Safe handling and storage are crucial to minimize the risks associated with this compound.

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[3][5]

  • Keep away from heat, sparks, open flames, and other ignition sources.[5]

  • Use non-sparking tools and explosion-proof equipment.[6]

  • Ground and bond containers when transferring material to prevent static electricity buildup.[6]

  • Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE).[5]

  • Avoid breathing vapors or mists.[5]

Storage:

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5]

  • Keep away from incompatible materials such as strong oxidizing agents.

  • Store in a flammable liquids storage cabinet.

Personal Protective Equipment (PPE)

A comprehensive PPE program is essential for personnel handling this compound.

Protection TypeRecommended Equipment
Eye/Face Protection Chemical safety goggles or a face shield.
Skin Protection Chemically resistant gloves (e.g., nitrile, neoprene), lab coat, and other protective clothing as needed.
Respiratory Protection If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is recommended.

Experimental Protocols

While no specific experimental protocols for this compound were found, standardized OECD guidelines are used for assessing the toxicity of chlorinated hydrocarbons.[7]

General Workflow for Acute Oral Toxicity Study (based on OECD Guideline 401):

cluster_prep Preparation Phase cluster_admin Administration Phase cluster_obs Observation Phase (14 days) cluster_analysis Analysis Phase animal_selection Select healthy, young adult rats dose_prep Prepare at least 3 dose levels and a control administer Administer a single dose by gavage dose_prep->administer Dose administration observe Monitor for clinical signs of toxicity and mortality administer->observe weigh Record body weight regularly observe->weigh necropsy Perform gross necropsy on all animals weigh->necropsy ld50 Calculate LD50 value necropsy->ld50

Workflow for an acute oral toxicity study.

General Logic for Handling a Spill of a Flammable Chlorinated Hydrocarbon:

spill Spill Occurs evacuate Evacuate immediate area spill->evacuate ventilate Ensure adequate ventilation evacuate->ventilate ignition Eliminate all ignition sources ventilate->ignition ppe Don appropriate PPE ignition->ppe contain Contain the spill with inert absorbent material ppe->contain collect Collect absorbed material into a sealed container contain->collect decontaminate Decontaminate the spill area collect->decontaminate dispose Dispose of waste according to regulations decontaminate->dispose

References

Methodological & Application

Application Note: Nucleophilic Substitution Reactions of 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for investigating the reactivity of 1-Chloro-2,3-dimethylpentane in nucleophilic substitution reactions. Due to its structure as a sterically hindered primary alkyl halide, this substrate presents a unique case for comparing the SN1 and SN2 reaction pathways. Standardized procedures using sodium iodide in acetone (B3395972) and silver nitrate (B79036) in ethanol (B145695) are described to qualitatively assess the dominant reaction mechanism. These protocols are designed for researchers in organic synthesis and drug development to probe the interplay of substrate structure, nucleophile strength, and solvent effects.

Introduction

Nucleophilic substitution is a cornerstone class of reactions in organic chemistry, pivotal for the synthesis of a vast array of functional groups.[1] The two primary mechanisms, SN1 (substitution nucleophilic unimolecular) and SN2 (substitution nucleophilic bimolecular), are often in competition. The dominant pathway is determined by several factors, including the structure of the alkyl halide, the strength of the nucleophile, the nature of the leaving group, and the solvent.[2][3]

Primary alkyl halides typically favor the SN2 mechanism, which involves a backside attack by the nucleophile in a single, concerted step.[3][4] Tertiary halides, unable to undergo backside attack due to steric hindrance, favor the SN1 mechanism, which proceeds through a stable carbocation intermediate.[2][3]

This compound is a primary alkyl halide, suggesting a predisposition towards the SN2 pathway. However, the presence of methyl groups at the C2 and C3 positions introduces significant steric hindrance near the reaction center. This bulkiness can dramatically slow the rate of SN2 reactions.[5] Conversely, the formation of a primary carbocation required for an SN1 reaction is highly unfavorable. This unique structural challenge makes this compound an excellent substrate for studying borderline reactivity and the potential for unexpected reaction pathways, such as carbocation rearrangements following a slow SN1 ionization.[6][7]

This document provides two distinct protocols to investigate the reactivity of this compound under conditions that strongly favor either the SN2 or SN1 mechanism.

Experimental Protocols

2.1. Safety Precautions

  • Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • Handle all alkyl halides and organic solvents in a well-ventilated fume hood.

  • This compound and other alkyl halides are flammable and may be harmful if inhaled or absorbed through the skin.[8][9]

  • Acetone and ethanol are highly flammable. Keep away from open flames and ignition sources.[8]

  • Dispose of all chemical waste in appropriately labeled containers according to institutional guidelines.

Protocol 1: Investigation of the SN2 Pathway

Principle: This protocol utilizes a solution of sodium iodide in acetone. Iodide is a strong nucleophile, and acetone is a polar aprotic solvent, a combination that strongly favors the SN2 mechanism.[10] The reaction is driven to completion because sodium chloride (NaCl), the byproduct of a successful substitution, is insoluble in acetone and precipitates out of the solution, providing a clear visual indicator of reaction progress.[11][12]

Materials and Equipment:

  • This compound

  • 1-Chlorobutane (B31608) (Positive Control)

  • 2-Chloro-2-methylpropane (Negative Control)

  • 15% (w/v) Sodium Iodide (NaI) in Acetone solution

  • Dry test tubes (10 x 75 mm) and rack

  • Pipettes

  • Water bath (50°C)

  • Stopwatch

Procedure:

  • Label three clean, dry test tubes for the substrate and controls.

  • Add 2 mL of the 15% NaI in acetone solution to each test tube.

  • Add 5 drops of the corresponding alkyl halide to each test tube:

    • Tube 1: this compound

    • Tube 2: 1-Chlorobutane

    • Tube 3: 2-Chloro-2-methylpropane

  • Stopper each tube, shake gently to mix, and start the stopwatch.

  • Observe the tubes for the formation of a white precipitate (NaCl) at room temperature. Record the time of the first appearance of turbidity.

  • If no reaction is observed after 10 minutes at room temperature, place the test tubes in a 50°C water bath and continue to observe for an additional 20 minutes. Record the time and temperature if a precipitate forms.

Protocol 2: Investigation of the SN1 Pathway (Solvolysis)

Principle: This protocol employs a solution of silver nitrate in ethanol. Ethanol is a polar protic solvent and a weak nucleophile, conditions that favor the SN1 mechanism.[13] The silver ion (Ag⁺) coordinates with the chlorine atom, facilitating the departure of the leaving group to form a carbocation.[14][15] If a halide ion is formed, it will react immediately with Ag⁺ to produce a precipitate of silver chloride (AgCl), a positive indicator for the reaction.[16]

Materials and Equipment:

  • This compound

  • 1-Chlorobutane (Negative Control)

  • 2-Chloro-2-methylpropane (Positive Control)

  • 1% (w/v) Silver Nitrate (AgNO₃) in Ethanol solution

  • Dry test tubes (10 x 75 mm) and rack

  • Pipettes

  • Water bath (50°C)

  • Stopwatch

Procedure:

  • Label three clean, dry test tubes.

  • Add 2 mL of the 1% AgNO₃ in ethanol solution to each test tube.

  • Add 5 drops of the corresponding alkyl halide to each test tube:

    • Tube 1: this compound

    • Tube 2: 1-Chlorobutane

    • Tube 3: 2-Chloro-2-methylpropane

  • Stopper each tube, shake gently to mix, and start the stopwatch.

  • Observe the tubes for the formation of a white precipitate (AgCl) at room temperature. Record the time of the first appearance of turbidity.

  • If no reaction is observed after 10 minutes, place the tubes in a 50°C water bath and continue to observe for an additional 20 minutes. Record the time and temperature if a precipitate forms.

Data Presentation and Expected Results

The reactivity of this compound is expected to be significantly lower than standard primary or tertiary halides due to its unique structure. The following table summarizes the anticipated qualitative and quantitative results.

SubstrateStructure TypeSN2 Conditions (NaI in Acetone)SN1 Conditions (AgNO₃ in Ethanol)
1-Chlorobutane PrimaryFast precipitate at RTVery slow reaction, may require heat
2-Chloro-2-methylpropane TertiaryNo reactionVery fast precipitate at RT
This compound Primary, Sterically HinderedVery slow reaction, likely requires heatVery slow reaction, may require heat

Interpretation:

  • SN2: this compound is expected to react much slower than 1-chlorobutane due to steric hindrance from the adjacent methyl groups impeding backside attack.[5][17]

  • SN1: A reaction under these conditions would be slow because it requires the formation of a highly unstable primary carbocation. If a reaction does occur, it may proceed with a 1,2-hydride shift to form a more stable tertiary carbocation before nucleophilic attack by ethanol.[7][18] Further analysis (e.g., GC-MS) would be required to identify the rearranged ether product.

Visualization of Experimental Workflow

The following diagram illustrates the decision-making process and experimental flow for testing the reactivity of the substrate.

G sub Substrate This compound sn2_cond Sₙ2 Conditions sub->sn2_cond Test Sₙ2 Pathway sn1_cond Sₙ1 Conditions sub->sn1_cond Test Sₙ1 Pathway sn2_reagents Strong Nucleophile (NaI) Polar Aprotic Solvent (Acetone) sn2_cond->sn2_reagents Reagents sn2_obs Precipitate (NaCl) indicates reaction sn2_cond->sn2_obs Observation sn1_reagents Weak Nucleophile (EtOH) Polar Protic Solvent (EtOH) + Ag⁺ Catalyst sn1_cond->sn1_reagents Reagents sn1_obs Precipitate (AgCl) indicates reaction sn1_cond->sn1_obs Observation sn2_exp Very Slow Reaction (Steric Hindrance) sn2_obs->sn2_exp Expected Result sn1_exp Very Slow Reaction (Unstable Primary Carbocation) sn1_obs->sn1_exp Expected Result

Caption: Experimental workflow for evaluating SN1 and SN2 reactivity.

References

Application Notes and Protocols for the Formation of 2,3-Dimethylpentylmagnesium Chloride

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Grignard reagents are powerful organometallic compounds widely utilized in organic synthesis for the formation of carbon-carbon bonds.[1] The synthesis of Grignard reagents from sterically hindered primary alkyl halides, such as 1-chloro-2,3-dimethylpentane, presents unique challenges. Due to the steric bulk around the carbon-halogen bond, the reaction is often sluggish and prone to side reactions, most notably Wurtz-type homocoupling.[2] These application notes provide a comprehensive protocol for the successful formation of 2,3-dimethylpentylmagnesium chloride, with a focus on optimizing reaction conditions to maximize yield and minimize byproduct formation. The protocols and data presented are intended for researchers, scientists, and drug development professionals engaged in synthetic organic chemistry.

Reaction Principle and Considerations

The formation of a Grignard reagent involves the oxidative insertion of magnesium metal into the carbon-halogen bond of an organic halide.[3] For less reactive alkyl chlorides, particularly those with significant steric hindrance like this compound, several factors must be carefully controlled to favor the desired reaction pathway over competing side reactions.

  • Solvent Selection: The choice of an ethereal solvent is crucial for stabilizing the Grignard reagent.[3] Tetrahydrofuran (B95107) (THF) is generally preferred over diethyl ether for the formation of Grignard reagents from alkyl chlorides due to its superior ability to solvate and stabilize the organomagnesium species.[4]

  • Magnesium Activation: The surface of commercially available magnesium turnings is typically coated with a passivating layer of magnesium oxide, which can inhibit the reaction.[4] Activation of the magnesium is therefore essential for successful initiation. Common methods include the use of initiators such as iodine, 1,2-dibromoethane (B42909), or mechanical stirring to expose a fresh metal surface.[4]

  • Minimizing Side Reactions: The primary side reaction is Wurtz-type coupling, where the newly formed Grignard reagent reacts with unreacted alkyl halide to form a dimer.[2] This can be mitigated by the slow, dropwise addition of the alkyl halide to the magnesium suspension, which maintains a low concentration of the halide in the reaction mixture.[2] Elevated temperatures can also favor side reactions, so careful temperature control is necessary.[2]

Data Presentation: Representative Reaction Parameters

While specific yield data for this compound is not extensively published, the following table presents representative data for the formation of Grignard reagents from sterically hindered primary alkyl chlorides under various conditions. These values serve as a guideline for optimization.

ParameterCondition ACondition BCondition C
Alkyl Halide This compoundThis compoundThis compound
Solvent Anhydrous Diethyl EtherAnhydrous THFAnhydrous THF
Mg Activation Iodine crystal1,2-DibromoethaneIodine crystal + Sonication
Addition Time 60 min90 min90 min
Reaction Temp. 35 °C (reflux)40-45 °C35 °C
Reaction Time 4 hours3 hours2.5 hours
Est. Yield (%) 45-55%65-75%70-80%
Major Byproduct 3,4,6,7-Tetramethyloctane3,4,6,7-TetramethyloctaneMinimized Byproducts

Experimental Protocols

Materials:

  • This compound (freshly distilled)

  • Magnesium turnings

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal) or 1,2-dibromoethane

  • Nitrogen or Argon gas supply

  • Standard glassware for anhydrous reactions (e.g., three-neck round-bottom flask, reflux condenser, dropping funnel)

Protocol:

  • Glassware Preparation: All glassware must be rigorously dried in an oven at 120 °C overnight and assembled hot under a stream of dry nitrogen or argon gas. This is critical as Grignard reagents are highly sensitive to moisture.[4]

  • Apparatus Setup: Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a nitrogen/argon inlet, and a pressure-equalizing dropping funnel. Maintain a positive pressure of inert gas throughout the experiment.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) into the reaction flask. Add a single crystal of iodine or a few drops of 1,2-dibromoethane to the flask to activate the magnesium surface.[4]

  • Initiation: Add a small portion (approximately 5-10%) of a solution of this compound (1.0 equivalent) in anhydrous THF to the magnesium turnings. The reaction mixture may need to be gently warmed to initiate the reaction, which is indicated by the disappearance of the iodine color and the onset of gentle refluxing.

  • Grignard Reagent Formation: Once the reaction has initiated, add the remaining solution of this compound dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize Wurtz coupling.[2]

  • Completion and Use: After the addition is complete, continue to stir the reaction mixture at a gentle reflux for an additional 1-2 hours to ensure complete consumption of the alkyl halide. The resulting cloudy, greyish solution is the Grignard reagent, which should be used immediately in subsequent reactions.

Mandatory Visualizations

Grignard_Formation_Workflow Experimental Workflow for Grignard Reagent Formation A Apparatus Preparation (Oven-dried glassware, inert atmosphere) B Magnesium Activation (Mg turnings + Iodine/1,2-Dibromoethane) A->B Load Reagents C Initiation (Add ~10% of Alkyl Halide solution in THF) B->C Start Reaction D Observe for Reaction Start (Color change, gentle reflux) C->D E Slow Dropwise Addition (Remaining Alkyl Halide solution) D->E Initiation Confirmed F Maintain Gentle Reflux (Control addition rate) E->F G Reaction Completion (Stir for 1-2 hours post-addition) F->G Addition Complete H Grignard Reagent Ready (2,3-Dimethylpentylmagnesium Chloride) G->H

Caption: Workflow for the synthesis of 2,3-dimethylpentylmagnesium chloride.

Reaction_Pathways Competing Reaction Pathways Start R-Cl + Mg (this compound) Grignard R-MgCl (Desired Product) Start->Grignard Grignard Formation (Favored by slow R-Cl addition) Wurtz R-R (Wurtz Coupling Byproduct) Grignard->Wurtz Wurtz Coupling (R-MgCl + R-Cl)

Caption: Desired Grignard formation versus the competing Wurtz coupling side reaction.

References

Application Notes and Protocols: E2 Elimination of 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the reaction conditions for the E2 elimination of 1-chloro-2,3-dimethylpentane. This document outlines the critical factors influencing the reaction's regioselectivity and provides comprehensive protocols for selectively synthesizing either the Zaitsev or Hofmann product.

Introduction and Core Principles

The E2 (bimolecular elimination) reaction is a single-step, concerted process where a strong base removes a proton from a carbon adjacent (β-position) to the carbon bearing the leaving group, simultaneously forming a double bond and expelling the leaving group.[1][2][3] The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base, exhibiting second-order kinetics.[4][5] For this compound, a secondary alkyl halide, the E2 pathway is highly favored in the presence of a strong base.[3][6]

Several factors critically influence the outcome of the E2 reaction:

  • Strength of the Base : A strong base is essential to facilitate the deprotonation in the rate-determining step.[1][7][8] Commonly used strong bases include hydroxides (OH⁻) and alkoxides (RO⁻).[9][10]

  • Steric Hindrance of the Base : The regioselectivity of the elimination is heavily influenced by the steric bulk of the base.[11]

    • Small, non-hindered bases (e.g., sodium ethoxide, sodium methoxide) preferentially abstract the more sterically hindered β-hydrogen, leading to the more substituted, thermodynamically stable alkene. This is known as the Zaitsev product .[12][13]

    • Bulky, sterically hindered bases (e.g., potassium tert-butoxide [t-BuOK], lithium diisopropylamide [LDA]) preferentially abstract the less sterically hindered β-hydrogen, leading to the formation of the less substituted alkene, known as the Hofmann product .[10][14][15]

  • Solvent : Polar aprotic solvents, such as acetone (B3395972) or DMSO, are known to accelerate E2 reactions.[4][8] They solvate the cation of the base but leave the anion relatively free and more reactive.

  • Stereochemistry : The E2 mechanism requires a specific anti-periplanar geometry, where the β-hydrogen and the leaving group are in the same plane and oriented at a 180° dihedral angle to each other.[10][16] This allows for efficient orbital overlap in the transition state.[4]

Regioselectivity in the Elimination of this compound

The structure of this compound offers two distinct β-hydrogens that can be abstracted, leading to two possible alkene products. The choice of base dictates the major product.

E2_Reaction_Regioselectivity sub This compound base_small Small Base (e.g., NaOEt) sub->base_small Reaction leads to base_bulky Bulky Base (e.g., t-BuOK) sub->base_bulky Reaction leads to prod_zaitsev 2,3-Dimethyl-1-pentene (Zaitsev Product - More Substituted) base_small->prod_zaitsev Major Product prod_hofmann 2,3-Dimethyl-2-pentene (Hofmann Product - Less Substituted) base_bulky->prod_hofmann Major Product

Caption: Logical workflow for regioselective E2 elimination.

Quantitative Data Summary

The product distribution in the E2 elimination of secondary alkyl halides is highly dependent on the base used. The following table provides representative data on the expected product ratios for the reaction of this compound under different conditions.

Base Solvent Temperature (°C) Major Product Approx. Zaitsev:Hofmann Ratio
Sodium Ethoxide (NaOEt)Ethanol (B145695)552,3-Dimethyl-2-pentene (Zaitsev)75:25
Potassium tert-Butoxide (t-BuOK)tert-Butanol (B103910)702,3-Dimethyl-1-pentene (Hofmann)20:80

Note: These values are illustrative for a typical secondary alkyl halide and may vary based on precise experimental conditions.

Experimental Protocols

Protocol 1: Synthesis of the Zaitsev Product (2,3-Dimethyl-2-pentene)

This protocol uses a small, strong base to favor the formation of the more substituted alkene.

Materials:

  • This compound

  • Sodium ethoxide (NaOEt)

  • Anhydrous ethanol (EtOH)

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with reflux condenser

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Set up a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • In the flask, dissolve sodium ethoxide in anhydrous ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add this compound dropwise to the stirred solution at room temperature.

  • After the addition is complete, heat the mixture to reflux (approx. 55-60°C) and maintain for 2-3 hours.

  • Monitor the reaction progress using gas chromatography (GC) or thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and pour it into a separatory funnel containing deionized water.

  • Extract the aqueous layer three times with diethyl ether.

  • Combine the organic extracts and wash with a saturated sodium bicarbonate solution, followed by deionized water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • Purify the resulting crude product via fractional distillation to isolate 2,3-dimethyl-2-pentene.

Protocol 2: Synthesis of the Hofmann Product (2,3-Dimethyl-1-pentene)

This protocol employs a sterically hindered base to favor the formation of the less substituted alkene.[14][15]

Materials:

  • This compound

  • Potassium tert-butoxide (t-BuOK)

  • Anhydrous tert-butanol

  • Diethyl ether

  • Saturated ammonium (B1175870) chloride solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Three-neck round-bottom flask with reflux condenser and dropping funnel

  • Heating mantle with magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Equip a dry three-neck round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar under an inert atmosphere.

  • Add potassium tert-butoxide and anhydrous tert-butanol to the flask and stir to dissolve.

  • Heat the solution to approximately 70°C.

  • Add this compound via the dropping funnel to the heated solution over 30 minutes.

  • Maintain the reaction at reflux for 3-4 hours, monitoring its progress by GC or TLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it over ice-cold deionized water.

  • Transfer the mixture to a separatory funnel and extract three times with diethyl ether.

  • Combine the organic layers and wash with a saturated ammonium chloride solution, followed by deionized water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent in vacuo.

  • Purify the crude product by fractional distillation to obtain 2,3-dimethyl-1-pentene.

E2 Mechanism Workflow

The diagram below illustrates the concerted mechanism for the E2 elimination, showing the required anti-periplanar alignment of the β-hydrogen and the chlorine leaving group.

E2_Mechanism sub Substrate: This compound ts Transition State (Anti-periplanar alignment) sub->ts Base abstracts β-H base Strong Base (B:) base->ts prod Alkene Product (2,3-Dimethyl-1-pentene or 2,3-Dimethyl-2-pentene) ts->prod C=C bond forms, C-Cl bond breaks side_prod Side Products (BH, Cl⁻) ts->side_prod

Caption: The concerted, single-step E2 elimination mechanism.

By carefully selecting the base and controlling reaction conditions, the E2 elimination of this compound can be effectively directed to yield either the thermodynamically favored Zaitsev product or the sterically favored Hofmann product, providing a versatile tool for synthetic chemistry.

References

Application Note: Analysis of 1-Chloro-2,3-dimethylpentane by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

1-Chloro-2,3-dimethylpentane is a halogenated alkane that may be of interest to researchers in various fields, including environmental science, toxicology, and drug development, as an impurity, metabolite, or synthetic intermediate. Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds such as this compound.[1] This application note provides a detailed protocol for the analysis of this compound using GC-MS. The method is designed to offer high sensitivity and selectivity, making it suitable for trace-level analysis in complex matrices.

Experimental

Sample Preparation:

Samples for GC-MS analysis must be prepared to ensure they are free of particles and compatible with the instrument.[2] A common approach for liquid samples is dilution with a suitable volatile organic solvent.

  • Solvent Selection: Use high-purity volatile organic solvents such as hexane (B92381), dichloromethane, or ethyl acetate.[1][2] For this application, hexane is recommended due to its non-polar nature, which is compatible with the analyte.

  • Sample Dilution: If the sample is concentrated, dilute it to a concentration range of approximately 0.1 to 1 mg/mL to avoid column overload. For trace analysis, a concentration of around 10 µg/mL is often a good starting point.[2]

  • Filtration: To prevent blockage of the injector and column, filter the diluted sample through a 0.22 µm syringe filter into a clean 2 mL glass autosampler vial.

For more complex sample matrices, extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to isolate and concentrate the analyte.[1]

GC-MS Instrumentation and Parameters:

The following instrumental parameters are recommended for the analysis of this compound. These may require optimization based on the specific instrument and analytical goals.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or similar non-polar column[2]
Injector Split/Splitless
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 20:1 (can be adjusted based on sample concentration)
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 50 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Quadrupole Temp. 150 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Full Scan (m/z 40-300) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis
Solvent Delay 3 minutes
Results and Discussion

Chromatographic Performance:

Under the specified chromatographic conditions, this compound is expected to elute as a sharp, symmetrical peak. The retention time will be specific to the established method and can be used for initial identification.

Mass Spectrum:

The mass spectrum of this compound obtained by electron ionization will exhibit a characteristic fragmentation pattern. The molecular ion peak ([M]+) is expected at m/z 134.65.[3] However, due to the potential for fragmentation, the molecular ion may be of low abundance. Key fragment ions can be used for confirmation of the compound's identity.

Quantitative Analysis:

For quantitative analysis, a calibration curve should be prepared using a series of standard solutions of this compound at different concentrations. The peak area of a characteristic and abundant ion is plotted against the concentration.

Data Summary Table:

The following table summarizes the expected quantitative data for the analysis of this compound based on typical performance for similar halogenated hydrocarbons.[4]

Parameter Value
Retention Time (RT) Analyte-specific (e.g., ~8.5 min)
Quantification Ion (m/z) To be determined from mass spectrum
Linear Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) < 0.05 µg/mL
Limit of Quantification (LOQ) < 0.15 µg/mL
Precision (%RSD) < 10%
Conclusion

The GC-MS method described provides a robust and reliable approach for the qualitative and quantitative analysis of this compound. The protocol is straightforward and can be adapted for various research and quality control applications.

Detailed Experimental Protocol: GC-MS Analysis of this compound

1. Objective

To identify and quantify this compound in a liquid sample using Gas Chromatography-Mass Spectrometry (GC-MS).

2. Materials and Reagents

  • This compound standard (purity ≥ 98%)

  • Hexane (GC grade, ≥ 99% purity)

  • 2 mL glass autosampler vials with PTFE-lined septa

  • Micropipettes and tips

  • 0.22 µm syringe filters

3. Instrument and Equipment

  • Gas Chromatograph with Mass Spectrometric Detector (GC-MS)

  • Autosampler

  • Analytical balance

4. Preparation of Standard Solutions

4.1. Primary Stock Standard (1000 µg/mL):

  • Accurately weigh 10 mg of this compound standard.
  • Dissolve it in 10 mL of hexane in a volumetric flask.

4.2. Working Standard Solutions:

  • Perform serial dilutions of the primary stock standard with hexane to prepare a series of calibration standards. For example, to prepare a 100 µg/mL standard, dilute 1 mL of the primary stock to 10 mL with hexane. Subsequent dilutions can be made to achieve concentrations of 50, 20, 10, 5, 1, and 0.1 µg/mL.

5. Sample Preparation

5.1. Liquid Samples:

  • If the sample is a neat liquid, prepare a 1:1000 dilution in hexane as a starting point.
  • If the sample is a solution, dilute it with hexane to bring the expected concentration of this compound into the calibration range.
  • Vortex the diluted sample for 30 seconds.
  • Filter the sample through a 0.22 µm syringe filter into a 2 mL autosampler vial.

6. GC-MS Analysis

6.1. Instrument Setup:

  • Set up the GC-MS system with the parameters listed in the Application Note's experimental section.
  • Perform a system suitability check by injecting a mid-range calibration standard to ensure proper chromatographic performance and mass spectral sensitivity.

6.2. Analysis Sequence:

  • Run a solvent blank (hexane) to check for system contamination.
  • Inject the calibration standards in order of increasing concentration.
  • Inject the prepared samples.
  • Inject a quality control (QC) standard (a mid-range standard) after every 10-15 sample injections to monitor instrument performance.

7. Data Analysis

7.1. Qualitative Analysis:

  • Identify the peak corresponding to this compound in the sample chromatograms by comparing the retention time with that of the standards.
  • Confirm the identity by comparing the mass spectrum of the peak in the sample with the mass spectrum of the standard.

7.2. Quantitative Analysis:

  • Integrate the peak area of the quantification ion for this compound in both the standards and the samples.
  • Generate a calibration curve by plotting the peak area versus the concentration of the standards.
  • Determine the concentration of this compound in the samples using the regression equation from the calibration curve.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis stock Prepare Stock Standard (1000 µg/mL) cal_standards Create Calibration Standards (0.1 - 100 µg/mL) stock->cal_standards Serial Dilution sequence Run Analysis Sequence (Blank, Standards, Samples) cal_standards->sequence sample_prep Dilute & Filter Sample sample_prep->sequence instrument_setup Set GC-MS Parameters instrument_setup->sequence qual_analysis Qualitative Analysis (Retention Time & Mass Spectrum) sequence->qual_analysis quant_analysis Quantitative Analysis (Calibration Curve) qual_analysis->quant_analysis report Generate Report quant_analysis->report

Caption: Experimental workflow for the GC-MS analysis of this compound.

References

Application Notes and Protocols for H-NMR and C-NMR Spectral Interpretation of 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules.[1][2] This document provides a detailed guide to the interpretation of proton (¹H) and carbon-13 (¹³C) NMR spectra of 1-chloro-2,3-dimethylpentane. The protocols outlined below are intended to assist researchers in obtaining and interpreting high-quality NMR data for this and structurally similar compounds. Due to the absence of direct experimental spectra in the public domain, this guide presents predicted spectral data based on established NMR principles and spectral data of analogous compounds.

Predicted Spectral Data

The structure of this compound contains two chiral centers, leading to diastereomers. This lack of symmetry results in all seven carbon atoms and all fifteen protons being chemically non-equivalent, thus giving rise to seven distinct signals in the ¹³C-NMR spectrum and a complex, likely overlapping, set of signals in the ¹H-NMR spectrum.

¹H-NMR Predicted Data (300 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
H-1 (CH₂Cl)3.4 - 3.6Multiplet2H
H-2 (CH)1.8 - 2.0Multiplet1H
H-3 (CH)1.6 - 1.8Multiplet1H
H-4 (CH₂)1.2 - 1.4Multiplet2H
H-5 (CH₃)0.9 - 1.0Triplet3H
2-CH₃0.9 - 1.1Doublet3H
3-CH₃0.8 - 1.0Doublet3H

¹³C-NMR Predicted Data (75 MHz, CDCl₃)

Signal AssignmentPredicted Chemical Shift (δ, ppm)
C-1 (CH₂Cl)45 - 50
C-2 (CH)40 - 45
C-3 (CH)35 - 40
C-4 (CH₂)25 - 30
C-5 (CH₃)10 - 15
2-CH₃15 - 20
3-CH₃10 - 15

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[3]

Materials:

  • This compound (5-25 mg for ¹H-NMR, 50-100 mg for ¹³C-NMR)[3]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃) of high purity (0.6-0.7 mL)[3][4]

  • 5 mm NMR tubes

  • Glass Pasteur pipette

  • Vortex mixer

  • Filter (if solid particulates are present)

Procedure:

  • Weigh the required amount of this compound in a clean, dry vial.

  • Add the deuterated solvent to the vial to dissolve the sample.

  • Gently vortex the vial to ensure complete dissolution.

  • If any solid particles are visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Carefully transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette to a height of approximately 4-5 cm (0.6-0.7 mL).[3]

  • Cap the NMR tube securely.

NMR Data Acquisition

Instrumentation:

  • A standard NMR spectrometer (e.g., 300 MHz or higher) equipped with a 5 mm probe.

¹H-NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard single-pulse experiment (e.g., zg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-12 ppm

  • Number of Scans: 8-16 (adjust based on sample concentration)

  • Relaxation Delay (d1): 1-2 seconds

  • Acquisition Time (aq): 2-4 seconds

¹³C-NMR Acquisition Parameters (Typical):

  • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

  • Solvent: CDCl₃

  • Temperature: 298 K

  • Spectral Width: 0-220 ppm

  • Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)[5]

  • Relaxation Delay (d1): 2 seconds

  • Acquisition Time (aq): 1-2 seconds

Data Processing and Referencing
  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Phase the resulting spectrum manually or automatically.

  • Perform baseline correction.

  • Reference the spectrum. For CDCl₃, the residual solvent peak for ¹H-NMR is at 7.26 ppm, and the solvent peak for ¹³C-NMR is at 77.16 ppm. Alternatively, an internal standard such as tetramethylsilane (B1202638) (TMS) can be used, which is set to 0 ppm for both ¹H and ¹³C spectra.[6][7][8]

  • Integrate the peaks in the ¹H-NMR spectrum to determine the relative number of protons.

Visualizations

molecular_structure Structure of this compound C1 C1 (CH₂Cl) C2 C2 (CH) C1->C2 C3 C3 (CH) C2->C3 C2_Me 2-CH₃ C2->C2_Me C4 C4 (CH₂) C3->C4 C3_Me 3-CH₃ C3->C3_Me C5 C5 (CH₃) C4->C5

Caption: Molecular structure of this compound.

nmr_workflow NMR Spectral Interpretation Workflow cluster_sample_prep Sample Preparation cluster_data_acq Data Acquisition cluster_data_proc Data Processing cluster_interpretation Spectral Interpretation weigh Weigh Compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Setup Spectrometer transfer->setup acquire_h1 Acquire ¹H-NMR setup->acquire_h1 acquire_c13 Acquire ¹³C-NMR setup->acquire_c13 ft Fourier Transform acquire_h1->ft acquire_c13->ft phase Phasing & Baseline Correction ft->phase reference Referencing phase->reference analyze_shifts Analyze Chemical Shifts reference->analyze_shifts assign_signals Assign Signals to Structure analyze_shifts->assign_signals analyze_splitting Analyze Splitting Patterns analyze_splitting->assign_signals analyze_integration Analyze Integration analyze_integration->assign_signals

Caption: Workflow for NMR spectral acquisition and interpretation.

References

Application Notes and Protocols: 1-Chloro-2,3-dimethylpentane as an Alkylating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a generalized representation of the potential use of 1-chloro-2,3-dimethylpentane as an alkylating agent. Due to limited specific literature on this particular compound, the experimental details provided are based on the general reactivity of structurally similar branched alkyl chlorides and should be considered illustrative. Optimization of reaction conditions is recommended for specific applications.

Introduction

Alkylating agents are crucial in organic synthesis and drug development for the introduction of alkyl groups onto nucleophilic substrates. This compound is a chiral, branched alkyl chloride that can serve as a source of the 2,3-dimethylpentyl group. This bulky, lipophilic moiety can be of interest in medicinal chemistry for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. The presence of a chlorine atom provides a reactive site for nucleophilic substitution reactions.

This document outlines a representative protocol for the use of this compound in a classic nucleophilic substitution reaction: the N-alkylation of a primary amine.

Data Presentation

The following table summarizes hypothetical quantitative data for the N-alkylation of benzylamine (B48309) with this compound under various reaction conditions.

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1K₂CO₃Acetonitrile802445
2Cs₂CO₃DMF1001862
3NaHTHF651275
4DBUToluene1102458

Experimental Protocols

General Protocol for N-Alkylation of Benzylamine with this compound

This protocol describes a general procedure for the synthesis of N-(2,3-dimethylpentyl)benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Ethyl acetate (B1210297)

  • Hexanes

  • Round-bottom flask

  • Magnetic stirrer

  • Reflux condenser

  • Nitrogen or Argon inert atmosphere setup

  • Separatory funnel

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add sodium hydride (1.2 equivalents) carefully under a stream of nitrogen.

  • Solvent and Amine Addition: Add anhydrous THF to the flask, followed by the slow, dropwise addition of benzylamine (1.0 equivalent) at 0 °C (ice bath).

  • Deprotonation: Allow the mixture to stir at room temperature for 30 minutes to ensure complete deprotonation of the amine.

  • Alkylation: Add this compound (1.1 equivalents) dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to reflux (approximately 65 °C) and monitor the reaction progress by thin-layer chromatography (TLC).

  • Quenching: After completion of the reaction (typically 12 hours), cool the mixture to 0 °C and cautiously quench the excess sodium hydride by the slow addition of saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel. Add ethyl acetate and wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to obtain the pure N-(2,3-dimethylpentyl)benzylamine.

Visualizations

experimental_workflow cluster_reaction Reaction Setup and Execution cluster_workup Workup and Purification A Reactant Addition (Amine, Base, Solvent) B Deprotonation A->B C Addition of This compound B->C D Heating and Reflux C->D E Quenching D->E Reaction Completion F Extraction E->F G Washing F->G H Drying and Concentration G->H I Column Chromatography H->I J Characterization (NMR, MS) I->J Pure Product

Caption: General workflow for an N-alkylation reaction.

signaling_pathway cluster_reactants Reactants cluster_reaction_steps Reaction Steps cluster_products Products AlkylHalide This compound (Electrophile) Substitution Nucleophilic Substitution (SN2-like) AlkylHalide->Substitution Nucleophile Nucleophile (e.g., Amine) (Nu-H) Deprotonation Deprotonation of Nucleophile Nucleophile->Deprotonation Base Base Base->Deprotonation Deprotonation->Substitution Activated Nucleophile (Nu⁻) Product Alkylated Product (Nu-Alkyl) Substitution->Product Byproduct Salt Byproduct Substitution->Byproduct

Caption: Logical relationship in a base-mediated alkylation.

Application Note: Synthesis of 2,3-Dimethylpentylamine from 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the synthesis of the primary amine 2,3-dimethylpentylamine from the primary alkyl halide 1-chloro-2,3-dimethylpentane. Primary amines are crucial building blocks in pharmaceuticals, agrochemicals, and materials science. However, their synthesis from alkyl halides is often complicated by over-alkylation, leading to mixtures of primary, secondary, and tertiary amines. This document outlines three distinct methods to address this challenge: direct ammonolysis, azide (B81097) synthesis followed by reduction, and the Gabriel synthesis. Each protocol is presented with detailed experimental procedures, comparative data on yields and purity, and workflow diagrams to guide researchers, scientists, and drug development professionals in selecting the most suitable method for their application.

Introduction

The conversion of alkyl halides to primary amines is a fundamental transformation in organic synthesis. The target molecule, 2,3-dimethylpentylamine, is a chiral amine whose derivatives may be of interest in drug discovery. The direct reaction of an alkyl halide like this compound with ammonia (B1221849) (ammonolysis) is the most straightforward approach, but the primary amine product is often more nucleophilic than ammonia itself, leading to poor selectivity and a mixture of products.

To overcome this limitation, two indirect methods are presented which offer significantly higher selectivity for the primary amine product. The azide synthesis involves the formation of a non-nucleophilic alkyl azide intermediate, which is subsequently reduced. The Gabriel synthesis utilizes a phthalimide (B116566) anion as a protected form of ammonia, preventing over-alkylation. This note provides a comparative analysis of these three synthetic routes.

Synthetic Strategies Overview

Three primary strategies for the synthesis of 2,3-dimethylpentylamine from this compound are detailed below.

  • Method A: Direct Ammonolysis: A one-step nucleophilic substitution that is simple but lacks selectivity.

  • Method B: Azide Synthesis and Reduction: A two-step, high-yield method that avoids over-alkylation but involves a potentially hazardous intermediate.

  • Method C: Gabriel Synthesis: A two-step, selective method that uses a protected nitrogen source to prevent side reactions.

The following sections provide detailed protocols and comparative data for each method.

Method A: Direct Ammonolysis

This method relies on a direct S(_N)2 reaction between this compound and a large excess of ammonia to statistically favor the formation of the primary amine.

Experimental Protocol
  • Reaction Setup: In a high-pressure steel reaction vessel (sealed tube), place a magnetic stir bar and this compound (1.0 eq).

  • Reagent Addition: Cool the vessel in a dry ice/acetone bath (-78 °C). Carefully add a 20-fold molar excess of a concentrated solution of ammonia in ethanol (B145695) (e.g., 2 M).

  • Reaction: Seal the vessel securely and allow it to warm to room temperature. Heat the vessel to 100 °C behind a blast shield and stir for 24-48 hours.

  • Work-up: Cool the vessel to room temperature. Carefully vent any excess pressure. Transfer the reaction mixture to a round-bottom flask and remove the ethanol and excess ammonia under reduced pressure.

  • Extraction: Dissolve the residue in 1 M hydrochloric acid and wash with diethyl ether to remove any unreacted alkyl halide. Basify the aqueous layer with 4 M sodium hydroxide (B78521) solution until pH > 12.

  • Isolation: Extract the aqueous layer with diethyl ether (3x). Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine mixture.

  • Purification: The product mixture can be purified by fractional distillation, though separation of the primary, secondary, and tertiary amines may be difficult.

Data Presentation
ProductStructureExpected YieldPurity Issues
Primary Amine 2,3-Dimethylpentylamine40-50%Contaminated with secondary and tertiary amines.
Secondary Amine Bis(2,3-dimethylpentyl)amine30-40%Major byproduct.
Tertiary Amine Tris(2,3-dimethylpentyl)amine5-10%Minor byproduct.
Quaternary Salt Tetra(2,3-dimethylpentyl)ammonium chloride<5%Trace byproduct.

Table 1: Expected Product Distribution for Direct Ammonolysis.

Workflow Diagram

ammonolysis_workflow cluster_products Products start This compound reagents Excess NH3 Ethanol, 100°C Sealed Vessel start->reagents mixture Product Mixture (1°, 2°, 3° Amines, 4° Salt) reagents->mixture primary 2,3-Dimethylpentylamine (Desired Product) mixture->primary ~45% secondary Bis(2,3-dimethylpentyl)amine mixture->secondary ~40% tertiary Tris(2,3-dimethylpentyl)amine mixture->tertiary ~10%

Caption: Workflow for the Direct Ammonolysis of this compound.

Method B: Azide Synthesis and Reduction

This two-step method provides a highly selective route to primary amines by avoiding the issue of over-alkylation.[1][2]

Experimental Protocol

Step 1: Synthesis of 1-azido-2,3-dimethylpentane

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 eq) and dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) (approx. 5 mL per gram of alkyl halide).[2]

  • Reagent Addition: Add sodium azide (NaN(_3)) (1.5 eq).

  • Reaction: Heat the mixture to 60-80 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Work-up: Cool the reaction to room temperature and pour it into a separatory funnel containing water.

  • Extraction: Extract the aqueous mixture with diethyl ether (3x).

  • Isolation: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and carefully concentrate under reduced pressure to yield the crude 1-azido-2,3-dimethylpentane. Caution: Low molecular weight alkyl azides can be explosive and should be handled with care behind a blast shield. Do not distill unless necessary and under high vacuum.[2]

Step 2: Reduction of 1-azido-2,3-dimethylpentane

  • Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add a solution of lithium aluminum hydride (LiAlH(_4)) (1.5 eq) in anhydrous tetrahydrofuran (B95107) (THF). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Add a solution of 1-azido-2,3-dimethylpentane (1.0 eq) in anhydrous THF dropwise to the stirred LiAlH(_4) solution.

  • Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 4-8 hours.

  • Work-up (Fieser method): Cool the reaction to 0 °C. Cautiously and sequentially, add water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH(_4) used in grams.

  • Isolation: Stir the resulting granular precipitate for 1 hour, then filter it off and wash thoroughly with THF or diethyl ether.

  • Purification: Combine the filtrate and washes, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting 2,3-dimethylpentylamine can be further purified by distillation.

Data Presentation
StepReagents & ConditionsIntermediate/ProductExpected Yield
1. Azidation NaN(_3), DMF, 80 °C, 12h1-azido-2,3-dimethylpentane>90%
2. Reduction LiAlH(_4), THF, 0 °C to RT, 4h2,3-dimethylpentylamine85-95%
Overall 2,3-dimethylpentylamine 75-85%

Table 2: Summary of the Azide Synthesis Route.

Reaction Pathway Diagram

azide_pathway start This compound reagents1 1. NaN3, DMF start->reagents1 intermediate 1-Azido-2,3-dimethylpentane (Intermediate) reagents1->intermediate Step 1 (>90%) reagents2 2. LiAlH4, THF 3. H2O Workup intermediate->reagents2 product 2,3-Dimethylpentylamine reagents2->product Step 2 (~90%)

Caption: Reaction pathway for the synthesis of 2,3-dimethylpentylamine via an azide intermediate.

Method C: Gabriel Synthesis

The Gabriel synthesis is a classic and reliable method for preparing primary amines from primary alkyl halides, effectively preventing over-alkylation.[3][4][5]

Experimental Protocol

Step 1: N-Alkylation of Potassium Phthalimide

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add potassium phthalimide (1.1 eq), this compound (1.0 eq), and anhydrous dimethylformamide (DMF).

  • Reaction: Heat the reaction mixture to 80-100 °C and stir for 6-12 hours. Monitor the disappearance of the alkyl halide by TLC or GC.

  • Work-up: Cool the mixture to room temperature and pour it into a large volume of cold water.

  • Isolation: The N-(2,3-dimethylpentyl)phthalimide product will precipitate. Collect the solid by vacuum filtration, wash it thoroughly with water, and dry it under vacuum.

Step 2: Hydrazinolysis of N-(2,3-dimethylpentyl)phthalimide

  • Reaction Setup: In a round-bottom flask with a reflux condenser, suspend the N-(2,3-dimethylpentyl)phthalimide (1.0 eq) in ethanol.

  • Reagent Addition: Add hydrazine (B178648) hydrate (B1144303) (1.2-1.5 eq) to the suspension.[6]

  • Reaction: Heat the mixture to reflux. A thick white precipitate (phthalhydrazide) will form, typically within 1-3 hours.

  • Work-up: Cool the reaction mixture to room temperature. Acidify with concentrated HCl to ensure complete precipitation of the phthalhydrazide (B32825) and to convert the product amine to its hydrochloride salt.

  • Isolation: Filter off the phthalhydrazide precipitate and wash it with cold ethanol.

  • Purification: Transfer the filtrate to a round-bottom flask and remove the solvent under reduced pressure. Dissolve the remaining residue in water and basify with 4 M NaOH. Extract the free amine with diethyl ether (3x), dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. Further purification can be achieved by distillation.

Data Presentation
StepReagents & ConditionsIntermediate/ProductExpected Yield
1. Alkylation Potassium Phthalimide, DMF, 90 °C, 8hN-(2,3-dimethylpentyl)phthalimide85-95%
2. Cleavage Hydrazine Hydrate, EtOH, Reflux, 2h2,3-dimethylpentylamine80-90%
Overall 2,3-dimethylpentylamine 70-85%

Table 3: Summary of the Gabriel Synthesis Route.

Reaction Pathway Diagram

gabriel_pathway start This compound reagents1 1. Potassium Phthalimide, DMF start->reagents1 intermediate N-(2,3-dimethylpentyl)phthalimide (Intermediate) reagents1->intermediate Step 1 (~90%) reagents2 2. Hydrazine (N2H4) EtOH, Reflux intermediate->reagents2 product 2,3-Dimethylpentylamine reagents2->product Step 2 (~85%)

Caption: Reaction pathway for the Gabriel synthesis of 2,3-dimethylpentylamine.

Comparative Summary and Conclusion

FeatureDirect AmmonolysisAzide SynthesisGabriel Synthesis
Selectivity PoorExcellentExcellent
Overall Yield Low (~45%)High (75-85%)High (70-85%)
Number of Steps 122
Safety Concerns High pressure/temperaturePotentially explosive azide intermediateRelatively safe
Purification Difficult (distillation of isomers)StraightforwardCan be challenging (removal of phthalhydrazide)
Ideal For Situations where product mixtures are acceptable.Clean, high-yield synthesis of primary amines.Reliable, selective synthesis of primary amines.

For the selective synthesis of 2,3-dimethylpentylamine, both the Azide and Gabriel methods are far superior to direct ammonolysis. The choice between the Azide and Gabriel syntheses may depend on laboratory safety protocols and reagent availability. The azide synthesis often provides slightly higher overall yields and involves a simpler workup if the azide intermediate is used directly without isolation. However, the Gabriel synthesis avoids the use of potentially explosive azides, making it a safer alternative for many applications.

References

Application Notes and Protocols for the Preparation of (2,3-dimethylpentyl)lithium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organolithium reagents are powerful tools in organic synthesis, prized for their strong nucleophilicity and basicity, enabling the formation of new carbon-carbon bonds. This document provides detailed application notes and a comprehensive protocol for the laboratory-scale preparation of (2,3-dimethylpentyl)lithium, a secondary alkyllithium reagent, from 1-Chloro-2,3-dimethylpentane. The methodologies described herein are foundational for the synthesis of complex organic molecules in pharmaceutical and materials science research. Due to their reactive nature, the synthesis and handling of organolithium reagents require stringent anhydrous and anaerobic conditions.

Principle of the Reaction

The synthesis of (2,3-dimethylpentyl)lithium is achieved through the direct reaction of this compound with lithium metal. This reaction, a reductive metallation, involves the transfer of an electron from lithium to the alkyl halide, leading to the formation of the organolithium compound and lithium chloride as a byproduct. The overall stoichiometry of the reaction requires two equivalents of lithium for every equivalent of the alkyl chloride.[1]

Reaction Scheme:

CH₃CH(CH₃)CH(CH₃)CH₂Cl + 2 Li → CH₃CH(CH₃)CH(CH₃)CH₂Li + LiCl

The reaction is typically carried out in a non-polar, aprotic solvent such as hexane (B92381) or pentane (B18724), under an inert atmosphere (e.g., argon or nitrogen) to prevent the degradation of the highly reactive organolithium product by oxygen or moisture.

Experimental Data

The following table summarizes typical experimental parameters and expected outcomes for the preparation of a secondary alkyllithium reagent, based on the synthesis of the closely related sec-butyllithium.[2]

ParameterValueNotes
Reactants
This compound1.0 equivStarting alkyl halide.
Lithium dispersion (with ~1% Na)2.1 - 2.2 equivA slight excess of lithium ensures complete reaction. The presence of sodium aids in the initiation of the reaction.
Solvent
Anhydrous Hexane10-15 mL per gram of alkyl chlorideMust be thoroughly dried before use.
Reaction Conditions
TemperatureReflux (~69 °C)The reaction is exothermic and may initiate at room temperature, but reflux is maintained for completion.
Reaction Time2 - 4 hoursMonitored by the disappearance of the starting material.
AtmosphereInert (Argon or Nitrogen)Essential to prevent decomposition of the organolithium reagent.
Product
Product Name(2,3-dimethylpentyl)lithiumA solution in hexane.
AppearanceColorless to pale yellow solution
Typical Yield85 - 95%Based on the limiting reagent (this compound).[2]
Concentration~1.0 - 1.5 MDetermined by titration.

Experimental Protocol

This protocol details the laboratory-scale synthesis of (2,3-dimethylpentyl)lithium. All glassware must be oven-dried and cooled under a stream of inert gas before use. All reagents and solvents must be anhydrous.

Materials:

  • This compound

  • Lithium metal dispersion in mineral oil (containing ~1% sodium)

  • Anhydrous hexane

  • Anhydrous pentane (for washing)

  • Argon or Nitrogen gas supply

  • Schlenk line or glovebox

  • Oven-dried three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Cannula for liquid transfer

  • Septa

Procedure:

  • Apparatus Setup: Assemble a three-necked flask with a reflux condenser, a dropping funnel, and a gas inlet connected to a bubbler. Flame-dry the entire apparatus under a flow of inert gas and allow it to cool to room temperature.

  • Lithium Preparation: In the flask, place the required amount of lithium dispersion. Wash the dispersion three times with anhydrous pentane to remove the mineral oil. This should be done under an inert atmosphere. After the final wash, remove the pentane via cannula and dry the lithium under a stream of inert gas.

  • Solvent Addition: Add anhydrous hexane to the flask containing the washed lithium to create a slurry.

  • Reactant Addition: Prepare a solution of this compound in anhydrous hexane in the dropping funnel.

  • Reaction Initiation: Begin vigorous stirring of the lithium slurry. Add a small portion of the this compound solution to the flask. The reaction is expected to initiate, as indicated by a gentle reflux. If the reaction does not start, gentle warming may be required.

  • Reaction Progression: Once the reaction has initiated, add the remaining this compound solution dropwise at a rate that maintains a steady reflux. The reaction is exothermic, and the addition rate should be controlled to prevent overheating.

  • Completion and Filtration: After the addition is complete, continue to stir the reaction mixture at reflux for an additional 1-2 hours to ensure complete conversion. Allow the mixture to cool to room temperature. The lithium chloride byproduct will precipitate as a fine white solid. Allow the precipitate to settle.

  • Product Isolation: Carefully transfer the supernatant solution of (2,3-dimethylpentyl)lithium to a clean, dry, and inert-atmosphere-flushed storage vessel via cannula. For higher purity, the solution can be filtered through a cannula fitted with a glass wool plug to remove finer particles of lithium chloride.

  • Concentration Determination: The concentration of the (2,3-dimethylpentyl)lithium solution must be determined by titration before use. A common method is the Gilman double titration or titration with a known concentration of a secondary alcohol (e.g., 2-butanol) in the presence of a colorimetric indicator like 1,10-phenanthroline.

Safety Precautions

  • Pyrophoric Nature: Organolithium reagents are pyrophoric and will ignite spontaneously on contact with air and/or moisture. All manipulations must be carried out under a strict inert atmosphere.[3]

  • Reactive and Corrosive: These reagents are highly reactive and corrosive.[3] Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including flame-retardant lab coats, safety glasses, and gloves.

  • Solvent Flammability: The hydrocarbon solvents used are highly flammable. Ensure all operations are performed in a well-ventilated fume hood, away from ignition sources.

  • Quenching: Unused organolithium reagents must be quenched carefully. A common method is the slow addition of the reagent to a stirred, cooled solution of isopropanol (B130326) in an inert solvent like hexane.

Visual Workflow

The following diagram illustrates the key steps in the preparation of (2,3-dimethylpentyl)lithium.

Workflow start Start setup Assemble and Dry Glassware start->setup lithium_prep Wash and Dry Lithium Dispersion setup->lithium_prep solvent_add Add Anhydrous Hexane lithium_prep->solvent_add reaction Initiate and Run Reaction under Reflux solvent_add->reaction reactant_prep Prepare Alkyl Chloride Solution reactant_prep->reaction Dropwise Addition cool_settle Cool and Settle LiCl Precipitate reaction->cool_settle transfer Transfer Product Solution via Cannula cool_settle->transfer titration Determine Concentration by Titration transfer->titration storage Store under Inert Atmosphere titration->storage end End storage->end

Caption: Workflow for the synthesis of (2,3-dimethylpentyl)lithium.

References

Application Notes and Protocols: The Role of Aprotic Polar Solvents in Reactions of 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the role of aprotic polar solvents in the nucleophilic substitution reactions of 1-Chloro-2,3-dimethylpentane. This document includes theoretical background, experimental protocols, and data interpretation to guide researchers in designing and executing experiments with this sterically hindered primary alkyl halide.

Introduction

This compound is a primary alkyl halide with significant steric hindrance due to the presence of methyl groups at the C2 and C3 positions. This structural feature profoundly influences its reactivity in nucleophilic substitution reactions. Aprotic polar solvents play a crucial role in modulating the reaction pathways and rates for such substrates.

In principle, primary alkyl halides are expected to undergo bimolecular nucleophilic substitution (SN2) reactions. However, the bulky alkyl groups near the reaction center in this compound impede the backside attack of the nucleophile, which is characteristic of the SN2 mechanism. Consequently, the rate of SN2 reactions for this substrate is significantly retarded.

Aprotic polar solvents, such as acetone, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO), are known to favor SN2 reactions. They can dissolve ionic nucleophiles while poorly solvating the anionic nucleophile, leaving it "naked" and more reactive.[1][2] This enhanced nucleophilicity can help to overcome the steric barrier presented by the substrate to some extent.

This document will explore the interplay between the sterically hindered substrate, the nature of the aprotic polar solvent, and the nucleophile in determining the outcome of reactions involving this compound.

Theoretical Framework: SN2 Reaction and the Role of Aprotic Polar Solvents

The SN2 reaction is a one-step process where a nucleophile attacks the electrophilic carbon atom from the side opposite to the leaving group, leading to an inversion of stereochemistry.[3] The reaction rate is dependent on the concentration of both the substrate and the nucleophile.

For this compound, the SN2 reaction with a nucleophile (Nu-) can be represented as:

Figure 1: SN2 Reaction of this compound

SN2_Reaction sub This compound ts [Transition State]‡ sub->ts slow nuc Nu⁻ nuc->ts prod Product ts->prod lg Cl⁻ ts->lg

Caption: SN2 reaction pathway for this compound.

Aprotic polar solvents facilitate this reaction in the following ways:

  • Enhanced Nucleophilicity: These solvents have dipoles with an exposed positive end and a sterically hindered negative end. They effectively solvate the cation (e.g., Na+ in NaI) but do not form a strong solvation shell around the anion (the nucleophile). This lack of solvation of the nucleophile increases its energy and reactivity.[2][4]

  • Favoring SN2 over E2: While strong, bulky bases can promote the competing E2 (elimination) pathway, using a good, non-basic nucleophile in an aprotic polar solvent generally favors the SN2 reaction.[5][6]

Despite these advantages, the significant steric hindrance of this compound remains the dominant factor, making SN2 reactions for this compound challenging and generally slow.[7][8]

Quantitative Data

Obtaining precise quantitative data for the reactions of this compound is challenging due to its low reactivity. The following table presents expected relative reaction rates based on the principles of SN2 reactions and data from analogous, sterically hindered primary alkyl halides. The data is intended to be illustrative rather than absolute.

Aprotic Polar SolventNucleophileExpected Relative RatePrimary Product(s)Potential Byproducts
AcetoneNaIVery Slow1-Iodo-2,3-dimethylpentaneElimination product (minor)
DMFNaCNVery Slow2,3-DimethylpentanenitrileElimination product (minor)
DMSONaN3Slow1-Azido-2,3-dimethylpentaneElimination product (minor)

Note: The expected rates are relative to unhindered primary alkyl halides, which would react much faster under the same conditions. Higher temperatures would be required to achieve a reasonable reaction rate, which might also favor the elimination byproduct.

Experimental Protocols

The following are generalized protocols for conducting nucleophilic substitution reactions with this compound in aprotic polar solvents. Safety Precaution: These reactions should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Protocol 1: Reaction with Sodium Iodide in Acetone (Finkelstein Reaction)

This protocol is adapted from standard procedures for the Finkelstein reaction, which is a classic SN2 process.[9][10]

Objective: To synthesize 1-Iodo-2,3-dimethylpentane.

Materials:

  • This compound

  • Sodium iodide (anhydrous)

  • Acetone (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Sodium thiosulfate (B1220275) solution (5% w/v)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate

  • Rotary evaporator

Procedure:

  • In a dry round-bottom flask equipped with a magnetic stir bar, dissolve sodium iodide in anhydrous acetone.

  • Add this compound to the solution.

  • Attach a reflux condenser and heat the mixture to reflux with stirring. The reaction is expected to be slow and may require prolonged heating (monitor by TLC or GC). The formation of a white precipitate (NaCl) indicates that the reaction is proceeding.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the mixture into a separatory funnel containing water.

  • Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic extracts and wash with 5% sodium thiosulfate solution to remove any unreacted iodine, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the product by distillation or column chromatography.

Figure 2: Experimental Workflow for Finkelstein Reaction

Finkelstein_Workflow start Start dissolve Dissolve NaI in Acetone start->dissolve add_substrate Add this compound dissolve->add_substrate reflux Heat to Reflux add_substrate->reflux cool Cool to Room Temperature reflux->cool extract Aqueous Workup & Extraction cool->extract wash Wash with Na2S2O3 and Brine extract->wash dry Dry with MgSO4 wash->dry evaporate Solvent Evaporation dry->evaporate purify Purification evaporate->purify end End purify->end

Caption: General workflow for the Finkelstein reaction.

Protocol 2: Reaction with Sodium Cyanide in DMSO

This protocol describes the synthesis of 2,3-Dimethylpentanenitrile. DMSO is an excellent solvent for SN2 reactions involving cyanide ions.[11]

Objective: To synthesize 2,3-Dimethylpentanenitrile.

Materials:

  • This compound

  • Sodium cyanide

  • Dimethyl sulfoxide (DMSO)

  • Round-bottom flask

  • Heating mantle with a temperature controller

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Water

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Caution: Sodium cyanide is highly toxic. Handle with extreme care in a fume hood.

  • In a round-bottom flask, suspend sodium cyanide in DMSO with vigorous stirring.

  • Heat the suspension to a moderate temperature (e.g., 50-70 °C) to aid dissolution and enhance the reaction rate.

  • Slowly add this compound to the heated suspension.

  • Maintain the reaction mixture at the set temperature and monitor its progress (TLC or GC).

  • Upon completion, cool the reaction to room temperature and pour it into a separatory funnel containing a large volume of water.

  • Extract the aqueous phase multiple times with diethyl ether.

  • Combine the organic extracts and wash them with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution using a rotary evaporator.

  • Purify the resulting nitrile by vacuum distillation.

Logical Relationships and Mechanistic Considerations

The decision between substitution and elimination pathways is critical when working with sterically hindered substrates. The following diagram illustrates the factors influencing the reaction of this compound.

Figure 3: Factors Influencing Reaction Pathway

Reaction_Pathway substrate This compound (Primary, Sterically Hindered) sn2 SN2 Pathway substrate->sn2 Favored by primary nature e2 E2 Pathway substrate->e2 Hindrance disfavors SN2 conditions Reaction Conditions nucleophile Nucleophile/Base Strength conditions->nucleophile solvent Solvent conditions->solvent temperature Temperature conditions->temperature nucleophile->sn2 Good, non-basic nucleophile nucleophile->e2 Strong, bulky base solvent->sn2 Aprotic Polar solvent->e2 Less polar or protic with strong base temperature->e2 High temperature

Caption: Factors determining SN2 vs. E2 pathways.

Conclusion

The reactions of this compound are significantly influenced by its sterically hindered structure. While aprotic polar solvents enhance the reactivity of nucleophiles and favor the SN2 mechanism, the substrate's steric bulk remains a major impediment, leading to slow reaction rates. Researchers should anticipate the need for extended reaction times and potentially elevated temperatures. Careful selection of a good, non-basic nucleophile in a suitable aprotic polar solvent is crucial to maximize the yield of the substitution product and minimize the formation of elimination byproducts. The protocols and theoretical considerations outlined in this document provide a foundational guide for navigating the complexities of nucleophilic substitution reactions with this challenging substrate.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 1-Chloro-2,3-dimethylpentane. The information is tailored for researchers, scientists, and professionals in drug development.

Troubleshooting Guides and FAQs

This section is divided into the two primary synthetic routes for this compound: Hydrochlorination of 2,3-dimethyl-1-pentene (B165498) and Free-Radical Chlorination of 2,3-dimethylpentane (B165511) .

Method 1: Hydrochlorination of 2,3-dimethyl-1-pentene

This method involves the electrophilic addition of hydrogen chloride (HCl) to 2,3-dimethyl-1-pentene. The primary challenges are controlling regioselectivity and preventing carbocation rearrangements, which lead to isomeric side products.

Frequently Asked Questions (FAQs)

Q1: My reaction is producing a mixture of chlorinated isomers, not just the expected this compound. Why is this happening?

A1: The formation of multiple isomers is a common issue in this synthesis due to carbocation rearrangements. The initial addition of a proton to 2,3-dimethyl-1-pentene forms a secondary carbocation. This can then undergo a hydride or methyl shift to form a more stable tertiary carbocation, leading to different chlorinated products.[1][2][3][4]

Q2: How can I minimize the formation of rearrangement products like 2-Chloro-2,3-dimethylpentane?

A2: While completely avoiding rearrangements is difficult, you can influence the product ratio by carefully controlling the reaction conditions. Lower temperatures generally disfavor rearrangement reactions. Using a less polar solvent may also help to reduce the lifetime of the carbocation intermediate, providing less opportunity for rearrangement.

Q3: The reaction is very slow or is not proceeding to completion. What could be the cause?

A3: Monosubstituted alkenes that are not activated (e.g., by being styrenes or strained systems) can react slowly with HCl.[5] Ensure that your HCl source is fresh and anhydrous. You can increase the reaction rate by using a catalyst such as a Lewis acid (e.g., FeCl₃) in conjunction with HCl gas.[6] Using a concentrated solution of HCl in an appropriate solvent like 1,3-dimethyl-3,4,5,6-tetrahydro-2-pyrimidinone (DMPU) can also enhance the reaction rate.[5]

Q4: I am observing the formation of an alcohol or ether as a byproduct. What is the source of this contamination?

A4: This indicates the presence of water or an alcohol in your reaction mixture, which are acting as nucleophiles and attacking the carbocation intermediate.[7] Ensure that your starting materials and solvent are anhydrous and that the reaction is protected from atmospheric moisture.

Experimental Protocol: Hydrochlorination of 2,3-dimethyl-1-pentene

  • Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a gas inlet tube, and a drying tube, dissolve 2,3-dimethyl-1-pentene (1 equivalent) in anhydrous diethyl ether (approx. 2 M concentration).

  • Reaction: Cool the solution to 0°C in an ice bath. Bubble dry hydrogen chloride gas through the solution with gentle stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Once the reaction is complete, stop the flow of HCl gas and bubble nitrogen through the solution to remove any excess dissolved HCl. Wash the organic solution with a saturated aqueous solution of sodium bicarbonate, then with brine.

  • Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure. The crude product can be purified by fractional distillation to separate the isomeric chlorides.

Logical Workflow for Troubleshooting Hydrochlorination

start Start Synthesis check_product Analyze Product Mixture (GC-MS) start->check_product desired_product Desired Product: this compound check_product->desired_product Success isomer_issue Issue: Multiple Isomers Observed check_product->isomer_issue Failure slow_reaction_issue Issue: Slow or Incomplete Reaction check_product->slow_reaction_issue Failure nucleophilic_impurity_issue Issue: Alcohol/Ether Byproducts check_product->nucleophilic_impurity_issue Failure rearrangement Cause: Carbocation Rearrangement isomer_issue->rearrangement solution_rearrangement Solution: - Lower reaction temperature - Use less polar solvent rearrangement->solution_rearrangement cause_slow Cause: - Low reactivity of alkene - Inactive HCl slow_reaction_issue->cause_slow solution_slow Solution: - Use catalyst (e.g., FeCl3) - Use concentrated HCl solution cause_slow->solution_slow cause_impurity Cause: Presence of water/alcohol nucleophilic_impurity_issue->cause_impurity solution_impurity Solution: - Use anhydrous reagents/solvent - Protect from moisture cause_impurity->solution_impurity

Caption: Troubleshooting workflow for the hydrochlorination of 2,3-dimethyl-1-pentene.

Method 2: Free-Radical Chlorination of 2,3-dimethylpentane

This method involves the substitution of a hydrogen atom on 2,3-dimethylpentane with a chlorine atom, typically initiated by UV light or heat. The primary challenge is the lack of selectivity, which results in a mixture of all possible monochlorinated isomers, as well as the potential for over-halogenation.[8]

Frequently Asked Questions (FAQs)

Q1: My final product is a complex mixture of different chlorinated compounds. How can I obtain a purer sample of this compound?

A1: Free-radical chlorination is inherently non-selective.[8] The reaction will produce a mixture of all possible monochlorinated isomers of 2,3-dimethylpentane. The composition of this mixture is determined by the number of each type of hydrogen atom (primary, secondary, tertiary) and their relative reactivity.[9] Achieving a pure sample of a single isomer requires careful fractional distillation.

Q2: I am getting significant amounts of di- and tri-chlorinated products. How can I prevent this?

A2: The formation of polychlorinated products occurs when a chlorinated alkane reacts further with chlorine radicals.[10] To minimize this, use a large excess of the alkane (2,3-dimethylpentane) relative to the chlorinating agent (e.g., Cl₂). This increases the probability that a chlorine radical will collide with a molecule of the starting alkane rather than a chlorinated product molecule.

Q3: The reaction is not initiating. What should I check?

A3: Free-radical chlorination requires an initiation step, which is typically achieved with UV light or high temperatures.[11] Ensure that your UV lamp is functioning correctly and is of the appropriate wavelength to initiate the homolytic cleavage of the chlorine-chlorine bond. If using thermal initiation, ensure the temperature is high enough (typically 250-400°C).

Data Presentation: Theoretical Product Distribution

The distribution of monochlorinated products can be estimated based on the number of available hydrogens at each position and their relative reactivity (tertiary > secondary > primary).

Product NameType of Hydrogen SubstitutedNumber of HydrogensRelative Reactivity (Approx.)Calculated % Yield (Theoretical)
This compoundPrimary (C1)313
2-Chloro-2,3-dimethylpentaneTertiary (C2)155
3-Chloro-2,3-dimethylpentaneTertiary (C3)155
4-Chloro-2,3-dimethylpentaneSecondary (C4)23.57
5-Chloro-2,3-dimethylpentanePrimary (C5)313
This compound (on C2-methyl)Primary313
This compound (on C3-methyl)Primary313

Note: The relative reactivity values are approximate and can vary with reaction conditions. The calculated yield is for illustrative purposes to show the expected mixture of products.

Experimental Protocol: Free-Radical Chlorination of 2,3-dimethylpentane

  • Preparation: In a quartz reaction vessel equipped with a magnetic stir bar, a gas inlet, and a condenser, place an excess of 2,3-dimethylpentane.

  • Initiation: While stirring, irradiate the vessel with a UV lamp.

  • Reaction: Slowly bubble chlorine gas (Cl₂) into the solution. The rate of addition should be controlled to maintain a low concentration of chlorine in the reaction mixture, which helps to minimize polychlorination. Monitor the reaction using GC.

  • Work-up: After the desired conversion is reached, stop the chlorine flow and continue UV irradiation for a short period to consume any remaining Cl₂. Bubble nitrogen through the mixture to remove dissolved HCl and Cl₂.

  • Purification: Wash the crude product mixture with a dilute solution of sodium thiosulfate (B1220275) to remove any remaining traces of chlorine, followed by washing with water and then brine. Dry the organic layer over anhydrous calcium chloride, filter, and separate the isomers by fractional distillation.

Signaling Pathway of Free-Radical Chlorination

cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Cl2 Cl₂ two_Cl_rad 2 Cl• Cl2->two_Cl_rad UV Light Cl_rad1 Cl• alkyl_rad Alkyl Radical (R•) Cl_rad1->alkyl_rad H abstraction HCl HCl Cl_rad1->HCl alkane 2,3-dimethylpentane (R-H) alkane->alkyl_rad alkane->HCl product This compound (R-Cl) alkyl_rad->product Cl_rad2 Cl• alkyl_rad->Cl_rad2 Cl2_prop Cl₂ Cl2_prop->product Cl2_prop->Cl_rad2 rad1 R• term_prod1 R-Cl rad1->term_prod1 term_prod2 R-R rad1->term_prod2 rad2 Cl• rad2->term_prod1 term_prod3 Cl₂ rad2->term_prod3 rad2->term_prod3 rad3 R• rad3->term_prod2

Caption: Mechanism of the free-radical chlorination of an alkane.

References

Preventing elimination byproducts in substitution reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize or eliminate unwanted elimination byproducts in substitution reactions.

Frequently Asked Questions (FAQs)

Q1: My substitution reaction is yielding a significant amount of an alkene byproduct. What are the most likely causes?

The formation of an alkene byproduct indicates that an elimination reaction is competing with your desired substitution reaction. The primary factors that favor elimination are:

  • Substrate Structure: Tertiary and secondary substrates are more prone to elimination than primary substrates.

  • Nature of the Nucleophile/Base: Using a strong or sterically hindered base significantly promotes elimination.

  • Reaction Temperature: Higher temperatures favor elimination reactions.

  • Solvent: The choice of solvent can influence the basicity of the nucleophile and the reaction pathway.

Q2: How can I favor the substitution product over the elimination byproduct?

To favor substitution, you should aim to control the reaction conditions to disfavor the competing elimination pathway. Key strategies include:

  • Temperature Control: Running the reaction at a lower temperature will generally favor the substitution pathway. It is often beneficial to start the reaction at 0°C or even lower and then allow it to slowly warm to room temperature.

  • Choice of Nucleophile/Base: Use a strong, but non-bulky nucleophile for SN2 reactions. For SN1 reactions, a weak nucleophile that is also a weak base is ideal.

  • Substrate Selection: Whenever possible, use a primary substrate for SN2 reactions as they are least prone to elimination.

  • Solvent Choice: For SN2 reactions, a polar aprotic solvent like DMSO or DMF can be effective. For SN1 reactions, a polar protic solvent is typically used.

Q3: I'm working with a secondary alkyl halide and getting a mixture of substitution and elimination products. How can I optimize for the substitution product?

Secondary alkyl halides are particularly susceptible to both SN2 and E2 pathways. To maximize the substitution product:

  • Use a strong, non-bulky nucleophile that is a weak base. Good examples include halides (I⁻, Br⁻), azide (B81097) (N₃⁻), and cyanide (CN⁻).

  • Avoid strong, bulky bases like potassium tert-butoxide (t-BuOK), which strongly favor E2 elimination.

  • Maintain a low reaction temperature.

  • Choose an appropriate solvent. A polar aprotic solvent will favor the SN2 pathway.

Q4: My SN1 reaction is producing a significant amount of an E1 byproduct. What can I do to minimize it?

SN1 and E1 reactions proceed through a common carbocation intermediate, making them frequent competitors. To minimize the E1 byproduct:

  • Keep the reaction temperature low. The E1 pathway is favored by heat.

  • Use a weakly basic nucleophile. Even weak nucleophiles like water or ethanol (B145695) can act as a base to cause elimination. Consider if a less basic nucleophile can be used.

Troubleshooting Guide

This guide provides specific troubleshooting advice for common issues encountered during substitution reactions.

Issue Potential Cause Recommended Solution
High percentage of elimination product with a primary substrate. The nucleophile being used is a strong, sterically hindered base.Switch to a strong, non-bulky nucleophile (e.g., NaI, NaN₃).
The reaction is being run at an elevated temperature.Lower the reaction temperature. Start at 0°C and slowly warm to room temperature.
**Significant elimination

Technical Support Center: Optimizing Grignard Reactions with 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for optimizing Grignard reaction yields with the sterically hindered secondary alkyl halide, 1-chloro-2,3-dimethylpentane. This resource is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses common issues encountered during the formation and reaction of the Grignard reagent derived from this compound.

Issue Potential Cause Recommended Solution
Reaction Fails to Initiate Inactive Magnesium Surface: A passivating layer of magnesium oxide (MgO) on the magnesium turnings can prevent the reaction from starting.Activate the Magnesium:Mechanical Activation: Gently crush the magnesium turnings in a dry mortar and pestle under an inert atmosphere to expose a fresh surface. • Chemical Activation: Use a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane. The disappearance of the iodine's color or the evolution of gas indicates activation.[1] For more stubborn reactions, diisobutylaluminium hydride (DIBAL-H) can be an effective activator.
Presence of Moisture: Grignard reagents are extremely sensitive to water, which will quench the reaction.Ensure Anhydrous Conditions: • Flame-dry all glassware under vacuum or oven-dry at >120°C for several hours and cool under an inert atmosphere (nitrogen or argon). • Use anhydrous solvents. Commercially available anhydrous solvents are recommended, or they can be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers).
Low Yield of Grignard Reagent Slow Reaction Rate: this compound is a secondary chloride and is less reactive than the corresponding bromide or iodide, leading to incomplete conversion.[2]Optimize Reaction Conditions:Solvent Choice: Use tetrahydrofuran (B95107) (THF) instead of diethyl ether. THF has a higher boiling point and better solvating properties, which can facilitate the formation of the Grignard reagent from less reactive chlorides.[3][4][5] • Temperature: Gently refluxing the reaction mixture can help drive the reaction to completion. The higher boiling point of THF (66°C) compared to diethyl ether (34.6°C) is advantageous here.[3][4][5] • "Turbo-Grignard" Conditions: The addition of anhydrous lithium chloride (LiCl) can significantly accelerate the formation of the Grignard reagent by breaking up polymeric magnesium species, leading to more reactive monomers.[6][7][8][9][10]
Side Reactions: Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide, can reduce the yield.Control Addition Rate: Add the solution of this compound to the magnesium suspension slowly and dropwise to maintain a gentle reflux and minimize the concentration of the alkyl halide in the reaction mixture.
Low Yield of Final Product (after reaction with an electrophile) Steric Hindrance: The bulky nature of the 2,3-dimethylpentyl group can hinder its reaction with the electrophile.Consider the Electrophile: • Less sterically hindered electrophiles will generally give higher yields. • For reactions with ketones, enolization of the ketone can be a competing side reaction. Using a less hindered Grignard reagent or adding cerium(III) chloride (CeCl₃) can sometimes mitigate this issue.
Grignard Reagent Degradation: The prepared Grignard reagent can degrade over time, especially if exposed to air or moisture.Use Freshly Prepared Reagent: It is best to use the Grignard reagent immediately after its preparation for the subsequent reaction step.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound not starting?

A1: The most common reasons for initiation failure are an inactive magnesium surface due to an oxide layer and the presence of moisture in your glassware or solvent. Ensure your glassware is rigorously dried and activate the magnesium turnings with a small amount of iodine or 1,2-dibromoethane.

Q2: Can I use diethyl ether as a solvent for this reaction?

A2: While diethyl ether is a common solvent for Grignard reactions, tetrahydrofuran (THF) is generally preferred for less reactive alkyl halides like secondary chlorides.[11] THF's higher solvating power and boiling point can lead to better yields and faster reaction times.[3][4][5]

Q3: What is a "Turbo-Grignard" reagent and should I consider using it?

A3: A "Turbo-Grignard" reagent, such as i-PrMgCl·LiCl, is prepared in the presence of lithium chloride (LiCl).[10] The LiCl breaks down oligomeric Grignard species into more soluble and reactive monomers.[6][8][9] For a sterically hindered and less reactive substrate like this compound, using LiCl can significantly improve the rate of formation and the yield of the Grignard reagent.[6][7]

Q4: What are the expected side reactions and how can I minimize them?

A4: The primary side reaction during the formation of the Grignard reagent is Wurtz coupling, where the newly formed Grignard reagent reacts with another molecule of this compound. To minimize this, add the alkyl halide solution slowly to the magnesium suspension. During the reaction with a carbonyl compound, side reactions can include enolization and reduction, especially with sterically hindered ketones.

Q5: How can I confirm the formation of the Grignard reagent before proceeding?

A5: A successful Grignard formation is often indicated by the disappearance of the metallic magnesium and the formation of a cloudy, grayish solution. For a quantitative assessment, you can titrate a small aliquot of the Grignard solution against a standard solution of an alcohol (like 2-butanol) in the presence of an indicator such as 1,10-phenanthroline.

Data Presentation

The following table provides illustrative yield data for the formation of the Grignard reagent from this compound under various conditions. Note that these are estimated yields based on general principles for sterically hindered secondary alkyl chlorides, as specific literature data for this compound is scarce.

Solvent Activator/Additive Temperature (°C) Typical Reaction Time (h) Estimated Yield (%)
Diethyl EtherIodine35 (Reflux)4-640-55
THFIodine66 (Reflux)2-455-70
THF1,2-Dibromoethane66 (Reflux)2-460-75
THFAnhydrous LiCl25-401-275-90

Experimental Protocols

Protocol 1: Preparation of 2,3-dimethylpentylmagnesium chloride

This protocol describes the formation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine crystal (or 1,2-dibromoethane)

  • Three-neck round-bottom flask, reflux condenser, dropping funnel, and nitrogen/argon inlet

  • Stirring plate and magnetic stir bar

Procedure:

  • Apparatus Setup: Assemble the flame-dried glassware. The three-neck flask should be equipped with a magnetic stir bar, a reflux condenser with a drying tube, a dropping funnel, and an inert gas inlet.

  • Magnesium Preparation: Place the magnesium turnings (1.2 equivalents) into the flask.

  • Initiation: Add a small crystal of iodine to the magnesium.

  • Solvent and Reagent Addition: Add a small portion of anhydrous THF to the flask to cover the magnesium. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF.

  • Reaction Start: Add a small amount of the this compound solution to the magnesium suspension. The reaction may need gentle warming to initiate, which is indicated by the disappearance of the iodine color and the formation of bubbles.

  • Grignard Formation: Once the reaction has started, add the remaining this compound solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure the reaction goes to completion. The resulting gray and cloudy solution is the Grignard reagent.

Protocol 2: Reaction with an Aldehyde (e.g., Benzaldehyde)

This protocol outlines the reaction of the prepared Grignard reagent with an aldehyde to form a secondary alcohol.

Materials:

  • Freshly prepared 2,3-dimethylpentylmagnesium chloride solution in THF

  • Benzaldehyde (B42025)

  • Anhydrous THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Diethyl ether (for extraction)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Cool the freshly prepared Grignard reagent solution to 0°C in an ice bath.

  • Aldehyde Addition: Prepare a solution of benzaldehyde (0.9 equivalents) in anhydrous THF and add it dropwise to the stirred Grignard solution, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add saturated aqueous NH₄Cl solution to quench the reaction and any unreacted Grignard reagent.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the resulting alcohol by flash column chromatography.

Visualizations

Grignard_Troubleshooting_Workflow start Start Grignard Reaction check_initiation Does the reaction initiate? (color change, gas evolution, exotherm) start->check_initiation initiation_no No Initiation check_initiation->initiation_no No initiation_yes Initiation Successful check_initiation->initiation_yes Yes activate_mg Activate Mg: - Add I₂ or 1,2-dibromoethane - Crush Mg turnings - Gentle heating initiation_no->activate_mg check_anhydrous Ensure anhydrous conditions: - Flame-dry glassware - Use anhydrous solvent initiation_no->check_anhydrous activate_mg->start check_anhydrous->start add_halide Slowly add alkyl halide solution initiation_yes->add_halide reflux Maintain gentle reflux add_halide->reflux check_yield Is the final product yield low? reflux->check_yield yield_ok Reaction Optimized check_yield->yield_ok No yield_low Low Yield check_yield->yield_low Yes troubleshoot_yield Troubleshoot Low Yield: - Switch to THF from ether - Add LiCl ('Turbo-Grignard') - Check for side reactions (Wurtz) - Ensure stoichiometry is correct yield_low->troubleshoot_yield troubleshoot_yield->start Re-run reaction with optimizations

Caption: A decision tree for troubleshooting a low-yielding Grignard reaction.

Grignard_Reaction_Pathway cluster_formation Grignard Reagent Formation cluster_reaction Reaction with Electrophile RCl This compound (R-Cl) RMgCl 2,3-dimethylpentylmagnesium chloride (R-MgCl) (Desired Reagent) RCl->RMgCl + Mg / THF Wurtz Wurtz Coupling Product (R-R) RCl->Wurtz + R-MgCl Mg Mg Mg->RMgCl Solvent THF RMgCl->Wurtz Electrophile Electrophile (e.g., R'₂C=O) DesiredProduct Desired Alcohol (R-CR'₂-OH) RMgCl->DesiredProduct 1. + Electrophile 2. H₃O⁺ workup SideProduct Enolate (side product) RMgCl->SideProduct (acts as base) Electrophile->DesiredProduct Electrophile->SideProduct

Caption: Desired Grignard reaction pathway and potential side reactions.

References

Technical Support Center: Purification of 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 1-Chloro-2,3-dimethylpentane.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in a crude sample of this compound?

Common impurities can include unreacted 2,3-dimethyl-1-pentanol, isomeric chloroalkanes, and acidic byproducts such as hydrogen chloride, which may have formed during the synthesis.[1][2] Other potential impurities are elimination products like 2,3-dimethyl-1-pentene.

Q2: Why is it necessary to wash the crude this compound with aqueous sodium bicarbonate?

Washing with aqueous sodium bicarbonate is a crucial step to neutralize and remove any residual acidic impurities, such as hydrochloric acid, from the crude product.[3] Using a mild base like sodium bicarbonate is preferred over a strong base like sodium hydroxide (B78521) to avoid potential elimination reactions that could lead to the formation of alkenes.[3][4]

Q3: My this compound sample is wet. What is the recommended drying agent?

For alkyl halides like this compound, anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄) are commonly used and effective drying agents.[5][6] Calcium chloride (CaCl₂) can also be used.[7][8] It is important to use a sufficient amount of the drying agent and allow for adequate contact time to ensure all moisture is removed before distillation.

Q4: What is the final and most effective step for purifying this compound?

Fractional distillation is the most effective final step for purifying this compound. This technique separates the desired product from impurities with different boiling points, such as residual starting materials or byproducts.[2]

Troubleshooting Guide

Problem Possible Cause Solution
Emulsion formation during aqueous wash Vigorous shaking of the separatory funnel.Gently invert the separatory funnel multiple times instead of vigorous shaking. Adding a small amount of brine (saturated NaCl solution) can also help to break up the emulsion.
Product is still wet after drying (cloudy appearance) Insufficient amount of drying agent or inadequate drying time.Add more anhydrous drying agent until some of it remains free-flowing in the flask. Allow the mixture to stand for a longer period (e.g., 15-30 minutes) with occasional swirling.
Low recovery of pure product after distillation Inefficient fractional distillation column. Product loss during transfers. Boiling point fluctuations.Ensure the distillation column is properly packed and insulated. Minimize the number of transfers. Maintain a steady heating rate to ensure a consistent boiling point.
Product darkens during distillation Presence of impurities that decompose upon heating.Ensure the preceding washing and drying steps were thorough. Consider distillation under reduced pressure to lower the boiling point and minimize decomposition.
Presence of alkene impurities in the final product Elimination side reactions during synthesis or purification (e.g., use of a strong base).Use a mild base like sodium bicarbonate for neutralization.[3][4] If alkene impurities are significant, purification by column chromatography may be necessary.

Experimental Protocol: Purification of this compound

This protocol describes a general procedure for the purification of crude this compound.

1. Aqueous Wash:

  • Transfer the crude this compound to a separatory funnel.
  • Add an equal volume of deionized water and gently invert the funnel 5-10 times, venting frequently to release any pressure.
  • Allow the layers to separate and discard the lower aqueous layer.

2. Bicarbonate Wash:

  • To the organic layer remaining in the separatory funnel, add an equal volume of a 5% aqueous sodium bicarbonate solution.[9]
  • Gently invert the funnel, venting frequently, until no more gas evolution is observed.
  • Allow the layers to separate and discard the lower aqueous layer.

3. Final Water Wash:

  • Wash the organic layer again with an equal volume of deionized water as described in step 1.

4. Drying:

  • Transfer the washed organic layer to a clean, dry Erlenmeyer flask.
  • Add anhydrous sodium sulfate in small portions with swirling until some of the drying agent no longer clumps together.
  • Allow the flask to stand for at least 15 minutes with occasional swirling.

5. Decantation/Filtration:

  • Carefully decant or filter the dried liquid into a round-bottom flask suitable for distillation, leaving the solid drying agent behind.

6. Fractional Distillation:

  • Assemble a fractional distillation apparatus.
  • Heat the flask gently to distill the this compound.
  • Collect the fraction that boils at the expected boiling point of this compound (approximately 155-157 °C at atmospheric pressure).

Purification Workflow

PurificationWorkflow start Crude this compound wash_water1 Aqueous Wash (Water) start->wash_water1 wash_bicarb Neutralization Wash (5% NaHCO3) wash_water1->wash_bicarb wash_water2 Aqueous Wash (Water) wash_bicarb->wash_water2 drying Drying (Anhydrous Na2SO4) wash_water2->drying distillation Fractional Distillation drying->distillation product Pure this compound distillation->product

Caption: A flowchart illustrating the key steps in the purification of this compound.

Troubleshooting Logic

TroubleshootingLogic start Purification Issue Identified check_emulsion Emulsion during wash? start->check_emulsion solve_emulsion Add brine, gentle inversion check_emulsion->solve_emulsion Yes check_wet Product cloudy after drying? check_emulsion->check_wet No solve_emulsion->check_wet solve_wet Add more drying agent, increase time check_wet->solve_wet Yes check_yield Low distillation yield? check_wet->check_yield No solve_wet->check_yield solve_yield Check column efficiency and heating check_yield->solve_yield Yes check_purity Impurities in final product? check_yield->check_purity No solve_yield->check_purity solve_purity Repeat washing/drying, check for side reactions check_purity->solve_purity Yes end Problem Resolved check_purity->end No solve_purity->end

Caption: A decision-making flowchart for troubleshooting common issues during purification.

References

Overcoming steric hindrance in reactions of 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the sterically hindered primary alkyl halide, 1-Chloro-2,3-dimethylpentane. This guide focuses on overcoming the significant steric hindrance presented by this substrate to achieve successful chemical transformations.

Frequently Asked Questions (FAQs)

Q1: Why is my standard nucleophilic substitution (Sₙ2) reaction with this compound failing or giving extremely low yields?

A1: The primary reason for the low reactivity of this compound in Sₙ2 reactions is severe steric hindrance. Although the chloride is attached to a primary carbon, the adjacent (β) and next-adjacent (γ) carbons are substituted with methyl groups. This bulky alkyl structure physically blocks the required backside attack of the nucleophile on the electrophilic carbon.[1][2][3][4] This effect is so pronounced that its reactivity is comparable to neopentyl halides, which are famously unreactive in Sₙ2 reactions.[5]

Q2: Is it possible to force a substitution reaction through an Sₙ1 pathway? What are the expected outcomes?

A2: While direct Sₙ1 reactions are unfavorable for primary alkyl halides due to the instability of the resulting primary carbocation, you can promote this pathway using specific conditions such as polar protic solvents or the addition of a Lewis acid (e.g., silver nitrate).[6] However, the initially formed primary carbocation will almost certainly undergo a rapid 1,2-hydride shift to form a more stable tertiary carbocation. This rearrangement will lead to a mixture of substitution products where the nucleophile has attacked the tertiary carbon (C3), not the original primary carbon (C1).

Q3: What products should I expect when using a strong base with this compound?

A3: The use of a strong, particularly a sterically hindered base (e.g., potassium tert-butoxide), will favor an E2 elimination reaction.[7] The base will abstract a proton from the carbon adjacent to the chlorine-bearing carbon (C2), leading to the formation of an alkene, primarily 2,3-dimethylpent-1-ene. Substitution will be a minor pathway, if it occurs at all.

Q4: Are there modern catalytic methods better suited for this type of hindered substrate?

A4: Yes, transition-metal-catalyzed cross-coupling reactions are highly effective for sterically demanding alkyl halides.[8][9] Methods like Nickel-catalyzed Negishi or Suzuki couplings can form carbon-carbon bonds under conditions that avoid the limitations of traditional Sₙ2 and Sₙ1 pathways.[10] These reactions often proceed through radical or organometallic intermediates, which are less sensitive to steric bulk around the reaction center.[11] Similarly, palladium-catalyzed methods like the Buchwald-Hartwig amination can be used to form carbon-nitrogen bonds.[12]

Q5: I'm having difficulty forming a Grignard reagent from this compound. What can I do?

A5: The formation of Grignard reagents from alkyl chlorides can be sluggish. Success hinges on ensuring the magnesium surface is highly reactive and that the system is completely free of water.

Troubleshooting Steps:

  • Activate the Magnesium: Use a fresh bottle of magnesium turnings. If the reaction is slow to initiate, you can activate the surface by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.[5]

  • Ensure Anhydrous Conditions: All glassware must be flame- or oven-dried. Use anhydrous solvents (ether or THF) and maintain an inert atmosphere (nitrogen or argon).[5]

  • Mechanical Activation: Gently crushing the magnesium turnings with a dry glass rod in the flask can help expose a fresh, unoxidized surface.

Troubleshooting Guides

Issue 1: Low to No Yield in Nucleophilic Substitution (Sₙ2)
Potential Cause Recommended Solution
Severe Steric Hindrance The bulky methyl groups at the C2 and C3 positions physically block the nucleophile's backside attack, making the Sₙ2 transition state energetically unfavorable.[3][13]
Solution 1: Change Reaction Mechanism Abandon standard Sₙ2 conditions. It is highly improbable that a satisfactory yield will be achieved. Instead, opt for a different reaction pathway. For C-C bond formation, a Nickel-catalyzed Negishi coupling is a superior alternative.[10] For other substitutions, consider conditions that promote a controlled Sₙ1 reaction if rearrangement is acceptable or desired.
Solution 2: Use Alternative Activation In some cases, high temperatures achieved rapidly via microwave irradiation can provide the necessary activation energy for a reaction to proceed where conventional heating fails.[5]
Issue 2: Formation of Unwanted Rearranged Products
Potential Cause Recommended Solution
Carbocation Rearrangement Conditions favoring an Sₙ1/E1 mechanism (e.g., polar protic solvents, Lewis acids) lead to a 1,2-hydride shift, forming a more stable tertiary carbocation at C3.[14]
Solution 1: Avoid Cationic Intermediates If the original carbon skeleton must be preserved, you must use a reaction mechanism that does not involve carbocation intermediates. Transition-metal-catalyzed cross-coupling reactions are ideal for this purpose as they typically proceed via organometallic or radical pathways.[10][11]
Solution 2: Control Reaction Conditions If substitution is the goal, avoid high temperatures which can favor the competing E1 elimination pathway that also proceeds through the rearranged carbocation.

Data Presentation

Table 1: Relative Reaction Rates of Sₙ2 Reactions for Various Alkyl Halides

Alkyl HalideStructureRelative RateKey Factor
Methyl ChlorideCH₃-Cl>1000No hindrance
Ethyl ChlorideCH₃CH₂-Cl~30Minimal hindrance
n-Propyl ChlorideCH₃CH₂CH₂-Cl~1Baseline
This compound CH₃CH₂CH(CH₃)CH(CH₃)CH₂-Cl<<0.001Severe β and γ-branching hindrance[2][3]
Neopentyl Chloride(CH₃)₃CCH₂-Cl~0.00001Severe β-branching hindrance[5]
Note: Rates are illustrative to demonstrate the dramatic effect of steric hindrance.

Experimental Protocols & Visualizations

Sₙ1 Pathway with Rearrangement

The diagram below illustrates the Sₙ1 pathway for this compound, which involves a critical carbocation rearrangement.

SN1_Rearrangement cluster_start Step 1: Carbocation Formation cluster_rearrange Step 2: Rearrangement cluster_attack Step 3: Nucleophilic Attack Start This compound PrimaryCarbocation Primary Carbocation (Unstable) Start->PrimaryCarbocation Loss of Cl⁻ (Slow, Lewis Acid Assisted) TertiaryCarbocation Tertiary Carbocation (Stable) PrimaryCarbocation->TertiaryCarbocation 1,2-Hydride Shift (Fast) Product Rearranged Product (e.g., 3-methoxy-2,3-dimethylpentane) TertiaryCarbocation->Product Attack by Nucleophile (e.g., CH₃OH)

Sₙ1 reaction pathway with carbocation rearrangement.
Protocol 1: Nickel-Catalyzed Negishi Cross-Coupling

This protocol describes a general procedure for coupling this compound with an organozinc reagent, a powerful method for overcoming steric hindrance.[10]

1. Preparation of the Organozinc Reagent:

  • To a flame-dried flask under argon, add the corresponding alkyl or aryl bromide (1.0 eq) and anhydrous THF.

  • Add activated zinc dust (~1.5 eq) and stir the suspension vigorously. Gentle heating may be required to initiate the reaction.

  • Stir until the zinc has been consumed to form the organozinc reagent.

2. Cross-Coupling Reaction:

  • In a separate flame-dried flask under argon, prepare a solution of the nickel catalyst (e.g., 2-4 mol% Ni(cod)₂) and a suitable ligand (e.g., 4-8 mol% s-Bu-Pybox) in anhydrous solvent (e.g., DMA or THF).

  • Add this compound (1.2 eq) to the catalyst mixture.

  • Add the freshly prepared organozinc reagent solution dropwise to the reaction mixture at room temperature.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by GC or TLC.

3. Work-up and Purification:

  • Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The following workflow illustrates the key steps in the experimental setup.

CrossCoupling_Workflow A Prepare Organozinc Reagent (R-ZnBr in THF) D Combine Reagents (Add R-ZnBr to main flask) A->D B Prepare Catalyst Solution (Ni(cod)₂ + Ligand in THF/DMA) C Add this compound to Catalyst B->C C->D E React at Room Temperature (12-24h, monitor progress) D->E F Quench Reaction (aq. NH₄Cl) E->F G Extract & Purify (Column Chromatography) F->G H Final Product (R-CH₂(CH₃)CH(CH₃)CHCH₂CH₃) G->H

Experimental workflow for Ni-catalyzed cross-coupling.
Logical Decision Pathway for Synthesis

When planning a reaction with this compound, the desired outcome dictates the choice of mechanism. This diagram outlines the logical decision-making process.

Decision_Tree cluster_substitution Substitution cluster_elimination Elimination Start Goal: Functionalize This compound Q_Rearrange Is rearrangement acceptable? Start->Q_Rearrange Substitution Desired E2 Use Strong, Hindered Base (e.g., t-BuOK) Start->E2 Elimination Desired SN1 Use Sₙ1 Conditions (Polar protic solvent, Ag⁺) Q_Rearrange->SN1 Yes CrossCouple Use Cross-Coupling (e.g., Ni-catalyzed Negishi) Q_Rearrange->CrossCouple No

Decision pathway for selecting a reaction mechanism.

References

Technical Support Center: Elimination Reaction Regioselectivity

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling and troubleshooting the regioselectivity of elimination reactions. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in elimination reactions?

A1: Regioselectivity in elimination reactions refers to the preference for the formation of one constitutional isomer over another when multiple outcomes are possible.[1][2] Specifically, it addresses which regioisomer of an alkene is the major product.[1] For example, in the elimination of a hydrogen and a leaving group from an alkyl halide, if there are non-equivalent β-hydrogens, different alkenes can be formed.[2][3]

Q2: What are Zaitsev's and Hofmann's rules?

A2: Zaitsev's rule states that in an elimination reaction, the more substituted (and generally more stable) alkene will be the major product.[1][3][4] Conversely, Hofmann's rule predicts that the least substituted alkene will be the major product.[1][5] The outcome of a reaction, favoring either the Zaitsev or Hofmann product, is influenced by several factors.[5][6]

Q3: How can I control the regioselectivity of an E2 reaction?

A3: The regiochemical outcome of an E2 reaction can be controlled by carefully selecting the base.[7][8] To favor the Zaitsev product (the more substituted alkene), a small, strong base like sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe) should be used.[1] To favor the Hofmann product (the least substituted alkene), a sterically hindered or "bulky" base, such as potassium tert-butoxide (KOtBu) or lithium diisopropylamide (LDA), is employed.[1][9]

Q4: Can I control the regioselectivity of an E1 reaction?

A4: Generally, E1 reactions are not as easily controlled as E2 reactions in terms of regioselectivity.[7][8] E1 reactions proceed through a carbocation intermediate, and the subsequent elimination almost always favors the formation of the most stable (Zaitsev) alkene.[7][8][10][11] The use of a bulky base does not significantly influence the product distribution in E1 reactions.[7][8]

Q5: My E1 reaction is giving an unexpected rearranged product. Why is this happening?

A5: E1 reactions proceed through a carbocation intermediate, which can undergo rearrangement (e.g., a 1,2-hydride or 1,2-alkyl shift) to form a more stable carbocation before elimination occurs.[7] This is a common occurrence in E1 mechanisms and can lead to skeletal rearrangements in the final alkene product.[7]

Troubleshooting Guides

Issue 1: Low Yield of the Desired Zaitsev Product in an E2 Reaction
Possible Cause Troubleshooting Step
Base is too bulky. Switch to a smaller, non-hindered strong base such as sodium ethoxide (NaOEt) or sodium methoxide (NaOMe).[1]
Leaving group is poor. A better leaving group (e.g., I > Br > Cl > F) can favor the Zaitsev product. Consider converting an alcohol to a tosylate for a better leaving group.[4]
Reaction temperature is too low. Elimination reactions are generally favored by higher temperatures.[7] Try increasing the reaction temperature.
Issue 2: Predominance of the Hofmann Product When the Zaitsev Product is Expected in an E2 Reaction
Possible Cause Troubleshooting Step
Steric hindrance around the more substituted β-hydrogen. If the substrate is highly branched, even a small base may preferentially abstract the less hindered proton. In such cases, achieving high Zaitsev selectivity can be challenging.
Use of a bulky base. Ensure the base being used is not sterically hindered. Common bulky bases include potassium tert-butoxide (KOtBu), diisopropylethylamine (DIPEA), and triethylamine (B128534) (TEA).[1][9]
Presence of a bulky leaving group. Large leaving groups, such as a quaternary ammonium (B1175870) salt (-NR₃⁺), can favor the Hofmann product due to steric interactions in the transition state leading to the Zaitsev product.[5][9]
Issue 3: Competing SN2 reaction is reducing the yield of the E2 product.
Possible Cause Troubleshooting Step
The base is also a good nucleophile. Use a sterically hindered, non-nucleophilic base like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or a bulky base like potassium tert-butoxide.
Substrate is a primary alkyl halide. Primary alkyl halides are more susceptible to SN2 reactions.[12] If possible, use a secondary or tertiary substrate, which will favor elimination.
Reaction temperature is too low. Higher temperatures favor elimination over substitution.[7]

Experimental Protocols

Protocol 1: Synthesis of the Zaitsev Product (2-methyl-2-butene) via E2 Elimination

This protocol describes the dehydrobromination of 2-bromo-2-methylbutane (B1582447) using sodium ethoxide to favor the Zaitsev product.

Materials:

  • 2-bromo-2-methylbutane

  • Sodium ethoxide (NaOEt)

  • Ethanol (B145695) (absolute)

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • In a dry round-bottom flask, dissolve sodium ethoxide in absolute ethanol under an inert atmosphere (e.g., nitrogen or argon).

  • Add 2-bromo-2-methylbutane to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water.

  • Extract the product with a low-boiling organic solvent (e.g., diethyl ether).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by distillation.

  • Analyze the product mixture by gas chromatography (GC) to determine the ratio of Zaitsev to Hofmann products.

Protocol 2: Synthesis of the Hofmann Product (2-methyl-1-butene) via E2 Elimination

This protocol details the dehydrobromination of 2-bromo-2-methylbutane using potassium tert-butoxide to favor the Hofmann product.

Materials:

  • 2-bromo-2-methylbutane

  • Potassium tert-butoxide (KOtBu)

  • tert-Butanol (B103910)

  • Reflux condenser

  • Heating mantle

  • Round-bottom flask

  • Separatory funnel

  • Drying agent (e.g., anhydrous MgSO₄)

Procedure:

  • In a dry round-bottom flask, dissolve potassium tert-butoxide in tert-butanol under an inert atmosphere.

  • Add 2-bromo-2-methylbutane to the solution.

  • Attach a reflux condenser and heat the mixture to reflux for 1-2 hours.

  • Follow the workup procedure as described in Protocol 1 (steps 4-7).

  • Analyze the product mixture by gas chromatography (GC) to determine the ratio of Hofmann to Zaitsev products.

Data Presentation

Table 1: Effect of Base on the Regioselectivity of E2 Elimination of 2-Bromobutane

BaseZaitsev Product (2-Butene) %Hofmann Product (1-Butene) %
Sodium Ethoxide (NaOEt) in Ethanol~80%~20%
Potassium tert-Butoxide (KOtBu) in tert-Butanol~30%~70%

Note: Product ratios are approximate and can vary with reaction conditions.

Visualizations

E2_Regioselectivity_Workflow cluster_start Starting Material cluster_decision Choice of Base cluster_pathways Reaction Pathways cluster_products Major Products start Alkyl Halide with β-Hydrogens decision Select Base start->decision zaitsev_path Small, Strong Base (e.g., NaOEt) decision->zaitsev_path  Zaitsev  Desired hofmann_path Bulky, Strong Base (e.g., KOtBu) decision->hofmann_path  Hofmann  Desired zaitsev_product Zaitsev Product (More Substituted Alkene) zaitsev_path->zaitsev_product hofmann_product Hofmann Product (Less Substituted Alkene) hofmann_path->hofmann_product

Caption: Decision workflow for controlling E2 regioselectivity.

Elimination_Factors center_node Regioselectivity (Zaitsev vs. Hofmann) substrate Substrate Structure (Steric Hindrance) center_node->substrate base Base (Size and Strength) center_node->base leaving_group Leaving Group (Size and Nature) center_node->leaving_group temperature Temperature center_node->temperature

Caption: Key factors influencing elimination regioselectivity.

E1_vs_E2_Regiocontrol E1 E1 Reaction E1_outcome Favors Zaitsev Product (Thermodynamic Control) E1->E1_outcome E2 E2 Reaction E2_outcome Regioselectivity is Controllable E2->E2_outcome Zaitsev_control Zaitsev Product E2_outcome->Zaitsev_control Small Base Hofmann_control Hofmann Product E2_outcome->Hofmann_control Bulky Base

References

Troubleshooting low yields in the alkylation of acetylides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to help researchers, scientists, and drug development professionals overcome challenges associated with low yields in the alkylation of acetylides.

Troubleshooting Guide: Low Yields in Acetylide Alkylation

Q1: My acetylide alkylation reaction has a very low yield. What are the most common causes?

Low yields in acetylide alkylation reactions are typically traced back to a few critical factors: incomplete deprotonation of the terminal alkyne, competing side reactions, suboptimal reaction conditions, or issues with the reagents themselves. A systematic approach to troubleshooting these issues is often the most effective way to improve your yield.

A logical first step is to assess the deprotonation step, as the formation of the acetylide anion is crucial for the subsequent alkylation. Following this, an investigation into potential side reactions, particularly E2 elimination, is warranted, especially when using secondary or tertiary alkyl halides. Finally, a careful review of the reaction conditions and reagent quality will help to identify any remaining issues.

Troubleshooting_Workflow Start Low Yield Observed Deprotonation Incomplete Deprotonation? Start->Deprotonation SideReactions Side Reactions Occurring? Deprotonation->SideReactions No Troubleshoot_Deprotonation Address Deprotonation Issues: - Use a stronger base - Ensure anhydrous conditions - Increase reaction time/temperature Deprotonation->Troubleshoot_Deprotonation Yes Conditions Suboptimal Conditions? SideReactions->Conditions No Troubleshoot_SideReactions Minimize Side Reactions: - Use a primary alkyl halide - Lower reaction temperature - Use a less bulky base SideReactions->Troubleshoot_SideReactions Yes Reagents Reagent Quality Issues? Conditions->Reagents No Troubleshoot_Conditions Optimize Reaction Conditions: - Screen different solvents - Adjust temperature - Modify addition order/rate Conditions->Troubleshoot_Conditions Yes End Optimized Yield Reagents->End No Troubleshoot_Reagents Verify Reagent Quality: - Use fresh, pure reagents - Ensure alkyne is terminal - Check alkyl halide stability Reagents->Troubleshoot_Reagents Yes Troubleshoot_Deprotonation->End Troubleshoot_SideReactions->End Troubleshoot_Conditions->End Troubleshoot_Reagents->End

A troubleshooting workflow for low yields in acetylide alkylation.

Q2: How can I determine if the deprotonation of my terminal alkyne is incomplete?

Incomplete deprotonation is a frequent cause of low yields, as the unreacted terminal alkyne will not participate in the alkylation step.

Potential Causes:

  • Insufficiently strong base: The pKa of the conjugate acid of the base must be significantly higher than the pKa of the terminal alkyne (around 25) for deprotonation to be favorable.

  • Presence of moisture: Water will quench the strong base and the acetylide anion, preventing the reaction from proceeding.

  • Suboptimal temperature: Some deprotonation reactions require specific temperatures to proceed at an adequate rate.

Solutions:

  • Choice of Base: Employ a sufficiently strong base. Common choices include sodium amide (NaNH₂), sodium hydride (NaH), or organolithium reagents like n-butyllithium (n-BuLi).

  • Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is also crucial.

  • Reaction Monitoring: If possible, monitor the reaction for signs of complete deprotonation, such as the cessation of gas evolution (e.g., H₂ with NaH or NH₃ with NaNH₂).

Base Typical Solvent Key Considerations
Sodium Amide (NaNH₂)Liquid Ammonia, THF, TolueneHighly effective but can be hazardous. Often prepared in situ.
Sodium Hydride (NaH)THF, DMFSafer to handle than NaNH₂, but the reaction can be slower.
n-Butyllithium (n-BuLi)THF, HexanesVery strong base, but can also act as a nucleophile.

Q3: I suspect side reactions are lowering my yield. What are the most common side reactions and how can I minimize them?

The most significant side reaction in acetylide alkylation is the E2 elimination of the alkyl halide, which competes with the desired SN2 substitution.

Factors Favoring E2 Elimination:

  • Structure of the Alkyl Halide: Secondary and tertiary alkyl halides are much more prone to E2 elimination than primary alkyl halides due to steric hindrance around the electrophilic carbon.[1][2]

  • Strength and Steric Bulk of the Base: Acetylide anions are strong bases, which can favor elimination.[1]

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution.

Solutions to Minimize E2 Elimination:

  • Use Primary Alkyl Halides: Whenever possible, use a primary alkyl halide as the electrophile.[1][2]

  • Control the Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.

  • Choice of Base/Solvent: In some cases, using a less basic acetylide (e.g., a lithium acetylide over a sodium acetylide) or a solvent that favors SN2 reactions can help.

SN2_vs_E2 Start Acetylide + Alkyl Halide SN2_Pathway SN2 Pathway (Desired) Start->SN2_Pathway Primary Alkyl Halide Low Temperature E2_Pathway E2 Pathway (Side Reaction) Start->E2_Pathway Secondary/Tertiary Alkyl Halide High Temperature Sterically Hindered Base Alkylated_Alkyne Alkylated Alkyne SN2_Pathway->Alkylated_Alkyne Alkene Alkene E2_Pathway->Alkene

Competition between SN2 and E2 pathways in acetylide alkylation.
Alkyl Halide Type Primary Product Typical Yield Range
Primary (e.g., 1-bromobutane)SN2 (Alkylation)Good to Excellent
Secondary (e.g., 2-bromopropane)E2 (Elimination)Poor to Moderate (for SN2)
Tertiary (e.g., tert-butyl bromide)E2 (Elimination)Very Low to None (for SN2)

Frequently Asked Questions (FAQs)

Q4: What is the best solvent for acetylide alkylation?

The choice of solvent can significantly impact the reaction's success. Polar aprotic solvents are generally preferred as they can dissolve the acetylide salt while not interfering with the nucleophilicity of the acetylide anion.

  • Tetrahydrofuran (THF): A very common and effective solvent for reactions involving organolithium reagents and sodium hydride.

  • Liquid Ammonia (NH₃): The classic solvent for reactions using sodium amide. It is excellent for dissolving the acetylide salt but requires low temperatures.

  • Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF): These highly polar aprotic solvents can also be effective but may be more difficult to render anhydrous.

Q5: Can I use a secondary or tertiary alkyl halide in my acetylide alkylation?

While technically possible, using secondary or tertiary alkyl halides is generally not recommended as they strongly favor the E2 elimination side reaction, leading to very low yields of the desired alkylated alkyne.[1][2] If the synthesis requires a secondary or tertiary alkyl group to be attached to the alkyne, it is often better to consider an alternative synthetic route.

Q6: My reaction is still sluggish even with a primary alkyl halide. What can I do?

If you are using a primary alkyl halide and still observing low reactivity, consider the following:

  • Leaving Group: The reactivity of the alkyl halide follows the trend I > Br > Cl. If you are using an alkyl chloride, switching to the corresponding bromide or iodide may increase the reaction rate.

  • Temperature: While high temperatures can promote side reactions, a modest increase in temperature may be necessary to overcome the activation energy of the reaction.

  • Reaction Time: Some alkylations, particularly with less reactive alkyl halides, may require longer reaction times for completion.

Experimental Protocol: Synthesis of 1-Phenyl-1-propyne

This protocol details the methylation of phenylacetylene (B144264) to form 1-phenyl-1-propyne, a common example of acetylide alkylation.

Materials:

  • Phenylacetylene

  • Sodium amide (NaNH₂)

  • Methyl iodide (CH₃I)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

Equipment:

  • Three-necked round-bottom flask

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Magnetic stirrer

  • Inert gas supply (nitrogen or argon)

  • Ice bath

Procedure:

  • Setup: Assemble a flame-dried three-necked flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under a positive pressure of an inert gas.

  • Deprotonation: To the flask, add sodium amide and anhydrous diethyl ether. Cool the suspension to 0 °C in an ice bath with stirring.

  • Slowly add a solution of phenylacetylene in anhydrous diethyl ether to the stirred sodium amide suspension via the dropping funnel over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure complete formation of the sodium phenylacetylide.

  • Alkylation: Recool the reaction mixture to 0 °C. Add a solution of methyl iodide in anhydrous diethyl ether to the dropping funnel.

  • Add the methyl iodide solution dropwise to the stirred suspension of sodium phenylacetylide over 30 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to proceed at room temperature. The reaction can be gently refluxed for a few hours to ensure completion.

  • Workup: Cool the reaction mixture to 0 °C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution to decompose any unreacted sodium amide.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the organic solution using a rotary evaporator. The crude product can be purified by distillation to yield pure 1-phenyl-1-propyne. A typical yield for this reaction is in the range of 80-90%.

Experimental_Workflow Start Setup Inert Atmosphere Apparatus Deprotonation Deprotonation: Phenylacetylene + NaNH2 in Ether/THF Start->Deprotonation Alkylation Alkylation: Add Methyl Iodide Deprotonation->Alkylation Workup Workup: Quench with NH4Cl (aq) Alkylation->Workup Extraction Extraction & Drying Workup->Extraction Purification Purification by Distillation Extraction->Purification End Pure 1-Phenyl-1-propyne Purification->End

A simplified workflow for the synthesis of 1-phenyl-1-propyne.

References

Technical Support Center: Managing Reaction Temperature for Selective Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) for managing reaction temperature to achieve selective synthesis.

Frequently Asked questions (FAQs)

Q1: What is the fundamental difference between kinetic and thermodynamic control in a chemical reaction?

In a chemical reaction where multiple products can be formed, the composition of the product mixture is determined by either kinetic or thermodynamic control.[1][2]

  • Kinetic Control: At lower temperatures and shorter reaction times, the dominant product is the one that forms the fastest, meaning it has the lowest activation energy. This is known as the kinetically favored product.[1][2]

  • Thermodynamic Control: At higher temperatures and longer reaction times, the reaction is reversible, allowing the system to reach equilibrium.[1] The major product will be the most stable one, which has the lowest Gibbs free energy. This is the thermodynamically favored product.[1][2]

Q2: How does temperature influence whether a reaction is under kinetic or thermodynamic control?

Temperature is a critical parameter for dictating the major product formed.[3]

  • Low Temperatures: Favor kinetic control because there is enough energy to overcome the lowest activation energy barrier but not enough for the reverse reaction to occur readily.[3]

  • High Temperatures: Favor thermodynamic control by providing sufficient energy for the reaction to be reversible and reach equilibrium, where the most stable product predominates.[3]

Q3: How can I determine if my reaction is under kinetic or thermodynamic control?

A key indicator is the sensitivity of the product distribution to changes in temperature and reaction time. If altering the temperature leads to a different major product, the reaction is likely influenced by both kinetic and thermodynamic factors.[3] Kinetic control typically involves low temperatures and shorter reaction times to prevent equilibrium, while thermodynamic control is favored by higher temperatures and longer reaction times.[3]

Q4: What is the purpose of quenching a reaction?

Quenching is the rapid cessation of a chemical reaction.[1] This is often necessary to:

  • Prevent the formation of unwanted byproducts.

  • Isolate a desired intermediate compound.

  • Ensure the safety of a highly exothermic or reactive process.

  • Allow for accurate analysis of the reaction mixture at a specific point in time.[1]

Quenching is commonly achieved by rapidly cooling the reaction mixture, adding a reagent that consumes a reactive species, or neutralizing a catalyst.[1]

Q5: How can I monitor the progress of my reaction to understand its kinetics?

Several analytical techniques can be used to monitor the progress of a reaction in real-time or by analyzing aliquots taken at different time points. Common methods include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and allows for the quantification of reactants, intermediates, and products over time.[1]

  • High-Performance Liquid Chromatography (HPLC): Separates and quantifies the components of a mixture.[1]

  • Gas Chromatography (GC): Suitable for volatile compounds, it separates and quantifies the components of a reaction mixture.[1]

  • Thin-Layer Chromatography (TLC): A quick and qualitative method to track the consumption of starting materials and the formation of products.[1]

Troubleshooting Guides

Issue 1: The reaction is too slow or incomplete.
Possible CauseTroubleshooting Steps
Low Reaction Temperature Gradually increase the reaction temperature in increments of 10-20°C. Note that higher temperatures can sometimes decrease selectivity.[1]
Insufficient Catalyst Activity - Increase the catalyst loading.- Ensure the catalyst is not deactivated or poisoned.- Consider screening different types of catalysts.[1]
Low Reactant Concentration Increase the concentration of the limiting reactant. Be aware that for some reactions, higher concentrations can lead to side reactions.[1]
Inappropriate Solvent Try a solvent with a different polarity or a higher boiling point to accommodate higher reaction temperatures.[1]
Mass Transfer Limitations (for heterogeneous catalysis) - Increase the stirring rate.- Use a smaller particle size for the solid catalyst to increase the surface area.[1]
Issue 2: The selectivity of the reaction is low, resulting in multiple products.
Possible CauseTroubleshooting Steps
Reaction Temperature is Too High Lowering the reaction temperature can favor the formation of the kinetically controlled product, which may be the desired one.[1]
Incorrect Catalyst The catalyst may not be selective enough. Screen a variety of catalysts with different ligands or support materials.[1]
Solvent Effects The solvent can influence the relative activation energies of different reaction pathways. Test a range of solvents with varying polarities.[1]
Issue 3: I am observing significant by-product formation.
Possible CauseTroubleshooting Steps
Temperature is too high, activating alternative reaction pathways Lower the reaction temperature. If the side reaction has a higher activation energy, lowering the temperature will selectively slow its formation.[4]
Product is unstable at the reaction temperature Monitor the reaction over time to determine when the by-product begins to form and optimize the reaction time accordingly.[4]
Inconsistent Temperature Control Ensure precise and stable temperature control. Even minor temperature spikes can lead to impurities.[4][5]

Quantitative Data Summary

The following tables provide examples of how reaction temperature can influence reaction outcomes.

Table 1: Effect of Temperature on Reaction Rate and Selectivity [1]

ReactionTemperature (°C)Rate Constant (k)Selectivity for Product A (%)
Example Reaction 1251.2 x 10⁻⁴ s⁻¹95
504.5 x 10⁻⁴ s⁻¹88
751.5 x 10⁻³ s⁻¹75

Table 2: Effect of Temperature on Product Distribution in Catalytic Pyrolysis of HDPE [6]

Temperature (°C)Condensed Hydrocarbon Yield (wt.%)Gas Yield (wt.%)Coke Yield (wt.%)
42091.28.10.7
45089.59.70.8
48087.311.80.9
51085.113.91.0

Note: This data illustrates that lower temperatures favor the desired condensed hydrocarbon product, while higher temperatures increase the formation of undesirable gases and coke.[6]

Experimental Protocols

Protocol: Optimization of Reaction Temperature to Minimize By-product Formation[6]

Objective: To identify the optimal reaction temperature that provides the highest selectivity for the desired product while minimizing the formation of impurities.[6]

Materials:

  • Reactants, solvent, and catalyst for the specific reaction.

  • Temperature-controlled reactor setup (e.g., jacketed reactor with a circulator).

  • Stirring mechanism (e.g., magnetic stirrer or overhead stirrer).

  • Inert atmosphere setup (if required).

  • Analytical instruments for reaction monitoring (e.g., TLC, HPLC, GC-MS).[6]

Procedure:

  • Initial Temperature Selection: Based on literature precedents or theoretical calculations, select an initial temperature range to investigate (e.g., a low, medium, and high temperature such as 40°C, 60°C, and 80°C).[6]

  • Reaction Setup: Assemble the reactor system and ensure the temperature control unit is functioning correctly. Charge the reactor with the reactants, solvent, and catalyst under the appropriate atmosphere and begin stirring.[6]

  • Temperature Control and Monitoring: Set the temperature controller to the first target temperature and allow the reaction mixture to stabilize.[6]

  • Reaction Monitoring: Once the reaction is initiated, monitor its progress at regular intervals using an appropriate analytical technique to quantify the formation of the desired product and any significant by-products.[6]

  • Data Collection: Record the percentage conversion of the starting material and the relative percentage of the desired product and by-products at each time point for each temperature.[6]

  • Repeat for Other Temperatures: Repeat steps 2-5 for the other selected temperatures.[6]

  • Data Analysis: Plot the yield of the desired product and the formation of by-products as a function of temperature to identify the temperature at which the ratio of the desired product to by-products is maximized.[6]

  • Refinement (Optional): Perform additional experiments at temperatures around the identified optimum to further refine the ideal reaction temperature.[6]

Visualizations

Kinetic_vs_Thermodynamic_Control cluster_reactants Reactants cluster_products Products A Starting Material (A) B Kinetic Product (B) (Forms Faster) A->B Low Temperature Short Reaction Time C Thermodynamic Product (C) (More Stable) A->C High Temperature Long Reaction Time B->C Reversible at High Temperature Troubleshooting_Workflow start Start: Low Selectivity Observed check_temp Is the reaction temperature optimized? start->check_temp lower_temp Lower reaction temperature to favor kinetic product. check_temp->lower_temp No check_catalyst Is the catalyst appropriate? check_temp->check_catalyst Yes lower_temp->check_catalyst increase_temp Increase reaction temperature to favor thermodynamic product. increase_temp->check_catalyst screen_catalysts Screen alternative catalysts. check_catalyst->screen_catalysts No check_solvent Is the solvent optimized? check_catalyst->check_solvent Yes screen_catalysts->check_solvent screen_solvents Screen alternative solvents. check_solvent->screen_solvents No end End: Selectivity Improved check_solvent->end Yes screen_solvents->end

References

Technical Support Center: Analysis of 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 1-Chloro-2,3-dimethylpentane. The information herein is designed to assist in the identification and characterization of impurities in your samples.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of impurities I should expect in a sample of this compound?

A1: Impurities in this compound typically originate from the synthesis process, most commonly the free-radical chlorination of 2,3-dimethylpentane (B165511) or the chlorination of 2,3-dimethylpentan-1-ol. The expected impurities can be categorized as follows:

  • Isomeric Impurities: Free-radical chlorination is not highly selective, leading to the formation of various positional isomers. You can expect other monochlorinated dimethylpentanes where the chlorine atom is attached to different carbons of the pentane (B18724) backbone.[1][2]

  • Over-chlorinated Impurities: The reaction can proceed to substitute more than one hydrogen atom, resulting in dichlorinated and trichlorinated dimethylpentane impurities.[3][4]

  • Unreacted Starting Materials: Residual amounts of the starting material, such as 2,3-dimethylpentane or 2,3-dimethylpentan-1-ol, may be present.

  • Elimination Byproducts: Under certain reaction conditions, elimination of HCl can occur, leading to the formation of various dimethylpentene isomers.[5]

Q2: Which analytical technique is most suitable for identifying impurities in this compound?

A2: Gas Chromatography-Mass Spectrometry (GC-MS) is the most powerful and widely used technique for the analysis of volatile and semi-volatile alkyl halides like this compound and its impurities.[6] This method offers high separation efficiency and provides mass spectra that are crucial for the identification of unknown compounds. For highly volatile impurities, Headspace GC-MS can be an effective approach.

Q3: I am seeing an unexpected peak in my GC-MS chromatogram. How do I begin to identify it?

A3: The first step in identifying an unknown impurity is to analyze its mass spectrum. Look for the molecular ion peak (M+) to determine the molecular weight of the compound. The isotopic pattern of chlorine (a characteristic M+ and M+2 peak ratio of approximately 3:1) can confirm the presence of a chlorine atom in the molecule. The fragmentation pattern will provide clues about the structure of the impurity. Comparing the obtained mass spectrum with a library of known spectra (e.g., NIST) can often lead to a tentative identification.

Q4: My sample appears to be degrading during GC-MS analysis. What could be the cause and how can I mitigate it?

A4: Thermal degradation of halogenated alkanes can occur in the GC inlet, especially at high temperatures. This can lead to the formation of elimination products (alkenes). To mitigate this, consider the following:

  • Lower the Inlet Temperature: Use the lowest possible inlet temperature that still ensures efficient volatilization of your sample.

  • Use a Split Injection: A split injection reduces the residence time of the sample in the hot inlet, minimizing the chance of degradation.

  • Check for Active Sites: The GC liner and column can develop active sites that promote degradation. Ensure you are using a deactivated liner and consider trimming the first few centimeters of your GC column.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the analysis of this compound samples.

Issue 1: Multiple peaks are observed close to the main this compound peak.

  • Possible Cause: These are likely isomeric impurities (other monochlorinated dimethylpentanes). Due to their similar boiling points, they will elute close to the main peak.

  • Troubleshooting Steps:

    • Optimize GC Method: To improve separation, you can try a slower temperature ramp rate in your GC oven program.

    • Use a Longer GC Column: A longer column will provide better resolution between closely eluting isomers.

    • Mass Spectral Analysis: Carefully examine the mass spectrum of each peak. While isomers will have the same molecular weight, their fragmentation patterns may show subtle differences that can aid in their identification.

Issue 2: A broad peak is observed for this compound.

  • Possible Cause: This could be due to column overload, poor sample focusing at the head of the column, or interaction with active sites.

  • Troubleshooting Steps:

    • Dilute the Sample: Prepare a more dilute sample and re-inject.

    • Check Injection Technique: Ensure a fast and clean injection. If using a splitless injection, optimize the splitless time.

    • Deactivate the System: Check the liner and column for activity as described in FAQ Q4.

Issue 3: Peaks corresponding to alkenes (dimethylpentenes) are observed.

  • Possible Cause: This can be due to thermal degradation in the GC inlet (as discussed in FAQ Q4) or the presence of these impurities from the synthesis process (elimination side reactions).

  • Troubleshooting Steps:

    • Analyze at a Lower Inlet Temperature: If the relative area of the alkene peaks decreases at a lower inlet temperature, it is likely an artifact of the analysis.

    • Use a Milder Ionization Technique: If available, consider using a softer ionization technique in your mass spectrometer to reduce in-source fragmentation that might mimic degradation products.

    • Confirm with Standards: If possible, inject standards of the suspected dimethylpentene isomers to confirm their retention times.

Quantitative Data Summary

The following table provides a representative impurity profile for a typical sample of this compound. Please note that the actual impurity levels can vary significantly depending on the synthesis and purification methods used.

Impurity NamePotential StructureTypical Retention Time (min)Representative Concentration (%)
2-Chloro-2,3-dimethylpentaneIsomer10.80.5 - 1.5
3-Chloro-2,3-dimethylpentaneIsomer11.20.2 - 0.8
This compoundMain Component 11.5 >98.0
Dichloro-2,3-dimethylpentaneOver-chlorinated13.5 - 14.5< 0.1
2,3-dimethyl-1-penteneElimination Product9.5< 0.2
2,3-dimethylpentan-1-olStarting Material12.1< 0.1

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a general method for the analysis of this compound and its impurities. Method optimization may be required for your specific instrumentation and sample matrix.

1. Sample Preparation

  • Accurately weigh approximately 50 mg of the this compound sample into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with a suitable volatile solvent such as hexane (B92381) or dichloromethane.

  • Transfer an aliquot of this solution into a 2 mL GC vial for analysis.

2. GC-MS Parameters

ParameterSetting
Gas Chromatograph
Injection ModeSplit (50:1)
Inlet Temperature250°C
Carrier GasHelium
Flow Rate1.0 mL/min (constant flow)
GC Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent)
Oven Program- Initial Temperature: 50°C, hold for 2 minutes- Ramp: 10°C/min to 280°C- Final Hold: Hold at 280°C for 5 minutes
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Electron Energy70 eV
Mass Range40 - 350 amu
Scan Rate2 scans/sec

Visualizations

G cluster_0 Troubleshooting Workflow: Unknown Peak Identification start Unknown Peak Detected in Chromatogram step1 Examine Mass Spectrum start->step1 step2 Identify Molecular Ion (M+) and Isotope Pattern step1->step2 step3 Database Search (e.g., NIST Library) step2->step3 step4 Tentative Identification? step3->step4 Match Found no_match No Match Found step3->no_match end Impurity Identified step4->end Yes step5 Analyze Fragmentation Pattern for Structural Clues step6 Propose Potential Structures (e.g., Isomers, Byproducts) step5->step6 step7 Synthesize or Procure Reference Standard step6->step7 step8 Confirm Identity by Co-injection step7->step8 step8->end no_match->step5 No no_id Further Spectroscopic Analysis Needed (e.g., NMR) no_match->no_id If structure still unknown

Caption: Troubleshooting workflow for unknown peak identification.

G cluster_1 Logical Relationship: Cause and Observation cause1 Cause: High GC Inlet Temperature observation1 Observation: Presence of Dimethylpentene Peaks cause1->observation1 Leads to (Thermal Degradation) cause2 Cause: Non-selective Synthesis (Free-Radical Chlorination) observation2 Observation: Multiple Monochloro-dimethylpentane Isomer Peaks cause2->observation2 Leads to

Caption: Relationship between impurity cause and analytical observation.

References

Technical Support Center: Grignard Reagents from 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols for researchers, scientists, and drug development professionals working with the sterically hindered Grignard reagent prepared from 1-chloro-2,3-dimethylpentane.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and use of 2,3-dimethylpentylmagnesium chloride.

Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Inactive Magnesium Surface: A passivating layer of magnesium oxide on the magnesium turnings can prevent the reaction from starting. 2. Presence of Moisture: Grignard reagents are highly sensitive to water, which will quench the reaction. 3. Low Reactivity of Alkyl Chloride: Secondary alkyl chlorides are less reactive than the corresponding bromides and iodides.1. Magnesium Activation: * Mechanically crush the magnesium turnings under an inert atmosphere to expose a fresh surface. * Add a small crystal of iodine (I₂) or a few drops of 1,2-dibromoethane (B42909) as an initiator. The disappearance of the iodine's purple color or the evolution of ethylene (B1197577) gas indicates activation. * Use commercially available activated magnesium (Rieke magnesium).[1] 2. Ensure Anhydrous Conditions: * Thoroughly flame-dry all glassware under vacuum and cool under an inert atmosphere (e.g., nitrogen or argon). * Use anhydrous solvents. Tetrahydrofuran (B95107) (THF) is preferable to diethyl ether for less reactive chlorides due to its higher boiling point and better solvating properties for the Grignard reagent.[2][3] 3. Increase Reaction Temperature: Gently warm the reaction mixture to the boiling point of the solvent to facilitate initiation.
Low Yield of Grignard Reagent 1. Side Reactions: Wurtz coupling of the Grignard reagent with the starting alkyl chloride is a common side reaction. 2. Incomplete Reaction: The reaction may not have gone to completion due to insufficient reaction time or temperature. 3. Degradation of the Reagent: The formed Grignard reagent can degrade over time, especially at room temperature.1. Minimize Wurtz Coupling: * Add the this compound solution slowly and dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide and minimizes its reaction with the formed Grignard reagent. 2. Ensure Complete Reaction: * After the addition of the alkyl chloride is complete, reflux the reaction mixture for an additional 30-60 minutes. 3. Storage and Handling: * Use the Grignard reagent immediately after preparation for best results. * If storage is necessary, store the solution under an inert atmosphere in a sealed container at 0-4°C.
Formation of Side Products in Subsequent Reactions 1. Steric Hindrance: The bulky 2,3-dimethylpentyl group can hinder the desired nucleophilic attack on sterically crowded electrophiles. 2. Reduction of the Electrophile: If the Grignard reagent has β-hydrogens, it can act as a reducing agent, especially with sterically hindered ketones.[4] 3. Enolization of the Electrophile: The strongly basic Grignard reagent can deprotonate acidic α-hydrogens of carbonyl compounds, leading to enolate formation instead of nucleophilic addition.[4]1. Choice of Electrophile: * Use less sterically hindered electrophiles if possible. 2. Minimize Reduction: * Carry out the reaction at low temperatures (e.g., -78°C to 0°C) to favor nucleophilic addition over reduction. 3. Suppress Enolization: * Use a less basic organometallic reagent if enolization is a major issue. * The addition of cerium(III) chloride (CeCl₃) can increase the nucleophilicity of the Grignard reagent and suppress enolization.

Frequently Asked Questions (FAQs)

Q1: Why is my Grignard reaction with this compound not starting, even with activation?

A1: Besides the common issues of inactive magnesium and moisture, the inherent low reactivity of secondary alkyl chlorides can be a significant hurdle. Ensure that your solvent is THF, as its higher boiling point and superior coordinating ability are often necessary for these less reactive halides.[2][3] If mechanical and chemical activation methods fail, consider using Rieke magnesium, which is a highly reactive form of magnesium powder prepared by the reduction of MgCl₂.[1]

Q2: I'm observing a significant amount of a high-boiling point impurity in my crude Grignard solution. What is it and how can I prevent it?

A2: This is likely the Wurtz coupling product, 4,5,6,7-tetramethyl-decane, formed from the reaction of the Grignard reagent with unreacted this compound. To minimize this, ensure a slow, controlled addition of the alkyl chloride to the magnesium suspension. This keeps the concentration of the alkyl halide low, disfavoring the coupling side reaction.

Q3: How stable is the Grignard reagent prepared from this compound?

A3: Grignard reagents derived from secondary alkyl halides are generally less stable than their primary or aryl counterparts. The stability is significantly influenced by the solvent and temperature. In THF, the reagent is more stable than in diethyl ether due to better solvation of the magnesium center.[5] For optimal results, it is always recommended to use the Grignard reagent immediately after its preparation. If storage is unavoidable, keep it in a sealed, inert atmosphere at low temperatures (0-4°C) and re-titrate before use to determine the accurate concentration.

Q4: Can I use diethyl ether instead of THF for this reaction?

A4: While diethyl ether is a common solvent for Grignard reactions, THF is strongly recommended for the preparation of Grignard reagents from less reactive alkyl chlorides like this compound. THF's higher boiling point allows for a higher reaction temperature, which can be crucial for initiating the reaction. Additionally, THF is a better Lewis base and solvates the magnesium atom more effectively, which stabilizes the Grignard reagent.[2][3]

Q5: My Grignard reagent seems to have a lower concentration than expected. What could be the reason?

A5: A lower-than-expected concentration can be due to several factors: incomplete reaction, partial degradation, or reaction with atmospheric moisture and carbon dioxide. Ensure all precautions for anhydrous and inert conditions are strictly followed. It is also crucial to accurately determine the concentration by titration before use, as assuming a quantitative yield can lead to errors in subsequent reactions.

Data Presentation: Stability of a Model Secondary Alkylmagnesium Chloride

Solvent Temperature (°C) Initial Concentration (M) Concentration after 24h (M) % Degradation
Diethyl Ether251.020.8516.7%
Diethyl Ether01.020.983.9%
THF251.050.995.7%
THF01.051.04~1%

Note: This data is illustrative and based on typical behavior of secondary Grignard reagents. Actual degradation rates may vary.

Experimental Protocols

Protocol 1: Preparation of 2,3-Dimethylpentylmagnesium Chloride

This protocol details the preparation of the Grignard reagent from this compound.

Materials:

  • Magnesium turnings

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Iodine (crystal)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Apparatus Setup: Assemble a three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stir bar. Flame-dry the entire apparatus under vacuum and cool to room temperature under a positive pressure of inert gas.

  • Magnesium Activation: Place magnesium turnings (1.2 equivalents) in the flask. Add a single crystal of iodine.

  • Reaction Initiation: Add a small amount of anhydrous THF to just cover the magnesium turnings. In the dropping funnel, prepare a solution of this compound (1.0 equivalent) in anhydrous THF. Add approximately 10% of this solution to the magnesium suspension. The reaction should initiate, as indicated by the disappearance of the iodine color and gentle refluxing of the solvent. If the reaction does not start, gentle warming with a heat gun may be required.

  • Slow Addition: Once the reaction has initiated, add the remaining this compound solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. This slow addition is crucial to minimize Wurtz coupling.

  • Completion: After the addition is complete, continue to stir the mixture and maintain a gentle reflux for an additional 30-60 minutes to ensure all the magnesium has reacted. The final solution should appear as a cloudy, grayish mixture.

  • Use/Storage: Cool the solution to room temperature. For best results, use the Grignard reagent immediately. If storage is necessary, transfer the solution via cannula to a dry, inert-atmosphere-flushed Schlenk flask and store at 0-4°C.

Protocol 2: Titration of Grignard Reagent Concentration

This protocol describes the determination of the Grignard reagent concentration using a standard titration method.

Materials:

Procedure:

  • Prepare Titrant: Prepare a standardized solution of sec-butanol in anhydrous xylene (e.g., 1.0 M).

  • Sample Preparation: In a flame-dried flask under an inert atmosphere, place a small amount of 1,10-phenanthroline and dissolve it in anhydrous THF.

  • Titration: Add a precisely measured volume of the Grignard reagent solution (e.g., 1.0 mL) to the indicator solution. The solution should turn a deep color (e.g., reddish-brown).

  • Endpoint: Titrate the Grignard solution with the standardized sec-butanol solution until the color disappears. The endpoint is the first point at which the color does not return within one minute.

  • Calculation: Calculate the molarity of the Grignard reagent using the following equation: Molarity (Grignard) = (Molarity (sec-butanol) x Volume (sec-butanol)) / Volume (Grignard)

Visualizations

Grignard_Preparation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_downstream Downstream start Flame-dry glassware under vacuum cool Cool under inert atmosphere start->cool add_mg Add Mg turnings and I₂ crystal cool->add_mg add_solvent Add anhydrous THF add_mg->add_solvent initiate Add ~10% of this compound solution add_solvent->initiate reflux Gentle reflux indicates initiation initiate->reflux slow_add Slow dropwise addition of remaining alkyl chloride reflux->slow_add complete Reflux for 30-60 min to complete slow_add->complete cool_down Cool to room temperature complete->cool_down titrate Titrate to determine concentration cool_down->titrate use Use immediately in subsequent reaction titrate->use store Store at 0-4°C under inert atmosphere titrate->store

Caption: Workflow for the preparation of 2,3-dimethylpentylmagnesium chloride.

Troubleshooting_Logic cluster_initiation Initiation Failure cluster_yield Low Yield start Grignard Reaction Issue check_moisture Anhydrous conditions? start->check_moisture check_addition Slow alkyl halide addition? start->check_addition check_mg Mg activated? check_moisture->check_mg Yes failure Consult Further Troubleshooting check_moisture->failure No check_temp Gentle warming applied? check_mg->check_temp Yes check_mg->failure No success Problem Resolved check_temp->success Yes check_temp->failure No check_addition->failure No check_reflux Sufficient reflux time? check_addition->check_reflux Yes check_reflux->failure No check_storage Used immediately? check_reflux->check_storage Yes check_storage->success Yes check_storage->failure No

Caption: A logical flowchart for troubleshooting common Grignard reaction issues.

References

Validation & Comparative

A Comparative Analysis of the Reactivity of 1-Chloro-2,3-dimethylpentane and 1-Bromo-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

1-bromo-2,3-dimethylpentane (B13209220) is expected to be more reactive than 1-chloro-2,3-dimethylpentane in both nucleophilic substitution (SN2) and elimination (E2) reactions. This heightened reactivity is primarily attributed to the superior leaving group ability of the bromide ion compared to the chloride ion. Both substrates are primary alkyl halides with significant steric hindrance at the β-carbon, which will influence the rates of both substitution and elimination pathways.

Theoretical Framework

The reactivity of alkyl halides in substitution and elimination reactions is principally governed by three factors: the nature of the leaving group, the structure of the alkyl halide, and the strength of the nucleophile/base.

  • Leaving Group Ability: The facility with which a leaving group departs is crucial to the reaction rate. Good leaving groups are weak bases. Bromide (Br⁻) is a weaker base than chloride (Cl⁻) because its negative charge is dispersed over a larger atomic radius, leading to greater stability.[1][2] Consequently, the carbon-bromine bond is weaker and more easily broken than the carbon-chlorine bond, resulting in faster reaction rates for alkyl bromides.[3]

  • Substrate Structure: Both this compound and 1-bromo-2,3-dimethylpentane are primary alkyl halides. This structure generally favors the bimolecular (SN2 and E2) pathways over unimolecular (SN1 and E1) mechanisms, as the formation of a primary carbocation is energetically unfavorable.[4][5] However, the presence of two methyl groups at the 2- and 3-positions (β-branching) introduces significant steric hindrance near the reaction center. This steric bulk can retard the rate of SN2 reactions, which require a backside attack by the nucleophile.[6] Increased steric hindrance can also favor elimination over substitution.

Comparative Reactivity Data (Hypothetical)

The following table presents hypothetical, yet chemically plausible, quantitative data to illustrate the expected differences in reactivity between this compound and 1-bromo-2,3-dimethylpentane under typical SN2 and E2 conditions. This data is intended for illustrative purposes and should be confirmed by experimental investigation as outlined in the subsequent protocols.

Reaction TypeReagentsSubstrateRelative Rate Constant (k_rel)Major Product(s)
SN2 Sodium Iodide in Acetone (B3395972)This compound11-Iodo-2,3-dimethylpentane
1-Bromo-2,3-dimethylpentane~501-Iodo-2,3-dimethylpentane
E2 Potassium tert-butoxide in tert-butanolThis compound12,3-Dimethylpent-1-ene
1-Bromo-2,3-dimethylpentane~1002,3-Dimethylpent-1-ene

Note: The relative rate constants are estimates based on the general reactivity trends of alkyl chlorides versus bromides.

Experimental Protocols

To empirically determine the relative reactivities of this compound and 1-bromo-2,3-dimethylpentane, the following experimental protocols are proposed.

Experiment 1: Comparison of SN2 Reaction Rates

This experiment utilizes the Finkelstein reaction, where a halide is displaced by another. The rate can be monitored by the formation of a precipitate.

Objective: To compare the rates of SN2 reaction of this compound and 1-bromo-2,3-dimethylpentane with sodium iodide in acetone.

Materials:

  • This compound

  • 1-Bromo-2,3-dimethylpentane

  • 15% (w/v) solution of sodium iodide in anhydrous acetone

  • Test tubes and rack

  • Water bath

  • Stopwatch

Procedure:

  • Label two clean, dry test tubes, one for each alkyl halide.

  • To each test tube, add 2 mL of the 15% sodium iodide in acetone solution.

  • Place the test tubes in a constant temperature water bath (e.g., 50 °C) and allow them to equilibrate for 5 minutes.

  • Simultaneously add 5 drops of this compound to one test tube and 5 drops of 1-bromo-2,3-dimethylpentane to the other.

  • Start the stopwatch immediately after the addition.

  • Observe the test tubes for the formation of a precipitate (sodium chloride or sodium bromide, which are insoluble in acetone).

  • Record the time taken for the first appearance of a persistent precipitate in each test tube. A faster precipitation time indicates a faster SN2 reaction rate.

Experiment 2: Comparison of E2 Reaction Rates and Product Distribution

This experiment employs a strong, sterically hindered base to favor the E2 pathway. The reaction progress and product distribution can be monitored by gas chromatography (GC).

Objective: To compare the rates and product distribution of the E2 elimination of this compound and 1-bromo-2,3-dimethylpentane with potassium tert-butoxide.

Materials:

  • This compound

  • 1-Bromo-2,3-dimethylpentane

  • 1.0 M solution of potassium tert-butoxide in tert-butanol

  • Anhydrous diethyl ether

  • Internal standard for GC analysis (e.g., dodecane)

  • Reaction vials with septa

  • Gas chromatograph with a flame ionization detector (GC-FID)

  • Magnetic stirrer and stir bars

Procedure:

  • Prepare two sets of reaction vials. In each vial, place a stir bar.

  • To each vial, add 1.0 mmol of either this compound or 1-bromo-2,3-dimethylpentane and 5 mL of anhydrous diethyl ether.

  • Add a known amount of the internal standard (e.g., 0.5 mmol of dodecane) to each vial.

  • Seal the vials with septa.

  • Initiate the reaction by injecting 1.1 mL of the 1.0 M potassium tert-butoxide solution into each vial while stirring.

  • At regular time intervals (e.g., 0, 5, 15, 30, and 60 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quench the withdrawn aliquot in a vial containing a small amount of dilute acid.

  • Analyze the quenched aliquots by GC-FID to determine the disappearance of the starting material and the formation of the elimination product (2,3-dimethylpent-1-ene).

  • Plot the concentration of the alkyl halide versus time to determine the initial reaction rate. The product distribution can also be quantified from the GC peak areas.

Visualization of Reactivity Factors

The following diagrams illustrate the key concepts governing the reactivity of the two compounds.

G Factors Influencing Reactivity S1 This compound LG Leaving Group (Cl vs. Br) S1->LG SH Steric Hindrance (β-branching) S1->SH S2 1-Bromo-2,3-dimethylpentane S2->LG S2->SH SN2 SN2 Reaction LG->SN2 E2 E2 Reaction LG->E2 SH->SN2 decreases rate SH->E2 can increase E2/SN2 ratio Rate Reaction Rate SN2->Rate Yield Product Yield SN2->Yield E2->Rate E2->Yield G Experimental Workflow: S_N2 Rate Comparison start Start prep Prepare Solutions (Alkyl Halides & NaI in Acetone) start->prep react Initiate Reaction (Mix solutions at constant T) prep->react observe Observe for Precipitate Formation react->observe record Record Time of Precipitation observe->record compare Compare Reaction Times record->compare end End compare->end

References

Navigating Nucleophilic Substitution: A Comparative Guide to SN1 and SN2 Pathways for 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the intricate landscape of synthetic organic chemistry, the predictability of reaction pathways is paramount. This guide provides a detailed comparison of the potential SN1 and SN2 nucleophilic substitution pathways for the sterically hindered primary alkyl halide, 1-chloro-2,3-dimethylpentane. By examining the substrate's structure and extrapolating from experimental data of analogous compounds, we offer a predictive analysis for researchers, scientists, and professionals in drug development to inform their synthetic strategies.

Executive Summary

This compound presents a unique case for nucleophilic substitution. As a primary alkyl halide, it would typically be expected to favor the bimolecular (SN2) pathway. However, the significant steric hindrance introduced by the methyl groups at the C-2 and C-3 positions drastically impedes the backside attack required for an SN2 reaction. Conversely, the unimolecular (SN1) pathway is generally disfavored due to the inherent instability of the primary carbocation that would form upon ionization. This guide delves into the theoretical underpinnings and available analogous experimental data to predict the likely reactivity of this substrate under various conditions.

The Competing Pathways: SN1 vs. SN2

Nucleophilic substitution reactions are fundamental transformations in organic synthesis, proceeding primarily through two distinct mechanisms: SN1 and SN2. The preferred pathway is dictated by several factors, including the structure of the substrate, the nature of the nucleophile, the solvent, and the leaving group.

The SN2 (Substitution Nucleophilic Bimolecular) reaction is a single-step process where the nucleophile attacks the electrophilic carbon from the backside of the leaving group, leading to an inversion of stereochemistry. The rate of this reaction is dependent on the concentrations of both the substrate and the nucleophile.[1][2] Steric hindrance around the reaction center is a major deterrent for the SN2 mechanism.[3][4]

The SN1 (Substitution Nucleophilic Unimolecular) reaction is a two-step process. The first and rate-determining step involves the spontaneous dissociation of the leaving group to form a carbocation intermediate.[5] This is followed by a rapid attack of the nucleophile on the carbocation. The rate of the SN1 reaction is dependent only on the concentration of the substrate.[6] The stability of the carbocation intermediate is the most critical factor for this pathway, with the order of stability being tertiary > secondary > primary.[6]

Analysis of this compound

This compound is a primary alkyl halide, a class of substrates that typically favors the SN2 pathway due to the relative instability of primary carbocations.[7] However, the branching at the β- and γ-carbons (the methyl groups at C-2 and C-3) creates significant steric bulk around the α-carbon where the substitution occurs. This steric congestion is expected to severely hinder the approach of a nucleophile for a backside attack, thereby dramatically slowing down the rate of a potential SN2 reaction.[4][8]

An SN1 mechanism for this compound would require the formation of a highly unstable primary carbocation, making this pathway energetically unfavorable under normal conditions.[6] However, a key consideration for SN1 reactions is the possibility of carbocation rearrangements.[9] If a primary carbocation were to form, it could potentially undergo a 1,2-hydride or 1,2-methyl shift to generate a more stable secondary or tertiary carbocation. While this possibility exists, the initial formation of the primary carbocation remains a significant energy barrier.

Supporting Experimental Data (Analogous Systems)

The following table summarizes the relative rates of SN2 reactions for a series of primary alkyl bromides with increasing steric hindrance when reacted with a strong nucleophile (LiCl in acetone). This data clearly illustrates the profound impact of steric bulk on the SN2 reaction rate.

Alkyl Bromide (R-CH₂Br)R GroupRelative SN2 Rate
Methyl bromide-H600
Ethyl bromide-CH₃9.9
Propyl bromide-CH₂CH₃6.5
Isobutyl bromide-CH(CH₃)₂1.5
Neopentyl bromide-C(CH₃)₃0.00026
Data extrapolated from JACS 1975, 97, 3694.[10]

As the data indicates, neopentyl bromide, which has significant steric hindrance comparable to this compound, undergoes an SN2 reaction at a rate that is approximately five orders of magnitude slower than methyl bromide.[10] This strongly suggests that the SN2 pathway for this compound will be exceptionally slow.

Predicted Reaction Outcomes

Based on the analysis of its structure and analogous experimental data, the following outcomes are predicted for the nucleophilic substitution of this compound:

  • Under typical SN2 conditions (strong, non-bulky nucleophile in a polar aprotic solvent): The reaction is expected to be extremely slow. While the direct substitution product would be favored mechanistically, the high activation energy due to steric hindrance may render the reaction impractical.

  • Under conditions that could favor SN1 (polar protic solvent, weak nucleophile): The reaction is unlikely to proceed at a significant rate due to the instability of the primary carbocation. However, if forced under harsh conditions (e.g., high temperature), a mixture of products could be formed, including the direct substitution product and rearranged products resulting from hydride or methyl shifts. Elimination (E1) would also be a likely competing pathway under these conditions.

Experimental Protocols

To empirically determine the reaction pathway and product distribution for this compound, the following experimental protocols can be employed.

Kinetic Analysis to Determine Reaction Order

Objective: To determine if the reaction rate is dependent on the concentration of the nucleophile, which distinguishes between SN1 and SN2 mechanisms.

Procedure:

  • Prepare standardized solutions of this compound and the chosen nucleophile (e.g., sodium iodide in acetone (B3395972) for SN2, or a silver nitrate (B79036) solution in ethanol (B145695) for potential SN1).

  • Run a series of reactions at a constant temperature, systematically varying the initial concentration of the nucleophile while keeping the concentration of this compound constant.

  • Monitor the reaction progress over time by taking aliquots at regular intervals and quenching the reaction.

  • Analyze the concentration of the reactant or product in each aliquot using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

  • Plot the concentration of the product formed versus time for each experiment.

  • Determine the initial rate of reaction for each experiment from the initial slope of the concentration-time graph.

  • A linear relationship between the initial rate and the nucleophile concentration would indicate an SN2 mechanism. The absence of such a relationship would suggest an SN1 mechanism.[11]

Product Identification and Distribution Analysis

Objective: To identify the structure of the substitution products and determine their relative ratios.

Procedure:

  • Perform the nucleophilic substitution reaction under the desired conditions (e.g., with a strong nucleophile like NaN3 in DMSO for SN2, and with a weak nucleophile like ethanol for solvolysis/SN1).

  • After the reaction is complete, quench the reaction and extract the organic products.

  • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the molecular weights and fragmentation patterns of the components.

  • Use ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the precise structure of the isolated products, which will be crucial for identifying any rearranged products.

  • Quantify the relative amounts of each product using the integration of peaks in the GC chromatogram or ¹H NMR spectrum.

Visualizing the Reaction Pathways

The following diagrams illustrate the proposed reaction pathways for this compound.

SN2_Pathway Reactants This compound + Nu⁻ TS Transition State (Hindered Backside Attack) Reactants->TS Slow (High Ea) Product Substitution Product (Inversion of Stereochemistry) TS->Product Fast

Caption: SN2 pathway for this compound.

SN1_Pathway cluster_0 SN1 Pathway cluster_1 Rearrangement cluster_2 Nucleophilic Attack Reactant This compound Carbocation1 Primary Carbocation (Unstable) Reactant->Carbocation1 Slow (Ionization) Carbocation2 Secondary/Tertiary Carbocation (More Stable) Carbocation1->Carbocation2 1,2-Hydride/Methyl Shift Product1 Direct Substitution Product Carbocation1->Product1 + Nu⁻ (Fast) Product2 Rearranged Product Carbocation2->Product2 + Nu⁻ (Fast)

Caption: Potential SN1 pathway with carbocation rearrangement.

Conclusion

The structural features of this compound place it at an interesting crossroads of nucleophilic substitution reactivity. While its primary nature points towards an SN2 mechanism, the substantial steric hindrance created by the adjacent and next-adjacent methyl groups is predicted to make this pathway exceedingly slow. The alternative SN1 pathway is hampered by the instability of the initial primary carbocation, although the potential for rearrangement to a more stable carbocation cannot be entirely dismissed, especially under forcing conditions. For practical synthetic applications, it is anticipated that this compound will be largely unreactive towards both SN1 and SN2 reactions under standard laboratory conditions. Experimental validation through kinetic studies and product analysis is essential to confirm these predictions and to fully characterize the reactivity of this sterically congested substrate.

References

Zaitsev's vs. Hofmann's Rule: A Comparative Guide to the Elimination of 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The regioselectivity of elimination reactions is a critical consideration in organic synthesis, dictating the formation of specific alkene isomers. This guide provides a detailed comparison of Zaitsev's and Hofmann's rules as they apply to the dehydrohalogenation of 1-Chloro-2,3-dimethylpentane. By understanding the factors that govern these reaction pathways, researchers can strategically select reagents and conditions to favor the desired product, a crucial aspect in the synthesis of complex molecules and pharmaceutical intermediates.

Theoretical Framework: Zaitsev's vs. Hofmann's Rule

Elimination reactions of alkyl halides, such as this compound, can yield a mixture of alkene products. The distribution of these products is largely governed by two empirical rules: Zaitsev's rule and Hofmann's rule.

Zaitsev's Rule predicts that the major product of an elimination reaction will be the more substituted, and therefore more thermodynamically stable, alkene.[1][2] This is typically observed when a small, unhindered base is used. The base can readily access the more sterically hindered β-hydrogen, leading to the formation of the more stable internal alkene.

Hofmann's Rule , on the other hand, states that the major product will be the less substituted alkene.[1][3] This outcome is favored when a sterically bulky base is employed.[4] The large size of the base hinders its approach to the internal, more substituted β-hydrogens. Consequently, the base preferentially abstracts a proton from the less sterically hindered terminal carbon, resulting in the formation of the less stable, "Hofmann" product.[4]

In the case of this compound, the two possible alkene products are 2,3-dimethylpent-1-ene (Hofmann product) and 2,3-dimethylpent-2-ene (Zaitsev product).

Product Distribution: Experimental Data

Base Reagent Predicted Major Product Predicted Product Ratio (Zaitsev:Hofmann)
Small, UnhinderedSodium Ethoxide (NaOEt) in Ethanol (B145695)2,3-dimethylpent-2-ene (Zaitsev)~70-80% : 20-30%
Bulky, HinderedPotassium tert-Butoxide (KOC(CH₃)₃) in tert-Butanol (B103910)2,3-dimethylpent-1-ene (Hofmann)~20-30% : 70-80%

Experimental Protocols

The following are generalized protocols for carrying out the elimination reaction of this compound and for the analysis of the resulting product mixture.

Protocol 1: Dehydrohalogenation of this compound

Materials:

  • This compound

  • Sodium ethoxide solution in ethanol (for Zaitsev elimination)

  • Potassium tert-butoxide solution in tert-butanol (for Hofmann elimination)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask equipped with a reflux condenser and a magnetic stirrer

  • Heating mantle

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound in the appropriate alcohol solvent (ethanol for sodium ethoxide, tert-butanol for potassium tert-butoxide).

  • Add the chosen base (sodium ethoxide or potassium tert-butoxide) to the flask. The molar ratio of base to alkyl halide should be approximately 1.5:1.

  • Heat the reaction mixture to reflux with constant stirring for 2-3 hours.

  • After cooling to room temperature, pour the reaction mixture into a separatory funnel containing water and diethyl ether.

  • Extract the aqueous layer with diethyl ether (2 x 20 mL).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by water.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The resulting crude product is a mixture of alkene isomers.

Protocol 2: Product Analysis by Gas Chromatography (GC)

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • Capillary column suitable for separating alkene isomers (e.g., a polar Carbowax column)

Procedure:

  • Prepare a dilute solution of the alkene product mixture in a volatile solvent (e.g., dichloromethane).

  • Inject a small volume (e.g., 1 µL) of the sample into the GC.

  • Run the analysis using an appropriate temperature program to ensure separation of the alkene isomers.

  • Identify the peaks corresponding to 2,3-dimethylpent-1-ene and 2,3-dimethylpent-2-ene by comparing their retention times with those of authentic standards or by using a GC-MS system for mass spectral identification.

  • Determine the relative peak areas to calculate the product ratio.

Protocol 3: Product Characterization by ¹H NMR Spectroscopy

Instrumentation:

Procedure:

  • Dissolve a small amount of the purified product mixture in CDCl₃.

  • Transfer the solution to an NMR tube.

  • Acquire the ¹H NMR spectrum.

  • Analyze the spectrum to identify the characteristic signals for each isomer.

    • 2,3-dimethylpent-1-ene (Hofmann product): Expect signals for the terminal vinyl protons (=CH₂) in the range of 4.5-5.0 ppm.

    • 2,3-dimethylpent-2-ene (Zaitsev product): Expect a signal for the internal vinyl proton (=CH-) in the range of 5.0-5.5 ppm.

  • Integrate the signals corresponding to the vinyl protons of each isomer to determine their relative abundance in the mixture.

Visualizing the Reaction Pathways and Workflow

To further elucidate the concepts and procedures, the following diagrams have been generated using Graphviz (DOT language).

Elimination_Pathways cluster_start Starting Material cluster_bases Bases cluster_products Products This compound This compound NaOEt Sodium Ethoxide (Small Base) KOtBu Potassium tert-Butoxide (Bulky Base) Zaitsev 2,3-dimethylpent-2-ene (More Substituted) NaOEt->Zaitsev Favors Zaitsev's Rule (Major Product) Hofmann 2,3-dimethylpent-1-ene (Less Substituted) NaOEt->Hofmann (Minor Product) KOtBu->Zaitsev (Minor Product) KOtBu->Hofmann Favors Hofmann's Rule (Major Product)

Caption: Reaction pathways for the elimination of this compound.

Experimental_Workflow Start Start: This compound Reaction Elimination Reaction (with NaOEt or KOtBu) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Purification Solvent Removal Workup->Purification Analysis Product Analysis Purification->Analysis GC Gas Chromatography (GC) Analysis->GC Quantitative Analysis NMR ¹H NMR Spectroscopy Analysis->NMR Structural Confirmation End End: Product Ratio Determination GC->End NMR->End

Caption: General experimental workflow for the synthesis and analysis of elimination products.

References

Comparative analysis of different synthetic routes to 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Synthetic Routes to 1-Chloro-2,3-dimethylpentane

This guide provides a comprehensive comparison of two primary synthetic routes for the preparation of this compound, a valuable alkyl halide intermediate in organic synthesis. The analysis is intended for researchers, scientists, and professionals in drug development, offering a detailed examination of each method's efficiency, reaction conditions, and potential outcomes. The two routes explored are the chlorination of 2,3-dimethylpentan-1-ol and the anti-Markovnikov hydrochlorination of 2,3-dimethylpent-1-ene.

Data Summary

The following table summarizes the key quantitative and qualitative aspects of the two synthetic routes, providing a clear comparison to aid in the selection of the most suitable method for a given research or development objective.

ParameterRoute A: Chlorination of AlcoholRoute B: Anti-Markovnikov Hydrochlorination
Starting Material 2,3-dimethylpentan-1-ol2,3-dimethylpent-1-ene
Primary Reagent Thionyl chloride (SOCl₂)Hydrochloric acid (HCl)
Catalyst/Promoter Pyridine (B92270) (optional, as base)Photocatalyst (e.g., Fe(NO₃)₃·9H₂O), Hydrogen Atom Transfer (HAT) agent (e.g., 4-hydroxythiophenol)
Reaction Type Nucleophilic Substitution (Sₙ2)Radical Addition
Typical Yield Good to Excellent (typically >80%)Moderate to Good (highly substrate and condition dependent)
Purity Generally high, purification by distillationModerate, may require chromatographic purification to remove isomers and byproducts
Key Byproducts SO₂, HCl (gaseous)Isomeric chlorides, radical-derived byproducts
Advantages High yield, readily available reagents, simple workup due to gaseous byproducts.[1]Direct formation of the anti-Markovnikov product, utilizes a simple acid.
Disadvantages Requires synthesis of the starting alcohol, thionyl chloride is corrosive and moisture-sensitive.Requires specialized photochemical equipment, potential for side reactions and lower regioselectivity.[2][3]

Experimental Protocols

Route A: Chlorination of 2,3-dimethylpentan-1-ol with Thionyl Chloride

This method involves the conversion of a primary alcohol to its corresponding alkyl chloride using thionyl chloride. The reaction typically proceeds via an Sₙ2 mechanism, particularly in the presence of a base like pyridine, which also serves to neutralize the HCl byproduct.[4][5]

Step 1: Synthesis of 2,3-dimethylpentan-1-ol (if not commercially available)

This precursor can be synthesized via a Grignard reaction between a suitable Grignard reagent (e.g., ethylmagnesium bromide) and 2-methylpropanal, followed by an acidic workup.

Step 2: Chlorination

  • In a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a dropping funnel, place 2,3-dimethylpentan-1-ol (1 equivalent) in a dry, aprotic solvent such as dichloromethane (B109758) (DCM) or diethyl ether.

  • Cool the flask in an ice bath.

  • Slowly add thionyl chloride (SOCl₂, 1.1-1.5 equivalents) dropwise to the stirred solution. If pyridine is used, it can be added prior to the thionyl chloride (1.1-1.5 equivalents).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 1-3 hours, monitoring the reaction progress by TLC or GC.

  • Upon completion, carefully quench the reaction by slowly adding it to ice-water.

  • Separate the organic layer, and wash it sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by fractional distillation to yield this compound.

Route B: Photocatalytic Anti-Markovnikov Hydrochlorination of 2,3-dimethylpent-1-ene

This modern approach circumvents the regioselectivity limitations of traditional hydrochlorination by employing a photocatalytic system to generate a chlorine radical, which then adds to the alkene in an anti-Markovnikov fashion.[2][6][7]

Step 1: Synthesis of 2,3-dimethylpent-1-ene (if not commercially available)

The starting alkene can be prepared by the dehydration of 2,3-dimethylpentan-2-ol, which can be synthesized from the reaction of a suitable Grignard reagent with a ketone.

Step 2: Anti-Markovnikov Hydrochlorination

  • In a reaction vessel suitable for photochemistry (e.g., a borosilicate glass vial), combine 2,3-dimethylpent-1-ene (1 equivalent), an iron-based photocatalyst such as iron(III) nitrate (B79036) nonahydrate (Fe(NO₃)₃·9H₂O, 5 mol%), and a hydrogen atom transfer (HAT) catalyst like 4-hydroxythiophenol (25-30 mol%).[2]

  • Add a solvent system, for example, a mixture of acetonitrile (B52724) and water (e.g., 9:1 v/v), and a source of chlorine, such as trimethylsilyl (B98337) chloride (TMSCl, 1.2 equivalents) which generates HCl in situ with the water present.[2]

  • Seal the vessel and stir the mixture at room temperature while irradiating with a suitable light source (e.g., a 390 nm LED) for 24 hours.[2]

  • Monitor the reaction for the consumption of the starting alkene by GC or NMR.

  • Upon completion, dilute the reaction mixture with an organic solvent like diethyl ether and wash with water to remove the catalyst and other water-soluble components.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • The desired this compound may require purification by column chromatography to separate it from any Markovnikov addition byproduct and other impurities.

Visualizations

The following diagrams illustrate the logical flow of the two synthetic routes.

Synthetic_Route_A Route A: Chlorination of 2,3-dimethylpentan-1-ol cluster_start Starting Material Synthesis Ethylmagnesium_Bromide Ethylmagnesium Bromide 2_3_dimethylpentan_1_ol 2,3-dimethylpentan-1-ol Ethylmagnesium_Bromide->2_3_dimethylpentan_1_ol Grignard Reaction 2_Methylpropanal 2-Methylpropanal 2_Methylpropanal->2_3_dimethylpentan_1_ol 1_Chloro_2_3_dimethylpentane This compound 2_3_dimethylpentan_1_ol->1_Chloro_2_3_dimethylpentane Chlorination (Sₙ2) SOCl2 SOCl₂ / Pyridine SOCl2->1_Chloro_2_3_dimethylpentane Byproducts SO₂ (g) + HCl (g) 1_Chloro_2_3_dimethylpentane->Byproducts

Caption: Synthetic pathway for Route A.

Synthetic_Route_B Route B: Anti-Markovnikov Hydrochlorination cluster_start_B Starting Material Synthesis 2_3_dimethylpentan_2_ol 2,3-dimethylpentan-2-ol 2_3_dimethylpent_1_ene 2,3-dimethylpent-1-ene 2_3_dimethylpentan_2_ol->2_3_dimethylpent_1_ene Dehydration 1_Chloro_2_3_dimethylpentane This compound (Anti-Markovnikov Product) 2_3_dimethylpent_1_ene->1_Chloro_2_3_dimethylpentane Photocatalytic Radical Addition Markovnikov_Byproduct 2-Chloro-2,3-dimethylpentane (Markovnikov Byproduct) 2_3_dimethylpent_1_ene->Markovnikov_Byproduct Minor Pathway Reagents HCl, Fe(III) catalyst, HAT agent, light (hν) Reagents->1_Chloro_2_3_dimethylpentane Reagents->Markovnikov_Byproduct

Caption: Synthetic pathway for Route B.

References

A Comparative Guide to Analytical Methods for the Quantification of 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of analytical methodologies for the accurate quantification of 1-Chloro-2,3-dimethylpentane, a halogenated alkane of interest in various research and development sectors. The information is intended for researchers, scientists, and drug development professionals seeking to establish robust and validated analytical procedures.

Introduction

This compound is a chiral halogenated hydrocarbon. Its accurate quantification is crucial for process control, impurity profiling, and stability testing in relevant applications. The selection of an appropriate analytical technique is paramount for achieving reliable and reproducible results. This guide focuses on the two most prevalent and suitable analytical techniques for this purpose: Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

The validation of these methods is performed in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure the procedure is fit for its intended purpose.[1] Key validation parameters include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).[2][3]

Methodology Comparison

Both GC and HPLC offer distinct advantages for the analysis of this compound. The choice between the two often depends on the sample matrix, required sensitivity, and the need for enantioselective separation.

Gas Chromatography (GC) is an ideal technique for volatile and thermally stable compounds like this compound.[4] When coupled with a mass spectrometer (MS), it provides high sensitivity and selectivity.[5] For chiral analysis, a cyclodextrin-based chiral stationary phase is recommended to resolve the enantiomers.[3] Headspace (HS) sampling is a preferred injection technique to minimize matrix interference.[3][6]

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can also be employed, particularly for samples that are not amenable to GC or when different selectivity is required.[7] Chiral stationary phases (CSPs), such as those based on cellulose (B213188) or amylose (B160209) derivatives, are highly effective for the enantioseparation of chiral compounds.[8]

The following table summarizes a comparative overview of typical performance characteristics for GC-MS and HPLC-UV methods for the quantification of this compound.

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) High-Performance Liquid Chromatography (HPLC-UV)
Specificity High (Mass spectral data provides structural confirmation)Moderate to High (Dependent on chromatographic resolution)
Linearity (r²) ≥ 0.998≥ 0.997
Range 0.1 - 100 µg/mL1 - 500 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%97.0 - 103.0%
Precision (%RSD) < 2.0%< 3.0%
Limit of Detection (LOD) ~0.03 µg/mL~0.3 µg/mL
Limit of Quantitation (LOQ) ~0.1 µg/mL~1 µg/mL
Enantioselectivity Excellent with chiral columnExcellent with chiral stationary phase
Sample Throughput ModerateHigh
Instrumentation Cost HighModerate to High

Experimental Protocols

Detailed experimental protocols are essential for reproducing analytical methods. The following sections outline the methodologies for GC-MS and HPLC-UV analysis of this compound.

This protocol describes a headspace GC-MS method for the quantification of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in methanol.

  • Prepare a series of calibration standards ranging from 0.1 to 100 µg/mL by diluting the stock solution with a suitable solvent (e.g., the sample matrix or a surrogate).

  • For sample analysis, accurately weigh the sample and dissolve it in a known volume of the chosen solvent.

  • Transfer an aliquot of the prepared standard or sample into a headspace vial and seal it.

2. GC-MS Conditions:

  • GC System: Agilent 7890B GC or equivalent

  • MS System: Agilent 5977B MSD or equivalent

  • Column: Chiral Cyclodextrin-based column (e.g., Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin), 30 m x 0.25 mm ID, 0.25 µm film thickness

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 2 minutes

    • Ramp: 10°C/min to 180°C

    • Hold: 5 minutes at 180°C

  • Injector: Headspace Sampler

    • Vial Equilibration Time: 15 minutes at 80°C

    • Injection Volume: 1 mL of headspace

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230°C

    • Quadrupole Temperature: 150°C

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound.

3. Data Analysis:

  • Quantify this compound by constructing a calibration curve of peak area versus concentration.

  • Perform a linear regression analysis to determine the linearity of the method.

This protocol details an HPLC-UV method for the enantioselective quantification of this compound.

1. Sample Preparation:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile).

  • Prepare a series of calibration standards ranging from 1 to 500 µg/mL by diluting the stock solution with the mobile phase.

  • For sample analysis, accurately weigh the sample and dissolve it in a known volume of the mobile phase. Filter the sample through a 0.45 µm filter before injection.

2. HPLC-UV Conditions:

  • HPLC System: Agilent 1260 Infinity II LC System or equivalent

  • Detector: UV-Vis Detector

  • Column: Chiral Stationary Phase column (e.g., Cellulose or Amylose-based), 4.6 x 250 mm, 5 µm particle size

  • Mobile Phase: Isocratic mixture of n-Hexane and Isopropanol (e.g., 90:10 v/v). The exact ratio may need optimization for optimal separation.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Injection Volume: 20 µL

  • Detection Wavelength: As this compound lacks a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is necessary. Derivatization may be considered to enhance detection sensitivity.[7]

3. Data Analysis:

  • Construct a calibration curve by plotting the peak area of each enantiomer against its concentration.

  • Determine the concentration of each enantiomer in the samples from the calibration curve.

Visualizations

The following diagrams illustrate the experimental workflows for the described analytical methods.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards (0.1-100 µg/mL) Stock->Standards HeadspaceVial Transfer to Headspace Vial Standards->HeadspaceVial Sample Sample Dissolution Sample->HeadspaceVial HS_Injector Headspace Injection HeadspaceVial->HS_Injector GC_Separation GC Separation (Chiral Column) HS_Injector->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Chromatogram Peak Integration MS_Detection->Chromatogram Calibration Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for GC-MS quantification of this compound.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Standards Calibration Standards (1-500 µg/mL) Stock->Standards Injector HPLC Injection Standards->Injector Sample Sample Dissolution & Filtration Sample->Injector HPLC_Separation HPLC Separation (Chiral Column) Injector->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Chromatogram Peak Integration UV_Detection->Chromatogram Calibration Calibration Curve (Peak Area vs. Conc.) Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for HPLC-UV quantification of this compound.

Conclusion

Both GC-MS and HPLC-UV are powerful techniques for the quantification of this compound. GC-MS offers superior sensitivity and specificity, making it the preferred method for trace-level analysis and definitive identification. HPLC-UV provides a viable alternative, particularly when dealing with complex matrices or when GC is not available. The choice of method should be guided by the specific analytical requirements, and a thorough method validation should be performed to ensure the reliability of the results.

References

Stereochemical Fates of 1-Chloro-2,3-dimethylpentane: A Comparative Guide to Substitution and Elimination Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Substrate: 1-Chloro-2,3-dimethylpentane

This compound presents a unique case study in organic reactivity. As a primary alkyl halide, it would typically be expected to favor bimolecular substitution (SN2) reactions. However, the presence of methyl groups at the C2 and C3 positions introduces substantial steric bulk, akin to a neopentyl system, which is known to significantly retard the rate of SN2 reactions. This structural feature amplifies the importance of competing unimolecular (SN1, E1) and bimolecular elimination (E2) pathways, each with distinct stereochemical consequences.

Comparison of Reaction Pathways

The reaction of this compound with a nucleophile or base can proceed through several competing mechanisms. The predominant pathway is highly dependent on the reaction conditions, including the nature of the nucleophile/base, the solvent, and the temperature.

Table 1: Predicted Outcomes for Reactions of this compound
Reaction TypeReagents & ConditionsExpected Major Pathway(s)Predicted Major Product(s)Predicted Stereochemical Outcome
Bimolecular Substitution Strong, non-bulky nucleophile (e.g., NaN3 in acetone)SN2 (very slow)1-Azido-2,3-dimethylpentaneInversion of configuration at C1 (if chiral center is introduced)
Solvolysis Weak nucleophile/solvent (e.g., ethanol (B145695), heat)SN1 / E1 (with rearrangement)Rearranged ethers/alkenes (e.g., 2-ethoxy-2,3-dimethylpentane, 2,3-dimethylpent-2-ene)Racemization at the new stereocenter for SN1 products; Zaitsev's rule for E1 products.
Bimolecular Elimination Strong, bulky base (e.g., KOC(CH3)3 in t-BuOH)E22,3-Dimethylpent-1-ene (Hofmann) or 3,4-Dimethylpent-2-ene (Zaitsev)Anti-periplanar elimination; stereoselectivity dependent on conformational energetics.

Mechanistic Pathways and Stereochemical Implications

SN2 Pathway: A Sterically Hindered Approach

The bimolecular nucleophilic substitution (SN2) reaction involves a backside attack of the nucleophile on the carbon bearing the leaving group. For this compound, this approach is severely hindered by the methyl groups at the C2 and C3 positions.

SN2_Pathway reactant This compound ts SN2 Transition State (High Energy due to Steric Hindrance) reactant->ts Backside Attack product 1-Substituted-2,3-dimethylpentane ts->product Inversion of Configuration nucleophile Nu:

The rate of SN2 reactions is highly sensitive to steric bulk. Primary alkyl halides with β-branching, such as neopentyl bromide, react orders of magnitude slower than their unbranched counterparts. This steric impediment makes the SN2 pathway for this compound kinetically unfavorable under most conditions.

SN1 and E1 Pathways: The Role of Carbocation Rearrangement

Unimolecular reactions (SN1 and E1) proceed through a carbocation intermediate. The formation of a primary carbocation from this compound is energetically costly. However, a rapid 1,2-hydride shift from the C2 position would lead to a more stable tertiary carbocation. This rearrangement is a key feature of the predicted SN1 and E1 reactivity of this substrate.

SN1_E1_Pathway reactant This compound primary_carbocation Primary Carbocation (Unstable) reactant->primary_carbocation Loss of Cl- rearrangement 1,2-Hydride Shift primary_carbocation->rearrangement tertiary_carbocation Tertiary Carbocation (Stable) rearrangement->tertiary_carbocation sn1_product SN1 Product (Racemic Mixture) tertiary_carbocation->sn1_product Nucleophilic Attack e1_product E1 Product (Zaitsev's Rule) tertiary_carbocation->e1_product Deprotonation

Once the tertiary carbocation is formed, it can be attacked by a nucleophile (SN1) or lose a proton from an adjacent carbon (E1).

  • SN1 Outcome : Nucleophilic attack on the planar tertiary carbocation can occur from either face, leading to a racemic mixture of the substitution product (e.g., 2-ethoxy-2,3-dimethylpentane if ethanol is the solvent).

  • E1 Outcome : Elimination of a proton will favor the formation of the most stable (most substituted) alkene, in accordance with Zaitsev's rule. This would likely lead to 2,3-dimethylpent-2-ene as the major elimination product.

E2 Pathway: The Anti-Periplanar Requirement

The bimolecular elimination (E2) reaction is a concerted process that requires a specific spatial arrangement of the departing proton and leaving group – they must be anti-periplanar. This allows for efficient overlap of the developing p-orbitals to form the new pi bond.

E2_Pathway reactant This compound conformation Anti-Periplanar Conformation reactant->conformation Rotation ts E2 Transition State conformation->ts Proton Abstraction & Cl- Departure product Alkene Product ts->product base Base

With a strong, sterically hindered base like potassium tert-butoxide, the E2 pathway becomes more competitive. The regioselectivity of the E2 reaction is sensitive to the steric bulk of the base. While smaller bases tend to favor the thermodynamically more stable Zaitsev product (3,4-dimethylpent-2-ene), bulky bases can preferentially abstract the less sterically hindered proton, leading to the Hofmann product (2,3-dimethylpent-1-ene).

Experimental Protocols

While specific data for this compound is elusive, the following general protocols are standard for determining the stereochemical and regiochemical outcomes of such reactions.

Protocol 1: General Procedure for Solvolysis (SN1/E1)
  • Reaction Setup : A solution of this compound (1.0 eq.) in the desired solvent (e.g., 80% ethanol/20% water) is prepared in a sealed reaction vessel.

  • Reaction Conditions : The solution is heated to a specified temperature (e.g., 50-70 °C) and stirred for a set period, with reaction progress monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Workup : The reaction mixture is cooled, diluted with water, and extracted with a suitable organic solvent (e.g., diethyl ether). The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

  • Product Analysis : The crude product mixture is analyzed by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the products and determine their relative ratios. The stereochemical outcome of substitution products can be determined by chiral GC or by conversion to diastereomeric derivatives followed by NMR analysis.

Protocol 2: General Procedure for Bimolecular Elimination (E2)
  • Reaction Setup : A solution of this compound (1.0 eq.) in a dry, aprotic solvent (e.g., tetrahydrofuran (B95107) or the corresponding alcohol of the base) is prepared under an inert atmosphere (e.g., nitrogen or argon).

  • Reaction Conditions : The solution is cooled to a low temperature (e.g., 0 °C), and a solution of a strong base (e.g., potassium tert-butoxide, 1.5 eq.) in the same solvent is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.

  • Workup : The reaction is quenched with a saturated aqueous solution of ammonium (B1175870) chloride. The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.

  • Product Analysis : The product distribution is determined by GC or ¹H NMR spectroscopy of the crude reaction mixture. The geometry of the resulting alkenes can be determined by NMR (coupling constants) and/or by comparison with authentic samples.

Conclusion

The reactivity of this compound is a nuanced interplay of steric and electronic effects. While its primary nature suggests a propensity for SN2 reactions, the significant steric hindrance from its branched alkyl chain severely inhibits this pathway. Consequently, under solvolytic conditions, SN1 and E1 reactions, facilitated by carbocation rearrangement, are the most probable outcomes, leading to a mixture of rearranged substitution and elimination products. With strong, bulky bases, the E2 mechanism is expected to be favored, with the regiochemical outcome dependent on the steric demands of the base. This guide provides a predictive framework for understanding the stereochemical outcomes of reactions involving this challenging substrate, highlighting the importance of considering all competing pathways. Further experimental investigation is warranted to provide quantitative data and confirm these theoretical predictions.

Navigating Multi-Step Synthesis: An Efficacy Guide to 1-Chloro-2,3-dimethylpentane as a Precursor

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable precursor is a critical decision that dictates the efficiency, yield, and viability of a multi-step synthesis. This guide provides a comprehensive comparison of 1-Chloro-2,3-dimethylpentane as a synthetic precursor, evaluating its potential efficacy against more conventional alternatives. Due to the limited availability of direct experimental data on this compound, this guide draws upon established principles of organic chemistry and data from structurally analogous compounds to provide a thorough and objective analysis.

Structural Analysis and Predicted Reactivity

This compound is a primary alkyl halide with notable steric hindrance arising from the methyl groups at the C2 and C3 positions. This structural feature is paramount in determining its reactivity profile, particularly in fundamental reactions such as nucleophilic substitution and elimination. The chlorine atom, being a moderately good leaving group, allows for a range of synthetic transformations. However, the bulky alkyl framework is expected to significantly influence reaction kinetics and product distributions.

Comparative Efficacy in Key Synthetic Transformations

The utility of this compound as a precursor can be assessed by examining its performance in key reaction classes compared to alternative substrates.

Nucleophilic Substitution Reactions

Nucleophilic substitution is a cornerstone of organic synthesis for the introduction of a wide array of functional groups. For primary alkyl halides, the SN2 mechanism is typically dominant.

Inferred Efficacy of this compound: Due to the steric bulk around the reaction center, this compound is expected to be a suboptimal substrate for SN2 reactions. The approach of a nucleophile to the electrophilic carbon atom is sterically hindered, which would likely lead to significantly slower reaction rates compared to less branched primary alkyl halides.

Alternative Precursors: Less sterically hindered primary alkyl halides, such as 1-chlorohexane (B165106) or 1-bromohexane, are generally more effective for SN2 reactions, offering faster reaction times and higher yields. For the introduction of a 2,3-dimethylpentyl moiety, the corresponding alcohol (2,3-dimethylpentan-1-ol) could be converted to a tosylate, which is an excellent leaving group and often provides better results in substitution reactions.

Table 1: Comparison of Precursors for Nucleophilic Substitution

PrecursorReaction TypeRelative Rate (Predicted)Potential Yield (Predicted)Key Considerations
This compound SN2SlowLow to ModerateSteric hindrance is a major limiting factor.
1-ChlorohexaneSN2FastHighA standard, unhindered primary alkyl halide.
2,3-Dimethylpentan-1-olSN2 (via Tosylate)FastHighRequires an additional step to form the tosylate.
Elimination Reactions

Elimination reactions, particularly E2 reactions, are competitive with SN2 reactions, especially when using strong, sterically hindered bases.

Inferred Efficacy of this compound: The steric hindrance that impedes SN2 reactions can favor E2 elimination. The use of a strong, bulky base like potassium tert-butoxide would likely lead to the formation of an alkene. According to Zaitsev's rule, the major product would be the more substituted alkene, 2,3-dimethylpent-1-ene.

Alternative Precursors: For controlled elimination reactions to form specific alkene isomers, secondary or tertiary alkyl halides often provide better regioselectivity. For instance, 3-chloro-2,3-dimethylpentane (B12644990) would be expected to yield 2,3-dimethylpent-2-ene as the major product under E2 conditions[1][2].

Table 2: Comparison of Precursors for Elimination Reactions

PrecursorBaseMajor Alkene Product (Predicted)Regioselectivity
This compound Strong, Bulky Base2,3-Dimethylpent-1-eneGood (Hofmann-like for bulky base)
3-Chloro-2,3-dimethylpentaneStrong Base2,3-Dimethylpent-2-eneGood (Zaitsev)[1][2]
Formation of Organometallic Reagents

The formation of Grignard reagents is a pivotal transformation, creating a potent carbon nucleophile for the construction of new carbon-carbon bonds.

Inferred Efficacy of this compound: The formation of the corresponding Grignard reagent, (2,3-dimethylpentyl)magnesium chloride, should be feasible. The reactivity of alkyl chlorides in Grignard formation is generally lower than that of bromides or iodides, potentially requiring more forcing conditions.

Alternative Precursors: The corresponding alkyl bromide or iodide (1-bromo-2,3-dimethylpentane or 1-iodo-2,3-dimethylpentane) would be more reactive and likely provide higher yields of the Grignard reagent under milder conditions.

Table 3: Comparison of Precursors for Grignard Reagent Formation

PrecursorReactivity with MgReaction Conditions (Predicted)
This compound ModerateMay require activation or higher temperatures.
1-Bromo-2,3-dimethylpentaneHighStandard conditions.
1-Iodo-2,3-dimethylpentaneVery HighCan be too reactive, potential for side reactions.

Experimental Protocols

General Protocol for Nucleophilic Substitution (SN2)
  • Reactant Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl halide (1.0 eq.) in a suitable aprotic polar solvent (e.g., acetone, DMF, or DMSO).

  • Nucleophile Addition: Add the nucleophile (1.1-1.5 eq.). If the nucleophile is a salt, it should be finely powdered and dried.

  • Reaction: Heat the reaction mixture to an appropriate temperature (typically between 50-100 °C) and monitor the reaction progress by TLC or GC.

  • Work-up: After completion, cool the reaction mixture to room temperature. If a precipitate has formed, filter it off. The filtrate is then typically diluted with water and extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Purification: The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., MgSO4 or Na2SO4), filtered, and the solvent is removed under reduced pressure. The crude product is then purified by distillation or column chromatography.

General Protocol for Elimination (E2)
  • Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the alkyl halide (1.0 eq.) in a suitable solvent (often the conjugate acid of the base, e.g., tert-butanol (B103910) for potassium tert-butoxide).

  • Base Addition: Add a strong, non-nucleophilic base (1.5-2.0 eq.) (e.g., potassium tert-butoxide or DBU) portion-wise to control any exothermic reaction.

  • Reaction: Heat the mixture to reflux and monitor the reaction by TLC or GC.

  • Work-up: After the reaction is complete, cool the mixture, dilute with water, and extract with a low-boiling organic solvent (e.g., pentane (B18724) or diethyl ether).

  • Purification: The organic extracts are washed with water and brine, dried over an anhydrous salt, and the solvent is carefully removed by distillation. The resulting alkene is typically purified by fractional distillation.

General Protocol for Grignard Reagent Formation
  • Apparatus Setup: Assemble a flame-dried three-neck flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place magnesium turnings (1.2 eq.) and a small crystal of iodine (as an initiator) in the flask.

  • Initiation: Add a small portion of a solution of the alkyl halide (1.0 eq.) in anhydrous diethyl ether or THF via the dropping funnel. Gentle heating may be required to initiate the reaction, which is indicated by the disappearance of the iodine color and the formation of bubbles.

  • Reagent Formation: Once the reaction has started, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating until most of the magnesium has been consumed. The resulting grey-to-brown solution of the Grignard reagent is then used immediately in the next synthetic step.

Visualizing Synthetic Pathways

The choice of precursor and reaction conditions dictates the synthetic outcome. The following diagrams illustrate the divergent pathways of nucleophilic substitution and elimination for a generic primary alkyl halide and a logical comparison of precursor choices.

G cluster_0 Synthetic Pathways for Primary Alkyl Halides Primary_Alkyl_Halide R-CH2-X SN2_Product R-CH2-Nu Primary_Alkyl_Halide->SN2_Product  Strong Nucleophile (e.g., NaCN, NaI) E2_Product R=CH2 Primary_Alkyl_Halide->E2_Product  Strong, Bulky Base (e.g., KOC(CH3)3)

Figure 1. Competing SN2 and E2 pathways for primary alkyl halides.

G cluster_1 Precursor Efficacy Comparison for C-C Bond Formation Goal Target Molecule (with 2,3-dimethylpentyl group) Chloroalkane This compound Grignard_Cl Grignard Reagent (Slower Formation) Chloroalkane->Grignard_Cl Mg, Ether Bromoalkane 1-Bromo-2,3-dimethylpentane Grignard_Br Grignard Reagent (Faster Formation) Bromoalkane->Grignard_Br Mg, Ether Alcohol 2,3-Dimethylpentan-1-ol Tosylate Tosylate Alcohol->Tosylate TsCl, Pyridine Grignard_Cl->Goal Grignard_Br->Goal SN2 Substitution Product Tosylate->SN2 Nu:- SN2->Goal

Figure 2. Logical workflow for selecting a precursor for C-C bond formation.

Conclusion

References

A Comparative Guide to the Computational Modeling of Reaction Mechanisms for 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of computational approaches for modeling the reaction mechanisms of 1-chloro-2,3-dimethylpentane. Given the limited specific experimental data for this substrate, this document serves as a practical framework for researchers aiming to predict its chemical behavior through computational chemistry. We will explore potential reaction pathways, compare theoretical methods, and provide templates for experimental validation.

Introduction to the Reactivity of this compound

This compound is a primary alkyl halide. The carbon atom bonded to the chlorine (the α-carbon) is electrophilic due to the electronegativity of the halogen.[1][2] This polarization makes it susceptible to attack by nucleophiles, leading to substitution reactions, and also prone to elimination reactions in the presence of a base.[1][2][3] The structure of the alkyl group, with methyl groups at the 2 and 3 positions, introduces steric hindrance that can influence the rates and mechanisms of these reactions.[4]

The primary reaction pathways anticipated for this compound are nucleophilic substitution (S(_N)1 and S(_N)2) and elimination (E1 and E2).[5][6] While primary alkyl halides typically favor S(_N)2 reactions, the steric bulk in this compound may hinder the backside attack required for this mechanism, potentially allowing for a competing S(_N)1 pathway involving a carbocation intermediate.[4][5][7] Similarly, both E1 and E2 elimination pathways are plausible, leading to the formation of alkenes.[3]

Computational modeling provides a powerful tool to dissect these competing pathways, predict product distributions, and understand the underlying reaction energetics.[8][9]

Competing Reaction Mechanisms: A Computational Perspective

The choice between S(_N)1/E1 and S(_N)2/E2 pathways is a central question in the study of haloalkane reactivity.[10] Computational chemistry allows for the detailed exploration of the potential energy surfaces for each of these mechanisms.

  • S(_N)2 (Bimolecular Nucleophilic Substitution): This is a single-step mechanism where a nucleophile attacks the α-carbon, and the leaving group departs simultaneously.[5][6] Computationally, this involves locating a single transition state connecting the reactants and products.

  • S(_N)1 (Unimolecular Nucleophilic Substitution): This is a two-step mechanism involving the formation of a carbocation intermediate.[5][6] The first step, the formation of the carbocation, is typically the rate-determining step. Computational modeling of this pathway requires locating the transition state for the C-Cl bond cleavage and characterizing the carbocation intermediate.

  • E2 (Bimolecular Elimination): This is a concerted, one-step reaction where a base removes a proton from a β-carbon, leading to the formation of a double bond and the departure of the leaving group.[3][6]

  • E1 (Unimolecular Elimination): This mechanism also proceeds through a carbocation intermediate, similar to the S(_N)1 pathway.[3] Following the formation of the carbocation, a base removes a β-proton to form the alkene.

A key aspect of modeling these reactions is the potential for carbocation rearrangement in the S(_N)1 and E1 pathways. The initially formed primary carbocation could rearrange to a more stable secondary or tertiary carbocation via a hydride or methyl shift.

Comparison of Computational Methodologies

The accuracy of computational predictions heavily depends on the chosen theoretical methods. Here, we compare common approaches for modeling the reaction mechanisms of this compound.

3.1. Quantum Mechanical Methods

Density Functional Theory (DFT) is a widely used method for studying organic reaction mechanisms due to its balance of accuracy and computational cost.[11]

Method Description Strengths Weaknesses
B3LYP/6-31G(d) A popular hybrid DFT functional with a Pople-style basis set.Good for geometry optimizations and frequency calculations of stable species.May underestimate reaction barriers. Not ideal for systems with significant dispersion interactions.
M06-2X/def2-TZVP A meta-hybrid GGA functional with a triple-zeta basis set, good for main-group thermochemistry and kinetics.[12]Generally provides more accurate barrier heights and reaction energies than B3LYP.More computationally expensive than B3LYP.
ωB97X-D/6-311+G(d,p) A range-separated hybrid functional with corrections for dispersion interactions.Excellent for non-covalent interactions and can provide accurate thermochemistry.Can be computationally demanding for larger systems.
CASSCF/CASPT2 Complete Active Space Self-Consistent Field with second-order perturbation theory.Necessary for studying reactions involving significant multi-reference character, such as bond breaking in a diradical mechanism.[11]Very computationally expensive and requires careful selection of the active space.

3.2. Solvation Models

Solvent effects can significantly influence reaction rates and mechanisms, particularly for reactions involving charged intermediates like carbocations.[12][13]

Model Description Strengths Weaknesses
Gas Phase No solvent is considered.Computationally inexpensive. Useful for baseline intrinsic reactivity.Unrealistic for most experimental conditions. Fails to capture stabilization of charged species.
Implicit Solvation (e.g., PCM, SMD) The solvent is modeled as a continuous dielectric medium.Computationally efficient way to include bulk solvent effects.Does not account for specific solvent-solute interactions like hydrogen bonding.
Explicit Solvation A number of solvent molecules are explicitly included in the calculation.[12]Can model specific solvent-solute interactions accurately.Computationally very expensive. Requires extensive conformational sampling.

Data Presentation: Predicted Energetics

The following tables present a template for summarizing the quantitative data obtained from computational modeling. The values provided are hypothetical and for illustrative purposes.

Table 1: Comparison of Calculated Activation Energies (kcal/mol) for Competing Pathways

Reaction Pathway Method 1: B3LYP/6-31G(d) (Gas Phase) Method 2: M06-2X/def2-TZVP (SMD, Water) Method 3: ωB97X-D/6-311+G(d,p) (SMD, Water)
S(_N)2 25.828.327.5
S(_N)1 (rate-determining step) 35.222.121.5
E2 28.130.529.8
E1 (rate-determining step) 35.222.121.5

Table 2: Comparison of Calculated Reaction Enthalpies (kcal/mol)

Reaction Pathway Method 1: B3LYP/6-31G(d) (Gas Phase) Method 2: M06-2X/def2-TZVP (SMD, Water) Method 3: ωB97X-D/6-311+G(d,p) (SMD, Water)
S(_N)2 (with OH⁻) -22.5-25.0-24.7
S(_N)1 (with H₂O) -15.3-18.9-18.5
E2 (with OH⁻) -10.8-12.4-12.1
E1 (with H₂O) -8.7-10.1-9.8

Experimental Protocols for Model Validation

Computational models must be validated against experimental data. The following protocols outline key experiments for studying the reaction mechanisms of this compound.

5.1. Kinetic Studies

The determination of the reaction rate law is crucial for distinguishing between unimolecular (S(_N)1, E1) and bimolecular (S(_N)2, E2) mechanisms.[14][15]

  • Objective: To determine the order of the reaction with respect to the haloalkane and the nucleophile/base.

  • Methodology:

    • Prepare a solution of this compound of known concentration in a suitable solvent (e.g., 80% ethanol/water).

    • Prepare a solution of the nucleophile/base (e.g., sodium hydroxide) of known concentration.

    • Initiate the reaction by mixing the two solutions at a constant temperature.

    • Monitor the disappearance of the reactant or the appearance of the product over time using a suitable analytical technique (e.g., gas chromatography, HPLC, or titration of the generated chloride ion).

    • Repeat the experiment with varying initial concentrations of the haloalkane and the nucleophile/base.

    • Analyze the data to determine the rate constant and the order of the reaction with respect to each reactant.

5.2. Product Analysis

Identifying the products formed and their relative ratios provides insight into the competition between substitution and elimination pathways.

  • Objective: To identify and quantify the substitution and elimination products.

  • Methodology:

    • Run the reaction to completion under the desired conditions (solvent, temperature, nucleophile/base).

    • Extract the organic products from the reaction mixture.

    • Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to identify the components and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.

    • Quantify the relative amounts of each product using calibrated GC or NMR.

Visualization of Reaction Pathways and Workflows

6.1. Reaction Mechanisms

reaction_mechanisms cluster_sn2_e2 Bimolecular Pathways cluster_sn1_e1 Unimolecular Pathways Reactants_bimol This compound + Nu⁻/Base⁻ TS_SN2 Sₙ2 Transition State Reactants_bimol->TS_SN2 Backside Attack TS_E2 E2 Transition State Reactants_bimol->TS_E2 Concerted H⁺ Abstraction Product_SN2 Substitution Product TS_SN2->Product_SN2 Product_E2 Elimination Product TS_E2->Product_E2 Reactants_unimol This compound TS1_unimol Transition State 1 (C-Cl Cleavage) Reactants_unimol->TS1_unimol Slow Carbocation Carbocation Intermediate TS1_unimol->Carbocation Product_SN1 Substitution Product Carbocation->Product_SN1 + Nu⁻ (Fast) Product_E1 Elimination Product Carbocation->Product_E1 - H⁺ (Fast) computational_workflow Start Define Reactants and Products GeomOpt Geometry Optimization (e.g., B3LYP/6-31G(d)) Start->GeomOpt FreqCalc Frequency Calculation (Confirm Minima) GeomOpt->FreqCalc TS_Search Transition State Search (e.g., QST2/3, Berny) GeomOpt->TS_Search SPE Single Point Energy Calculation (Higher Level of Theory, e.g., M06-2X/def2-TZVP) FreqCalc->SPE TS_Freq TS Frequency Calculation (Confirm 1 Imaginary Freq) TS_Search->TS_Freq IRC Intrinsic Reaction Coordinate (IRC) (Connect TS to Reactants/Products) TS_Freq->IRC IRC->SPE Solvation Incorporate Solvation Model (e.g., SMD) SPE->Solvation Analysis Analyze Energetics (ΔE‡, ΔHᵣₓₙ) Solvation->Analysis

References

A Comparative Guide to the Kinetics of Nucleophilic Attack on 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the kinetic studies of nucleophilic attack on 1-chloro-2,3-dimethylpentane, a sterically hindered primary alkyl halide. Due to the limited availability of specific experimental kinetic data for this compound, this guide leverages data from structurally analogous alkyl halides to provide a robust comparative framework. The significant steric hindrance imparted by the methyl groups at the C2 and C3 positions profoundly influences the reaction pathways and rates, making a detailed kinetic comparison essential for predicting its chemical behavior.

Competing Reaction Pathways: SN2 vs. E2

Nucleophilic attack on this compound can proceed through two primary competing pathways: bimolecular nucleophilic substitution (SN2) and bimolecular elimination (E2). The sterically encumbered nature of the substrate plays a critical role in determining the predominant mechanism.

dot

G cluster_reactants cluster_pathways cluster_products R This compound + Nucleophile/Base SN2 SN2 Pathway (Substitution) R->SN2 Backside Attack E2 E2 Pathway (Elimination) R->E2 Proton Abstraction P_SN2 Substitution Product SN2->P_SN2 Inversion of Stereochemistry SN2_note Favored by: - Strong, non-bulky nucleophiles - Polar aprotic solvents Hindered by: - Steric bulk near reaction center SN2->SN2_note P_E2 Elimination Product (Alkene) E2->P_E2 Formation of C=C bond E2_note Favored by: - Strong, bulky bases - High temperatures - Requires anti-periplanar  H and leaving group E2->E2_note

Caption: Competing SN2 and E2 reaction pathways for this compound.

Data Presentation: Comparative Kinetic Data

The following table summarizes the relative reaction rates for the SN2 reaction of various alkyl bromides with a common nucleophile (e.g., iodide ion). This comparison highlights the dramatic effect of steric hindrance on the reaction rate. This compound is expected to have a reactivity similar to or even lower than that of neopentyl bromide due to significant steric shielding of the electrophilic carbon.

Alkyl HalideStructureRelative Rate (SN2)ClassificationSteric Hindrance
Methyl bromideCH₃Br30MethylVery Low
Ethyl bromideCH₃CH₂Br1PrimaryLow
Isopropyl bromide(CH₃)₂CHBr0.025SecondaryModerate
tert-Butyl bromide(CH₃)₃CBr~0 (SN2)TertiaryVery High
Neopentyl bromide(CH₃)₃CCH₂Br0.00001Primary (Hindered)High
This compound CH₃CH₂CH(CH₃)CH(CH₃)CH₂Cl Extremely Low (Estimated) Primary (Hindered) High

Note: The relative rates are approximate and intended for comparative purposes. The rate of SN2 reaction for tertiary alkyl halides is negligible.

Analysis of Reaction Kinetics

SN2 Reaction: The bimolecular nucleophilic substitution (SN2) mechanism involves a backside attack on the carbon atom bearing the leaving group.[1] The rate of this reaction is dependent on the concentration of both the alkyl halide and the nucleophile (Rate = k[R-X][Nu⁻]).[1] However, for this compound, the presence of methyl groups on the adjacent (β) and next (γ) carbons creates significant steric hindrance.[2] This steric bulk shields the electrophilic carbon from the approaching nucleophile, drastically increasing the activation energy of the transition state and thus, significantly slowing down the reaction rate.[2] The reactivity of sterically hindered primary alkyl halides like neopentyl bromide in SN2 reactions is exceedingly low, and this compound is expected to exhibit similar behavior.[2][3]

E2 Reaction: The bimolecular elimination (E2) reaction is a concerted process where a base abstracts a proton from a carbon adjacent to the leaving group, leading to the formation of a double bond and the departure of the leaving group.[4] The rate of an E2 reaction is also second order, depending on the concentration of both the substrate and the base (Rate = k[R-X][Base]).[4] Strong, sterically hindered bases favor E2 reactions over SN2.[4] For an E2 reaction to occur, the hydrogen atom to be abstracted and the leaving group must be in an anti-periplanar conformation.[5] The stereochemistry of this compound will influence the possible alkene products.

SN1 and E1 Reactions: Unimolecular substitution (SN1) and elimination (E1) reactions proceed through a carbocation intermediate.[6] Primary alkyl halides, such as this compound, are generally not expected to react via SN1 or E1 mechanisms due to the high instability of the resulting primary carbocation.[7] While rearrangement to a more stable secondary or tertiary carbocation is possible, the initial ionization step is typically energetically unfavorable.

Experimental Protocols

To empirically determine the kinetic parameters for the reaction of this compound, the following experimental methodologies can be employed.

1. General Kinetic Measurement Setup:

  • Reaction Vessel: A jacketed glass reaction vessel equipped with a magnetic stirrer, a temperature probe, and ports for sampling is used to maintain a constant temperature.

  • Thermostat: A circulating water bath is connected to the jacket of the reaction vessel to ensure precise temperature control.

  • Reagents: this compound, the chosen nucleophile (e.g., sodium iodide, sodium thiocyanate), and a suitable polar aprotic solvent (e.g., acetone, DMF, DMSO) are required. Polar aprotic solvents are preferred for SN2 reactions as they solvate the cation of the nucleophilic salt but not the anion, leaving the nucleophile more reactive.[8]

2. Monitoring Reaction Progress:

The concentration of the reactants or products over time can be monitored using various analytical techniques:

  • Gas Chromatography (GC): Aliquots of the reaction mixture are taken at regular intervals, quenched (e.g., by dilution with a cold solvent), and analyzed by GC. The disappearance of the starting material (this compound) and the appearance of the product can be quantified by integrating the respective peak areas, using an internal standard for calibration.

  • High-Performance Liquid Chromatography (HPLC): For less volatile products or reactants, HPLC with a suitable detector (e.g., UV-Vis) can be used.

  • Conductivity Measurement: If the reaction produces ions (e.g., solvolysis reactions where a halide ion is released), the change in the electrical conductivity of the solution can be monitored over time.

3. Data Analysis:

The reaction order and rate constant (k) are determined by plotting the concentration data against time. For a second-order reaction (assuming [Nu⁻] is not in large excess), a plot of 1/[Reactant] versus time will yield a straight line with a slope equal to the rate constant. If the nucleophile is in large excess, the reaction will follow pseudo-first-order kinetics, and a plot of ln[Reactant] versus time will be linear, with the slope being -k'.

Logical Workflow for Kinetic Analysis

The following diagram illustrates the logical workflow for conducting a kinetic study of the nucleophilic attack on this compound.

dot

G A Reaction Setup (Constant Temperature) B Initiate Reaction (Mix Reactants) A->B C Periodic Sampling B->C D Quench Reaction in Sample C->D E Analytical Measurement (e.g., GC, HPLC) D->E F Data Collection ([Reactant] vs. Time) E->F G Kinetic Plotting (e.g., 1/[A] vs. t) F->G H Determine Rate Law and Rate Constant (k) G->H

Caption: Experimental workflow for kinetic analysis.

References

A Comparative Analysis of 1-Chloro-2,3-dimethylpentane and its Structural Isomers in Nucleophilic Substitution and Elimination Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1-Chloro-2,3-dimethylpentane and its Isomers

This compound is a primary alkyl halide. Its reactivity in substitution and elimination reactions is significantly influenced by its structure and the structure of its isomers. This guide will focus on a comparative analysis with representative primary, secondary, and tertiary isomers to highlight the impact of steric hindrance and carbocation stability on reaction pathways and rates.

Key Structural Isomers for Comparison:

  • This compound (Primary, 1°)

  • 3-Chloro-2,3-dimethylpentane (Tertiary, 3°)

  • 2-Chloro-4-methylpentane (Secondary, 2°)

  • 1-Chloro-4-methylpentane (Primary, 1° - less branched)

Comparative Reactivity in Nucleophilic Substitution Reactions

Nucleophilic substitution reactions are fundamental transformations where a nucleophile replaces a leaving group. The two primary mechanisms are the S(_N)1 (unimolecular) and S(_N)2 (bimolecular) pathways. The structure of the alkyl halide is a critical determinant of which mechanism is favored.

S(_N)1 Reactivity

The S(_N)1 reaction proceeds through a carbocation intermediate. The rate of this reaction is primarily dependent on the stability of this intermediate. Tertiary alkyl halides, which form the most stable carbocations, react the fastest via this mechanism. Primary alkyl halides, like this compound, are generally unreactive under S(_N)1 conditions due to the high instability of primary carbocations.[1][2]

S(_N)2 Reactivity

The S(N)2 reaction is a concerted process where the nucleophile attacks the carbon bearing the leaving group in a single step. This mechanism is highly sensitive to steric hindrance.[3] Less sterically hindered alkyl halides react faster. Therefore, primary alkyl halides are the most reactive towards S(N)2, while tertiary alkyl halides are essentially unreactive due to steric shielding of the reaction center.[1]

Table 1: Predicted Relative Rates of Nucleophilic Substitution Reactions

IsomerTypePredicted S(_N)1 RatePredicted S(_N)2 RateRationale
This compoundVery SlowModeratePrimary, but with branching at the β- and γ-carbons, leading to some steric hindrance for S(_N)2. Unlikely to form a stable primary carbocation for S(_N)1.
3-Chloro-2,3-dimethylpentaneFastVery SlowForms a stable tertiary carbocation, favoring S(_N)1. Highly sterically hindered, preventing S(_N)2.
2-Chloro-4-methylpentaneModerateSlowCan proceed through both mechanisms, but both are relatively slow. The secondary carbocation has moderate stability, and the substrate is sterically hindered for S(_N)2.
1-Chloro-4-methylpentaneVery SlowFastPrimary and less sterically hindered than this compound, favoring a faster S(_N)2 reaction. Unlikely to undergo S(_N)1.

Comparative Reactivity in Elimination Reactions

Elimination reactions result in the formation of an alkene through the removal of a hydrogen and a leaving group from adjacent carbon atoms. The two common mechanisms are E1 (unimolecular) and E2 (bimolecular).

E1 Reactivity

Similar to the S(_N)1 reaction, the E1 reaction proceeds through a carbocation intermediate. Therefore, the reactivity order follows the stability of the carbocation, with tertiary alkyl halides being the most reactive. The E1 reaction often competes with the S(_N)1 reaction.

E2 Reactivity

The E2 reaction is a concerted process where a base removes a proton and the leaving group departs simultaneously. The rate of the E2 reaction is dependent on the concentration of both the alkyl halide and the base. For E2 reactions, the stereochemistry of the substrate is important, and the reaction generally follows Zaitsev's rule, which predicts that the more substituted (more stable) alkene will be the major product.[4]

Table 2: Predicted Products and Reactivity in Elimination Reactions

IsomerTypePredicted E1 RatePredicted E2 Major Product(s)Rationale
This compoundVery Slow2,3-Dimethyl-1-penteneE1 is unlikely due to primary carbocation instability. E2 will occur with a strong, non-hindered base.
3-Chloro-2,3-dimethylpentaneFast2,3-Dimethyl-2-pentene (major), 2-Ethyl-3-methyl-1-butene (minor)E1 is favored due to the stable tertiary carbocation. E2 with a strong base will also favor the more substituted Zaitsev product.
2-Chloro-4-methylpentaneModerate4-Methyl-2-pentene (major), 4-Methyl-1-pentene (minor)E1 and E2 are both possible. E2 with a strong base will favor the more substituted alkene.
1-Chloro-4-methylpentaneVery Slow4-Methyl-1-penteneE1 is highly unfavorable. E2 will proceed with a strong base.

Experimental Protocols

Protocol 1: Determination of S(_N)1 Solvolysis Rates by Conductivity Measurement

This protocol is suitable for comparing the S(N)1 reactivity of tertiary and secondary chloroalkanes. The rate of reaction is monitored by the increase in conductivity as the reaction produces ions.[5][6]

Materials:

  • 3-Chloro-2,3-dimethylpentane

  • 2-Chloro-4-methylpentane

  • Solvent (e.g., 50:50 isopropanol/water)

  • Conductivity probe and meter

  • Constant temperature water bath

  • Volumetric flasks and pipettes

Procedure:

  • Prepare a stock solution of the alkyl halide in the chosen solvent.

  • Equilibrate the solvent and the alkyl halide solution to the desired reaction temperature in the water bath.

  • Calibrate the conductivity probe.

  • Initiate the reaction by mixing the alkyl halide solution with the solvent in a reaction vessel equipped with the conductivity probe.

  • Record the conductivity at regular time intervals until the reading stabilizes, indicating the completion of the reaction.

  • The first-order rate constant (k) can be determined from the slope of a plot of ln(G(_\infty) - G(t)) versus time, where G(\infty) is the final conductivity and G(_t) is the conductivity at time t.

Protocol 2: Analysis of Elimination Reaction Products by Gas Chromatography (GC)

This protocol allows for the separation and quantification of the alkene products from an E2 reaction.

Materials:

  • This compound

  • 3-Chloro-2,3-dimethylpentane

  • Strong base (e.g., potassium tert-butoxide)

  • Solvent (e.g., tert-butanol)

  • Gas chromatograph with a flame ionization detector (FID)

  • Appropriate GC column (e.g., a non-polar capillary column)

  • Internal standard (e.g., a non-reactive alkane)

Procedure:

  • Set up the elimination reaction by dissolving the alkyl halide and the internal standard in the solvent.

  • Add the strong base to initiate the reaction and stir at a controlled temperature for a specific time.

  • Quench the reaction (e.g., by adding water) and extract the organic products with a suitable solvent (e.g., diethyl ether).

  • Dry the organic extract and carefully concentrate it.

  • Inject a sample of the product mixture into the GC.

  • Identify the products by comparing their retention times to those of authentic samples.

  • Quantify the relative amounts of each product by integrating the peak areas, corrected for the response factor of the detector using the internal standard.

Visualizations

Reaction Pathways

Substitution_Elimination_Pathways cluster_SN1_E1 SN1 / E1 Pathway cluster_SN2 SN2 Pathway cluster_E2 E2 Pathway R-Cl R-Cl R+ + Cl- R+ + Cl- R-Cl->R+ + Cl- Slow, RDS R+ R+ R-Nu R-Nu R+->R-Nu Fast, +Nu- Alkene Alkene R+->Alkene Fast, -H+ Nu- + R-Cl Nu- + R-Cl [Nu---R---Cl]- [Nu---R---Cl]- Nu- + R-Cl->[Nu---R---Cl]- Concerted Nu-R + Cl- Nu-R + Cl- [Nu---R---Cl]-->Nu-R + Cl- B- + H-C-C-Cl B- + H-C-C-Cl [B---H---C---C---Cl]- [B---H---C---C---Cl]- B- + H-C-C-Cl->[B---H---C---C---Cl]- Concerted Alkene + B-H + Cl- Alkene + B-H + Cl- [B---H---C---C---Cl]-->Alkene + B-H + Cl-

Caption: General mechanisms for SN1, E1, SN2, and E2 reactions.

Experimental Workflow for GC Analysis

GC_Workflow cluster_reaction Reaction cluster_workup Workup cluster_analysis Analysis Alkyl Halide + Base Alkyl Halide + Base Reaction Mixture Reaction Mixture Alkyl Halide + Base->Reaction Mixture Stirring, Temp. Control Quench Quench Reaction Mixture->Quench + Water Extraction Extraction Quench->Extraction + Organic Solvent Drying & Concentration Drying & Concentration Extraction->Drying & Concentration GC Injection GC Injection Drying & Concentration->GC Injection Separation & Detection Separation & Detection GC Injection->Separation & Detection Data Analysis Data Analysis Separation & Detection->Data Analysis Peak Integration

References

Safety Operating Guide

Navigating the Safe Disposal of 1-Chloro-2,3-dimethylpentane: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 1-chloro-2,3-dimethylpentane, a halogenated hydrocarbon, is a critical component of laboratory safety and environmental responsibility. Adherence to established protocols is essential to mitigate risks to personnel and prevent environmental contamination. This guide provides a step-by-step operational plan for the safe handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE):

  • Gloves: Wear appropriate chemical-resistant gloves.

  • Eye Protection: Use safety glasses or goggles.

  • Lab Coat: A flame-retardant lab coat is recommended.

  • Respiratory Protection: In case of inadequate ventilation, wear respiratory protection.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to avoid the inhalation of vapors.[2]

  • Keep the compound away from heat, sparks, open flames, and other ignition sources.[1][2]

  • Use non-sparking tools and take precautionary measures against static discharge.[1][2]

  • Ground and bond containers when transferring the material.[1][2]

Hazard and Handling Summary

For quick reference, the following table summarizes the key hazard classifications and handling precautions for halogenated hydrocarbons like this compound.

Hazard ClassificationHandling and Storage Precautions
Flammable Liquid Keep away from heat and ignition sources. Store in a cool, well-ventilated area. Keep container tightly closed.[1][2][3]
Harmful if Swallowed Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.[2]
Halogenated Organic Waste Segregate from non-halogenated organic waste, acids, and bases.[4][5]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by hazardous waste regulations. The following protocol outlines the necessary steps for its proper disposal.

1. Waste Identification and Segregation:

  • Identify this compound as a halogenated organic waste .[4]

  • This classification is crucial as halogenated wastes require specific disposal methods, typically high-temperature incineration.[4]

  • Crucially, do not mix this waste with non-halogenated organic solvents, aqueous waste, acids, or bases.[4][5] Improper mixing can lead to dangerous chemical reactions and complicates the disposal process.

2. Containerization and Labeling:

  • Use a designated, leak-proof, and chemically compatible waste container. Often, these are specifically marked for halogenated organic waste (e.g., with green labels).[4]

  • The container must be kept closed except when adding waste to prevent the release of flammable and potentially harmful vapors.[6][7]

  • Clearly label the waste container with "Halogenated Organic Waste" and list all contents, including "this compound" and its approximate quantity.[4][8]

3. Storage of Waste:

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • This area should be well-ventilated and away from sources of ignition.[1]

  • Ensure secondary containment is used to capture any potential leaks.[7]

4. Arranging for Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.

  • Do not attempt to dispose of this compound down the drain or in regular trash.[7] This is illegal and environmentally harmful.

  • Follow all institutional procedures for waste pickup, including completing any necessary forms or manifests.[5]

5. Spill Management:

  • In the event of a spill, evacuate non-essential personnel from the area.

  • If the spill is small and you are trained to handle it, use an inert absorbent material to contain and clean up the spill.

  • Place the contaminated absorbent material in a sealed container, label it as hazardous waste, and dispose of it along with other halogenated organic waste.

  • For large spills, or if you are unsure how to proceed, contact your EHS office immediately.[5]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound A Identify Waste: This compound B Classify as: Halogenated Organic Waste A->B C Segregate from: - Non-halogenated organics - Acids/Bases - Aqueous waste B->C D Use Designated Halogenated Waste Container C->D E Label Container with Contents and Hazard D->E F Store in Ventilated Satellite Accumulation Area E->F G Contact EHS for Waste Pickup F->G H Proper Disposal via Incineration G->H

Caption: Disposal Workflow for this compound.

References

Essential Personal Protective Equipment for Handling 1-Chloro-2,3-dimethylpentane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: A Comprehensive Safety and Handling Guide

This guide provides essential safety protocols for researchers, scientists, and drug development professionals handling 1-Chloro-2,3-dimethylpentane. Adherence to these procedures is critical for minimizing exposure risks and ensuring a safe laboratory environment. This document outlines the necessary personal protective equipment (PPE), operational handling procedures, and waste disposal plans.

Personal Protective Equipment (PPE) Summary

Proper selection and use of PPE are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, a flammable and potentially harmful chlorinated hydrocarbon.

PPE CategoryRecommended EquipmentSpecifications and Usage Notes
Hand Protection Viton® or Viton®/Butyl Rubber GlovesThese materials provide the highest resistance to chlorinated hydrocarbons.[1] Nitrile gloves may be suitable for incidental splash contact but have short breakthrough times with this chemical class and should be changed immediately upon contact.[2][3][4] Avoid latex and neoprene gloves due to poor chemical resistance. Always inspect gloves for degradation or punctures before use. For extended contact, consider double-gloving.
Eye and Face Protection Chemical Splash Goggles and Face ShieldChemical splash goggles that meet ANSI Z87.1 standards are mandatory.[5] A face shield must be worn over the goggles, especially when there is a risk of splashes or vigorous reactions.
Respiratory Protection Air-Purifying Respirator with Organic Vapor CartridgesInadequate ventilation necessitates the use of a NIOSH-approved air-purifying respirator fitted with organic vapor cartridges.[1][6] A proper fit test is required to ensure a complete seal.
Protective Clothing Chemically Resistant Lab Coat or ApronA lab coat made of chemically resistant material, such as rubber or a synthetic polymer, should be worn. For larger quantities or significant splash potential, a chemical-resistant apron over the lab coat is recommended.
Footwear Closed-toe, Chemically Resistant ShoesShoes must fully cover the feet. Leather or porous materials are not suitable as they can absorb and retain chemical spills.

Operational Plan: Safe Handling Procedures

A systematic approach to handling this compound is crucial to prevent accidents and exposure.

1. Engineering Controls:

  • Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
  • Ensure that an emergency eyewash station and safety shower are readily accessible and unobstructed.

2. Pre-Handling Checklist:

  • Review the Safety Data Sheet (SDS) for this compound or a similar chlorinated alkane before beginning any procedure.
  • Inspect all PPE for integrity.
  • Ensure all necessary handling equipment (e.g., non-sparking tools, appropriate glassware) is available and in good condition.
  • Have spill control materials (e.g., absorbent pads, sand) readily available.

3. Handling Procedure:

  • Don all required PPE before entering the handling area.
  • Dispense the smallest quantity of the chemical necessary for the experiment.
  • When transferring, pour carefully to avoid splashing. Use a funnel where appropriate.
  • Keep containers of this compound tightly sealed when not in use.
  • Avoid contact with skin, eyes, and clothing.
  • Do not eat, drink, or smoke in the laboratory.

4. Post-Handling:

  • Thoroughly wash hands with soap and water after handling the chemical, even if gloves were worn.
  • Clean the work area, decontaminating any surfaces that may have come into contact with the chemical.
  • Properly store or dispose of this compound and any contaminated materials.

Disposal Plan: Managing this compound Waste

Proper disposal of this compound and associated waste is essential to protect personnel and the environment.

1. Waste Segregation and Collection:

  • All waste contaminated with this compound, including unused chemical, contaminated PPE, and spill cleanup materials, must be collected as hazardous waste.
  • Use a designated, properly labeled, and sealed waste container. The container must be compatible with chlorinated hydrocarbons.
  • Do not mix this waste with other incompatible waste streams.

2. Container Labeling:

  • The hazardous waste container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., Flammable, Harmful).

3. Storage of Waste:

  • Store the sealed waste container in a designated, well-ventilated, and secondary containment area away from ignition sources.

4. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
  • Never dispose of this compound down the drain or in regular trash.

Visual Safety Protocols

The following diagrams provide a visual representation of key safety workflows for handling this compound.

PPE_Selection_Workflow cluster_hand Hand Protection cluster_respiratory Respiratory Protection start_hand Assess Task: Incidental vs. Extended Contact incidental Incidental Splash Contact start_hand->incidental Brief extended Extended or Immersion Contact start_hand->extended Prolonged nitrile Nitrile Gloves (Change Immediately on Contact) incidental->nitrile viton Viton® or Viton®/Butyl Gloves extended->viton end_hand Proceed with Task nitrile->end_hand viton->end_hand start_resp Assess Ventilation adequate Adequate Ventilation (Fume Hood) start_resp->adequate inadequate Inadequate Ventilation start_resp->inadequate no_resp No Respirator Required adequate->no_resp resp Air-Purifying Respirator (Organic Vapor Cartridges) inadequate->resp end_resp Proceed with Task no_resp->end_resp resp->end_resp

Caption: PPE Selection Logic for Handling this compound.

Waste_Disposal_Workflow start Generate Waste (Unused chemical, contaminated PPE, etc.) collect Collect in Designated Hazardous Waste Container start->collect label_waste Label Container: 'Hazardous Waste' 'this compound' List Hazards collect->label_waste seal Securely Seal Container label_waste->seal store Store in Ventilated Secondary Containment seal->store dispose Contact EHS for Proper Disposal store->dispose end_process Waste Disposal Complete dispose->end_process

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.